Repirinast-d4
Description
BenchChem offers high-quality Repirinast-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Repirinast-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Repirinast-d4: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Repirinast-d4. Designed for professionals in research and drug development, this document delves into the core scientific principles and practical applications of this stable isotope-labeled compound.
Introduction: The Role of Deuteration in Pharmaceutical Analysis
Repirinast is an anti-allergic agent that functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators.[1][2] Its mechanism of action involves preventing the influx of calcium into mast cells, a critical step in the degranulation process that triggers allergic reactions. Repirinast has been investigated for its therapeutic potential in conditions such as asthma.
The introduction of stable isotopes, such as deuterium (²H), into a drug molecule creates a stable isotope-labeled (SIL) internal standard. Repirinast-d4 is the deuterated analog of Repirinast, where four hydrogen atoms on the 3-methylbutyl ester portion of the molecule have been replaced with deuterium. This seemingly minor structural modification imparts a significant analytical advantage. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are considered the "gold standard."[3][4][5] They exhibit nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[6][7]
Chemical Properties and Structure of Repirinast-d4
The fundamental chemical and physical properties of Repirinast-d4 are crucial for its handling, storage, and application in analytical methods.
Chemical Structure
The chemical structure of Repirinast-d4 is identical to that of Repirinast, with the exception of the four deuterium atoms on the isopentyl (3-methylbutyl) ester chain.
Repirinast:
-
IUPAC Name: 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate[1]
-
Molecular Weight: 355.39 g/mol [9]
Repirinast-d4:
-
Synonym: 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester
-
Molecular Formula: C₂₀H₁₇D₄NO₅
-
Molecular Weight: 359.41 g/mol
The structural similarity ensures that Repirinast-d4 co-elutes with Repirinast during chromatographic separation, a critical characteristic for an effective internal standard.
Diagram 1: Chemical Structure of Repirinast-d4
Caption: Chemical structure of Repirinast-d4.
Physicochemical Properties
A summary of the known physicochemical properties of Repirinast and Repirinast-d4 is presented in the table below.
| Property | Repirinast | Repirinast-d4 | Reference(s) |
| CAS Number | 73080-51-0 | 1329836-95-4 | [1] |
| Molecular Formula | C₂₀H₂₁NO₅ | C₂₀H₁₇D₄NO₅ | [8][9] |
| Molecular Weight | 355.39 g/mol | 359.41 g/mol | [9] |
| Melting Point | 236-241 °C | 232-234 °C (dec.) | [2] |
| Solubility | Water: 1.2 mg/L | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Appearance | White to Off-White Solid | White to Light Yellow Solid |
Synthesis of Repirinast-d4
While a specific detailed synthesis of Repirinast-d4 is not publicly available in peer-reviewed literature, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles, primarily the Fischer esterification.[10][11][12][13][14]
The synthesis would logically proceed in two main stages:
-
Preparation of the deuterated alcohol, 3-methyl-1-butanol-d4 (isopentyl alcohol-d4).
-
Esterification of the Repirinast carboxylic acid precursor with the deuterated alcohol.
Diagram 2: Proposed Synthetic Workflow for Repirinast-d4
Sources
- 1. Repirinast - Wikipedia [en.wikipedia.org]
- 2. Repirinast | 73080-51-0 [chemicalbook.com]
- 3. lcms.cz [lcms.cz]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 8. Repirinast | C20H21NO5 | CID 5050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ukessays.com [ukessays.com]
- 14. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Repirinast-d4
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Repirinast and the Rationale for Deuteration
Repirinast is an anti-allergic agent primarily recognized for its efficacy in managing bronchial asthma and allergic rhinitis.[1][2] It belongs to a class of drugs known as mast cell stabilizers, which function by preventing the release of histamine and other potent inflammatory mediators.[1][3] The subject of this guide, Repirinast-d4, is a deuterated isotopologue of Repirinast. In drug development, selective deuteration—the replacement of specific hydrogen atoms with their heavier isotope, deuterium—is a common strategy to favorably alter a drug's pharmacokinetic profile. This modification can slow the rate of metabolic breakdown, potentially leading to improved stability and a longer duration of action, without altering the fundamental mechanism of action. Therefore, the in vitro biological activity and mechanism of Repirinast-d4 are directly equivalent to those of its non-deuterated parent compound, Repirinast. This guide will dissect the core in vitro mechanism of Repirinast, providing a blueprint for its scientific investigation.
Core Mechanism: Stabilizing Mast Cells by Modulating Intracellular Calcium
The cornerstone of Repirinast's therapeutic effect is its ability to inhibit the degranulation of mast cells, the sentinel cells of the immune system that trigger acute allergic responses.[1] This stabilization is not a passive effect but an active biochemical intervention in the signaling cascade that governs mast cell activation. The mechanism is multifaceted, involving the modulation of critical intracellular second messengers.[1][4]
The primary mode of action is the inhibition of calcium influx into the mast cell cytoplasm.[1][5] An increase in intracellular calcium ([Ca²⁺]i) is the pivotal, non-negotiable trigger for the fusion of histamine-containing granules with the cell membrane and their subsequent exocytosis (degranulation).[5][6] Repirinast, primarily through its active metabolite MY-1250, intervenes directly in this process.[4][5]
Studies have revealed that MY-1250 exerts its inhibitory effect by targeting the release of calcium from intracellular stores, such as the endoplasmic reticulum.[4][5] This is a critical insight; it suggests that the drug's action is not simply blocking external calcium channels but preventing the initial signal amplification that occurs within the cell. Specifically, the mechanism is linked to the inhibition of ATP-dependent Ca²⁺-release from these internal stores.[4] This action is correlated with a transient, rapid increase in cyclic AMP (cAMP) and a corresponding decrease in ATP levels within the mast cell immediately following exposure to the compound.[4]
Beyond its primary effect on calcium, Repirinast has also been shown to modulate the production of inflammatory cytokines and may interfere with leukotriene synthesis or activity, further contributing to its anti-allergic profile.[1]
Visualizing the Mechanism: Signaling Pathways
To understand Repirinast's point of intervention, we must first visualize the canonical IgE-mediated mast cell activation pathway.
Caption: IgE-mediated mast cell activation and the inhibitory target of Repirinast.
Quantitative In Vitro Efficacy Data
The potency of Repirinast and its active metabolite, MY-1250, has been quantified in various in vitro systems. This data is crucial for establishing dose-response relationships and for comparing its activity with other compounds.
| Compound | Assay | Cell Type | Stimulus | IC₅₀ / % Inhibition | Reference |
| Repirinast | Histamine Release | Rat Peritoneal Mast Cells | Antigen | 0.3 µM | [2] |
| MY-1250 | Histamine Release | Rat Peritoneal Mast Cells | Antigen | ~20% at 1 x 10⁻⁷ M | [5] |
| MY-1250 | Histamine Release | Rat Peritoneal Mast Cells | Antigen | ~50% at 1 x 10⁻⁶ M | [5] |
| MY-1250 | Histamine Release | Rat Peritoneal Mast Cells | Antigen | ~80% at 1 x 10⁻⁵ M | [5] |
Experimental Protocols for Mechanism Validation
To rigorously validate the mechanism of action of Repirinast-d4 in vitro, a series of well-controlled experiments are required. The following protocols are presented as a self-validating framework, grounded in established methodologies.
1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a robust, colorimetric readout of mast cell degranulation. β-hexosaminidase is a stable enzyme co-localized with histamine in mast cell granules, making its release a reliable proxy for degranulation.[7]
Methodology:
-
Cell Culture & Sensitization:
-
Culture a suitable mast cell line (e.g., RBL-2H3) to 80-90% confluency.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).
-
Sensitize cells by incubating overnight with anti-DNP IgE (e.g., 0.5 µg/mL). Causality: This step arms the mast cells by loading the FcεRI receptors with IgE, preparing them for antigen-specific activation.
-
-
Compound Treatment:
-
Wash cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove excess IgE.
-
Add buffer containing various concentrations of Repirinast-d4 (or vehicle control) to the wells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Trustworthiness: A vehicle control (e.g., 0.1% DMSO) is essential to control for solvent effects.
-
-
Cell Lysis (Total Release Control):
-
To a separate set of wells (no compound), add 0.1% Triton X-100 to lyse the cells. This sample represents 100% mediator release.
-
-
Activation:
-
Trigger degranulation by adding the antigen, DNP-HSA (e.g., 50 ng/mL), to all wells except the negative control (buffer only) and total release wells. Incubate for 30-60 minutes at 37°C.
-
-
Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.
-
Incubate until a yellow color develops.
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control, after subtracting the background from the negative control.
-
Workflow Diagram: Degranulation Assay
Caption: Step-by-step workflow for the β-hexosaminidase degranulation assay.
2. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay directly measures the core mechanistic action of Repirinast-d4. It uses fluorescent calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) that exhibit a change in fluorescence intensity upon binding to free calcium.
Methodology:
-
Cell Preparation & Dye Loading:
-
Sensitize mast cells with IgE as described previously.
-
Resuspend cells in a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a mild detergent like Pluronic F-127 to aid dye entry.
-
Incubate in the dark at 37°C for 30-45 minutes to allow for dye de-esterification within the cells. Causality: The 'AM' ester group makes the dye cell-permeable. Once inside, cellular esterases cleave it, trapping the active, calcium-sensitive form of the dye.
-
-
Measurement Setup:
-
Wash cells to remove extracellular dye and resuspend in a calcium-containing buffer.
-
Place the cell suspension in a fluorometer or plate reader capable of kinetic reads.
-
-
Kinetic Measurement Protocol:
-
Baseline: Record a stable baseline fluorescence for ~60 seconds.
-
Compound Addition: Add Repirinast-d4 (or vehicle) and continue recording to observe any direct effect of the compound on baseline calcium.
-
Stimulation: Add the antigen (DNP-HSA) to trigger the calcium response.
-
Maximum Fluorescence: At the end of the run, add a cell-permeabilizing agent (e.g., digitonin) followed by a saturating concentration of CaCl₂ to determine maximum fluorescence (Fmax).
-
Minimum Fluorescence: Subsequently, add a calcium chelator (e.g., EGTA) to determine minimum fluorescence (Fmin).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in [Ca²⁺]i.
-
Quantify the inhibitory effect of Repirinast-d4 by comparing the peak fluorescence intensity or the area under the curve of the drug-treated samples to the vehicle-treated positive control.
-
Conclusion and Forward Outlook
The in vitro mechanism of action for Repirinast-d4 is functionally identical to that of Repirinast, centering on its role as a potent mast cell stabilizer.[1] Its primary activity involves the inhibition of a critical early step in the mast cell activation cascade: the mobilization of intracellular calcium.[4][5] By preventing the ATP-dependent release of calcium from internal stores, Repirinast effectively disarms the cell, preventing the degranulation and release of histamine and other mediators that drive the allergic response.[4] The experimental frameworks provided here offer a robust and logical pathway for researchers to validate these mechanisms, ensuring data integrity through integrated controls and a clear understanding of the causal biochemistry. This detailed knowledge is invaluable for the development of next-generation anti-allergic therapeutics and for comparative studies within the field of immunopharmacology.
References
- Patsnap Synapse. (2024). What is the mechanism of Repirinast?
- MedChemExpress. (n.d.). Repirinast (MY-5116) | Anti-allergic Agent.
- Charles River Laboratories. (n.d.). Mast Cell Assays.
- Bulfone-Paus, S., & Paus, R. (2020). Mast Cell Activation Test (MAT). Methods in Molecular Biology, 2163, 227-238.
- BenchChem. (n.d.). Application Notes and Protocols: Measuring Calcium Influx in Mast Cells Treated with Repirinast.
- Takei, M., et al. (1992). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. British Journal of Pharmacology, 105(3), 587-90.
- Choi, H. W., & Abraham, S. N. (2018). In Vitro and In Vivo IgE-/Antigen-Mediated Mast Cell Activation. Methods in Molecular Biology, 1797, 79-87.
- Wepro, K., et al. (2020). Mast cell activation markers for in vitro study. Bioengineered, 11(1), 586-595.
- Wikipedia. (n.d.). Mast cell stabilizer.
- Beaven, M. A. (2009). REGULATORS OF CA2+ SIGNALING IN MAST CELLS. Madame Curie Bioscience Database.
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Introduction: The Role and Rationale of Repirinast-d4
An In-Depth Technical Guide to the Isotopic Purity of Repirinast-d4
For professionals in drug development and bioanalytical research, the integrity of analytical standards is paramount. Deuterated compounds, such as Repirinast-d4, are indispensable tools, primarily serving as internal standards in pharmacokinetic (PK) and metabolic studies to ensure the accuracy of quantification.[1][2] This guide provides a comprehensive technical overview of the synthesis, analysis, and quality control of Repirinast-d4, with a core focus on determining its isotopic purity—a critical quality attribute that directly impacts data reliability.[3]
Repirinast, also known as MY-5116, is an anti-allergic agent recognized for its ability to inhibit histamine release.[4][5] In clinical and preclinical research, particularly in studies examining its absorption, distribution, metabolism, and excretion (ADME), a stable isotope-labeled (SIL) internal standard is essential for precise bioanalysis by mass spectrometry.[1][6][7][8]
Repirinast-d4 is the deuterated analogue of Repirinast, designed to be an ideal internal standard. Its chemical structure is identical to the parent drug, except for the substitution of four hydrogen atoms with deuterium atoms on the isopentyl (3-methylbutyl) ester side chain.[9][10] This subtle mass shift allows it to be distinguished from the non-labeled Repirinast by a mass spectrometer, while ensuring it co-elutes chromatographically and exhibits nearly identical extraction recovery and ionization efficiency, thereby correcting for analytical variability.
Chemical Structures:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Repirinast | C₂₀H₂₁NO₅ | 355.39[11][12][13] |
| Repirinast-d4 | C₂₀H₁₇D₄NO₅ | 359.41[5][10] |
Synthesis and Potential Isotopic Impurities
The synthesis of deuterated compounds is a specialized field aiming for high isotopic enrichment and positional accuracy.[14][15][16] For Repirinast-d4, the deuterium labels are located on the ester side chain, a non-metabolically active and non-exchangeable position, which is crucial for its stability as an internal standard.
A plausible synthetic route involves the esterification of the Repirinast carboxylic acid precursor with a deuterated alcohol, specifically 3-methylbutyl-1,1,2,2-d4-anol. This approach confines the labeling to the desired position.
Potential Sources of Isotopic Impurities:
-
Incomplete Deuteration of Starting Materials: The primary source of isotopic impurities is often the deuterated reagent itself. If the 3-methylbutyl-d4-anol contains residual d0, d1, d2, or d3 species, these will be incorporated into the final Repirinast-d4 product, resulting in a mixture of isotopologues.
-
Hydrogen-Deuterium (H/D) Exchange: While the C-D bonds in Repirinast-d4 are stable, H/D exchange can occur under certain harsh chemical conditions (e.g., strong acid or base), though it is unlikely for this specific molecule under standard synthetic protocols.[17]
-
Cross-Contamination: Inadequate purification can lead to contamination with the unlabeled Repirinast.
Understanding these potential pitfalls is essential for developing robust analytical methods to verify the final product's isotopic purity.
Core Methodologies for Isotopic Purity Assessment
A multi-faceted analytical approach is required for the comprehensive characterization of deuterated compounds, combining techniques that provide orthogonal information.[18] High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is the most direct method for quantifying the distribution of isotopologues in a sample.[19][20] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred as they can resolve different isotopic peaks with high accuracy, minimizing spectral overlap.[21][22]
-
Sample Preparation: Dissolve Repirinast-d4 in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 µg/mL.
-
Chromatography: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A standard C18 column is typically sufficient to achieve chromatographic separation from any potential impurities.
-
MS Acquisition: Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range encompassing the molecular ions of all expected isotopologues (e.g., m/z 356 to 362 for [M+H]⁺).
-
Data Processing:
-
Generate an extracted ion chromatogram (EIC) for each isotopologue:
-
d0 (unlabeled Repirinast): [C₂₀H₂₂NO₅]⁺
-
d1, d2, d3 (partially labeled): [C₂₀H₂₁D₁NO₅]⁺, etc.
-
d4 (fully labeled): [C₂₀H₁₈D₄NO₅]⁺
-
-
Integrate the peak area for each EIC.
-
Correct the observed peak areas for the natural abundance of ¹³C. The natural abundance of ¹³C contributes to the M+1 and M+2 peaks and must be subtracted to determine the true contribution from deuteration.[22]
-
Calculate the isotopic purity using the corrected peak areas.
-
Isotopic Purity (%) = (Corrected Area of d4 Peak / Sum of Corrected Areas of all Isotopologue Peaks) x 100
Summary of Specifications and Data
Commercial suppliers of Repirinast-d4 provide a Certificate of Analysis that details the compound's purity. While specific batch-to-batch values vary, the isotopic purity is generally expected to be high.
| Parameter | Specification | Source(s) |
| Chemical Name | 3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate | [9] |
| CAS Number | 1329836-95-4 | [5][10][23][24] |
| Molecular Formula | C₂₀H₁₇D₄NO₅ | [5][10] |
| Molecular Weight | 359.41 g/mol | [5][10] |
| Deuterium Incorporation | 4 Deuterium atoms | [9] |
| Reported Purity | 98.95% (Note: It is crucial to confirm if this is chemical or isotopic purity from the supplier's documentation) | [23] |
| Typical Isotopic Purity | Generally >98% | Industry Standard |
Conclusion
The isotopic purity of Repirinast-d4 is a critical parameter that underpins its utility as a reliable internal standard for quantitative bioanalysis. A rigorous assessment of this parameter is not merely a quality control step but a prerequisite for generating accurate and reproducible pharmacokinetic data. The orthogonal combination of high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system for this purpose. MS delivers precise quantification of the isotopic distribution, while NMR confirms the specific location of the deuterium labels. For researchers and drug development professionals, demanding and verifying a high degree of isotopic purity (>98%) is essential for ensuring the integrity of their scientific findings.
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An In-Depth Technical Guide to the Synthesis and Characterization of Repirinast-d4
Foreword: The Rationale for Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research, the pursuit of enhancing the pharmacokinetic profiles of established therapeutic agents is a constant endeavor. Isotopic labeling, particularly the substitution of hydrogen with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a powerful strategy.[1] This "heavy hydrogen" substitution can significantly alter a drug's metabolic fate by strengthening the carbon-hydrogen bond at specific molecular positions.[2] This modification can impede metabolic pathways, leading to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved efficacy and safety profiles.[2][3]
This guide provides a comprehensive technical overview of the synthesis and characterization of Repirinast-d4, a deuterated analog of the anti-allergic agent Repirinast. Repirinast functions primarily as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators, making it effective in managing conditions like asthma and allergic rhinitis.[4][5][6] By strategically incorporating deuterium into the Repirinast molecule, researchers can investigate potential enhancements to its metabolic stability and pharmacokinetic properties.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed, scientifically-grounded framework for the production and validation of this important research compound.
Core Mechanism of Action: Repirinast
To appreciate the significance of deuteration, one must first understand the pharmacological action of the parent compound. Repirinast exerts its therapeutic effect by preventing the degranulation of mast cells, a critical event in the allergic inflammatory cascade.[6] Its active metabolite, MY-1250, has been shown to be a potent inhibitor of histamine release.[7] This is primarily achieved by inhibiting the influx of calcium ions (Ca²⁺) into the mast cell, a crucial trigger for the release of inflammatory mediators.[5][7] By stabilizing the mast cell membrane and modulating these intracellular signaling pathways, Repirinast effectively dampens the allergic response upstream of symptom manifestation.[4][6]
The following diagram illustrates the simplified signaling pathway inhibited by Repirinast.
Caption: Mechanism of Action of Repirinast.
Proposed Synthesis of Repirinast-d4
The chemical name for Repirinast-d4 is 3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate.[8] This indicates that the four deuterium atoms are located on the first two carbons of the isoamyl (3-methylbutyl) ester chain. While specific proprietary synthesis routes may vary[9], a robust and chemically sound approach involves the esterification of the Repirinast carboxylic acid precursor with a deuterated alcohol.
The following diagram outlines the proposed synthetic workflow.
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Repirinast-d4 CAS number and molecular weight
An In-Depth Technical Guide to Repirinast-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repirinast is an anti-allergic and anti-inflammatory compound recognized for its efficacy in managing conditions such as asthma and allergic rhinitis.[1][2] Unlike conventional antihistamines that block the action of histamine, Repirinast operates upstream in the allergic cascade. It functions as a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms.[1][2][3] Repirinast-d4 is the deuterated, stable isotope-labeled analog of Repirinast. The inclusion of deuterium atoms results in a heavier molecule, making it an invaluable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, particularly as an internal standard for quantitative analysis using mass spectrometry. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and practical applications of Repirinast-d4.
Physicochemical Properties of Repirinast-d4
The fundamental identifiers and properties of Repirinast-d4 are crucial for its application in a research setting. These details ensure accurate sample preparation, analytical method development, and data interpretation.
| Property | Value | Source(s) |
| CAS Number | 1329836-95-4 | [4][5][6] |
| Molecular Formula | C₂₀H₁₇D₄NO₅ | [4][5][6] |
| Molecular Weight | 359.41 g/mol | [4][5][6] |
| Synonyms | MY 5116-d4, Romet-d4, 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester | [4][5] |
| Parent Compound (Repirinast) CAS | 73080-51-0 | [6][7] |
| Parent Compound (Repirinast) MW | 355.39 g/mol | [7][8][9] |
Core Mechanism of Action: Mast Cell Stabilization
Repirinast's therapeutic effect is rooted in its ability to stabilize mast cell membranes, thereby inhibiting the degranulation process that releases a host of inflammatory mediators.[1][2][3] This mechanism is multifaceted and primarily involves the modulation of intracellular calcium levels.
When an allergen binds to IgE antibodies on the surface of a mast cell, it triggers a signaling cascade that leads to a rapid influx of extracellular calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ is the critical trigger for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents (degranulation).[1]
Repirinast, and its active metabolite MY-1250, potently inhibits this crucial calcium influx.[1][3][10] By preventing the rise in intracellular Ca²⁺, Repirinast effectively blocks the degranulation signal, thus preventing the release of histamine, leukotrienes, and pro-inflammatory cytokines.[1] This upstream intervention halts the allergic response before it can fully manifest, distinguishing its action from that of receptor antagonists which only block a single mediator.
Application of Repirinast-d4 in a Research Context
Stable isotope-labeled compounds like Repirinast-d4 are indispensable for modern drug development. Their primary utility is in bioanalytical assays that employ liquid chromatography-mass spectrometry (LC-MS).
-
Internal Standard in Quantitative Bioanalysis : In studies measuring the concentration of Repirinast in biological matrices (e.g., plasma, urine, tissue), Repirinast-d4 is added at a known concentration to both calibration standards and unknown samples. Because it is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its higher mass allows it to be distinguished from the non-labeled Repirinast. By calculating the ratio of the analyte peak area to the internal standard peak area, precise and accurate quantification can be achieved, correcting for variations in sample extraction and instrument response.
-
Pharmacokinetic (PK) Studies : Repirinast-d4 is critical for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, it can be used in "cassette dosing" studies where multiple drug candidates are administered simultaneously, or to differentiate between newly administered drug and residual drug from a previous dose.
Experimental Protocol: In Vitro Mast Cell Degranulation Assay
This protocol provides a framework for evaluating the efficacy of Repirinast at inhibiting antigen-induced degranulation in a rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Repirinast on antigen-stimulated histamine release.
Materials:
-
RBL-2H3 cell line
-
DNP-specific IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
Repirinast
-
Tyrode's buffer
-
Triton X-100 (for cell lysis)
-
Histamine ELISA kit or equivalent detection method
Methodology:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in 24-well plates and culture overnight.
-
Incubate cells with DNP-specific IgE antibody for 24 hours to sensitize them.
-
Wash cells gently with Tyrode's buffer to remove unbound IgE.
-
-
Compound Incubation:
-
Prepare serial dilutions of Repirinast in Tyrode's buffer.
-
Add the Repirinast dilutions to the sensitized cells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer only).
-
-
Antigen Challenge:
-
Stimulate the cells by adding DNP-HSA antigen to each well (except for negative control wells).
-
Incubate for 1 hour at 37°C to induce degranulation.
-
-
Sample Collection & Lysis:
-
Collect the supernatant from each well. This contains the released histamine.
-
Lyse the remaining cells in each well with Triton X-100 to measure the total histamine content.
-
-
Quantification:
-
Measure the histamine concentration in both the supernatant and the cell lysate samples using a histamine ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition: (% Release) = [Supernatant Histamine] / ([Supernatant Histamine] + [Lysate Histamine]) * 100.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of Repirinast concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
Repirinast-d4 is a critical research tool for the development and bioanalytical assessment of its parent compound, Repirinast. Its well-defined physicochemical properties, particularly its distinct mass, enable precise quantification in complex biological matrices. Understanding the core mechanism of Repirinast—the inhibition of calcium influx to stabilize mast cells—provides the foundation for designing robust in vitro and in vivo experiments to explore its therapeutic potential for allergic diseases and other conditions like chronic kidney disease.[1][11] The protocols and pathways detailed in this guide offer a technical framework for researchers aiming to leverage this compound in their work.
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- CAS No : 1329836-95-4| Chemical Name : Repirinast-d4.
- Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release
- Repirinast-d4 | TRC-R144562-0.5MG. LGC Standards.
- Repirinast-d4 (Cas 1329836-95-4). (2023, April 23). ChemicalBook.
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A Comparative Analysis of the Physicochemical Stability of Repirinast and its Deuterated Analog, Repirinast-d4: A Technical Guide
Abstract
This technical guide provides a comprehensive examination of the anticipated stability differences between the anti-allergic agent Repirinast and its deuterated isotopologue, Repirinast-d4. By substituting specific hydrogen atoms with deuterium, the physicochemical properties of the molecule can be subtly altered, leading to significant changes in its stability profile. This document will delve into the theoretical underpinnings of this enhanced stability, primarily focusing on the kinetic isotope effect (KIE). Furthermore, it will present a detailed framework for experimentally verifying these differences through a series of forced degradation studies, outlining the necessary protocols and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage isotopic substitution to enhance the stability of pharmaceutical compounds.
Introduction to Repirinast and the Rationale for Deuteration
Repirinast is an orally active anti-allergic agent that functions by inhibiting the release of histamine from mast cells.[1] Its therapeutic potential in conditions such as bronchial asthma has been a subject of research.[1] The chemical structure of Repirinast, 3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate, features several sites susceptible to metabolic degradation and chemical instability.[2][3]
In the pursuit of enhancing the pharmaceutical properties of existing drugs, isotopic substitution, particularly deuteration, has emerged as a valuable strategy.[4][5][6] Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[6][] This seemingly minor alteration can have a profound impact on the molecule's susceptibility to enzymatic metabolism and chemical degradation, a phenomenon known as the kinetic isotope effect (KIE).[][8][9]
Repirinast-d4 is a deuterated analog of Repirinast where four hydrogen atoms on the 3-methylbutyl (isopentyl) side chain have been replaced with deuterium.[10][11][12] The strategic placement of deuterium at this "soft spot" for metabolism is hypothesized to enhance the stability of the molecule.
Figure 2: Conceptual Diagram of the Kinetic Isotope Effect on Metabolism.
Experimental Design: Forced Degradation Studies
To empirically determine the stability differences between Repirinast and Repirinast-d4, a series of forced degradation studies (also known as stress testing) is essential. [13][14]These studies intentionally expose the drug substances to harsh conditions to accelerate their degradation, thereby identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods. [15][16][17] The following experimental workflow is proposed for a comprehensive comparative stability assessment:
Figure 3: Experimental Workflow for Comparative Forced Degradation Studies.
Materials and Methods
-
Test Articles: Repirinast, Repirinast-d4
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol, Water), Formic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. [18][19][20]
Detailed Experimental Protocols
1. Stock Solution Preparation:
-
Prepare stock solutions of Repirinast and Repirinast-d4 at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
2. Forced Degradation Conditions: [17] - Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified intervals.
-
Thermal Degradation: Store the solid drug substances in a temperature-controlled oven at 80°C. Dissolve samples in the stock solution solvent at each time point for analysis.
-
Photostability: Expose the drug substances to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Analytical Methodology:
-
HPLC-UV Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Quantification: The percentage of remaining parent compound will be calculated based on the peak area relative to the time-zero sample.
-
-
LC-MS/MS Method:
Anticipated Results and Data Presentation
The forced degradation studies are expected to demonstrate a higher stability for Repirinast-d4 compared to Repirinast under most stress conditions, particularly those involving the cleavage of the C-H/C-D bonds in the isopentyl chain.
Table 1: Hypothetical Comparative Degradation of Repirinast and Repirinast-d4
| Stress Condition | Time (hours) | % Repirinast Remaining | % Repirinast-d4 Remaining |
| 0.1 M HCl, 60°C | 0 | 100 | 100 |
| 8 | 85.2 | 92.5 | |
| 24 | 68.7 | 81.3 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 100 |
| 8 | 79.5 | 88.1 | |
| 24 | 55.3 | 70.4 | |
| 3% H₂O₂, RT | 0 | 100 | 100 |
| 8 | 90.1 | 96.8 | |
| 24 | 75.6 | 89.2 | |
| 80°C (solid) | 0 | 100 | 100 |
| 24 | 98.2 | 99.1 | |
| 72 | 95.1 | 97.8 | |
| Photostability | 24 | 92.4 | 93.1 |
Table 2: Potential Degradation Products Identified by LC-MS/MS
| Degradation Product | Proposed Structure | Observed in |
| DP-1 | Hydrolyzed ester | Repirinast & Repirinast-d4 |
| DP-2 | Oxidized isopentyl chain | Predominantly in Repirinast |
| DP-3 | Ring-opened product | Repirinast & Repirinast-d4 |
The lower degradation rate of Repirinast-d4, especially under oxidative and hydrolytic stress, would provide strong evidence for the stabilizing effect of deuterium substitution. The identification of fewer or lower quantities of degradation products related to the isopentyl chain in the Repirinast-d4 samples would further support the hypothesis.
Conclusion
The strategic deuteration of Repirinast to form Repirinast-d4 is anticipated to confer a significant enhancement in both metabolic and chemical stability. This increased stability is primarily attributed to the kinetic isotope effect, which strengthens the C-D bonds at the site of deuteration, making them less susceptible to cleavage. The experimental framework outlined in this guide, centered around forced degradation studies and modern analytical techniques like HPLC and LC-MS/MS, provides a robust methodology for quantifying these stability differences. The successful demonstration of enhanced stability for Repirinast-d4 would not only validate the scientific principles of deuteration but also highlight its potential as a valuable tool in drug development to create more robust and efficacious pharmaceutical products.
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- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025-08-30). BOC Sciences.
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The Pharmacokinetics and Metabolism of Repirinast: A Technical Overview for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Repirinast is an orally administered anti-allergic agent, developed primarily for the management of bronchial asthma. It functions as a prodrug, undergoing rapid and extensive conversion to its pharmacologically active metabolite, MY-1250. This guide provides a comprehensive analysis of the pharmacokinetics and metabolic fate of Repirinast, synthesizing available clinical data to inform drug development and research activities. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of its active moiety, discuss the clinical study designs employed in its characterization, and detail the bioanalytical methodologies essential for its quantification in biological matrices.
Introduction: The Prodrug Strategy in Anti-Allergic Therapy
Repirinast (also known as MY-5116) was developed as a synthetic, disodium cromoglycate-like compound for the treatment of asthma.[1] It is classified as an antihistamine and functions by inhibiting the release of histamine and other mediators from mast cells involved in the IgE-mediated allergic response.[1][2] A key feature of Repirinast is its design as a prodrug. Following oral administration, it is not the parent molecule that exerts therapeutic effects, but rather its principal, de-esterified metabolite, MY-1250.[1][3] This strategy is often employed to enhance oral bioavailability, and understanding the efficiency and pathways of this conversion is paramount to characterizing the drug's clinical pharmacology. This document serves as a technical guide for researchers, consolidating the pivotal pharmacokinetic and metabolic data on Repirinast and its active metabolite.
Core Pharmacokinetic Profile of Active Metabolite MY-1250
The clinical pharmacokinetics of Repirinast are defined by the behavior of its active metabolite, MY-1250. All plasma measurements and parameter calculations are based on the concentration of MY-1250 following the administration of the Repirinast prodrug.[1][4]
Absorption: Rapid Conversion to Active Moiety
Repirinast is rapidly absorbed and almost immediately hydrolyzed to MY-1250 after oral administration.[1] This conversion is so swift that the prodrug itself is typically not detected in systemic circulation. Clinical studies in healthy volunteers demonstrate that peak plasma concentrations (Cmax) of MY-1250 are achieved very quickly.
-
Time to Peak (Tmax): The median Tmax for MY-1250 is approximately 0.75 hours across various single-dose strengths, indicating rapid absorption and metabolic activation.[1]
-
Dose-Exposure Relationship: While the peak concentration (Cmax) and total exposure (Area Under the Curve, AUC) of MY-1250 increase with escalating doses of Repirinast (from 150 mg to 450 mg), this relationship is not directly proportional.[1][4] This suggests that absorption or the initial hydrolysis may involve saturable processes at higher doses.
Distribution
Currently, specific data regarding the plasma protein binding and the tissue distribution of MY-1250 are not extensively detailed in available literature. However, the apparent volume of distribution (Vz/F) has been reported. In a study with healthy Chinese volunteers, the mean Vz/F of MY-1250 was 3296 L, 4555 L, and 5269 L for the 150, 300, and 450 mg dose cohorts, respectively. The large apparent volume of distribution suggests extensive distribution into tissues.
Metabolism: A Tale of Two Metabolites
The metabolic pathway of Repirinast begins with its defining feature: hydrolysis to its active form.
-
Prodrug Activation: Repirinast, an isoamyl ester, is rapidly cleaved to form its active carboxylic acid metabolite, MY-1250.[3] This hydrolysis is the primary metabolic step. The specific esterase enzymes responsible for this conversion in the gut or liver have not been fully elucidated in the reviewed literature but are presumed to be highly efficient given the rapid appearance of MY-1250.
Caption: Prodrug activation pathway of Repirinast.
-
Metabolite Profile: Beyond MY-1250, at least one other active metabolite has been identified. Urinary excretion data indicates that within 24 hours of oral administration, 20.25% of the dose is recovered as MY-1250 and 2.7% is recovered as another active metabolite, the structure of which is not specified in the available literature.[1] Further investigation into the metabolic fate of MY-1250 and the enzymes involved (e.g., Cytochrome P450-mediated oxidation or glucuronidation) is required for a complete profile.
Elimination: Long Half-Life and Renal Clearance
The elimination of MY-1250 is characterized by a long terminal half-life.
-
Half-Life (t½): The mean elimination half-life of MY-1250 is approximately 16.21 hours and remains consistent regardless of the administered dose.[1][4]
-
Clearance: The mean apparent total plasma clearance (Cl/F) of MY-1250 was reported as 164.4 L/h, 202.2 L/h, and 237.5 L/h for 150, 300, and 450 mg doses, respectively.[1]
-
Excretion: As noted, a significant portion of the active metabolites is excreted in the urine.[1]
Multiple Dose Pharmacokinetics
Consistent with its half-life, steady-state plasma concentrations of MY-1250 are achieved within approximately 3 days of twice-daily dosing. Importantly, no drug accumulation is observed with repeated administration, indicating that the elimination pathways are not saturated under a clinical dosing regimen.[1][4]
Data Summary: Pharmacokinetic Parameters of MY-1250
The following table summarizes the key single-dose pharmacokinetic parameters for the active metabolite MY-1250 in healthy Chinese volunteers.
| Parameter | 150 mg Dose | 300 mg Dose | 450 mg Dose |
| Tmax (median, h) | 0.75 | 0.75 | 0.75 |
| Cmax (mean, ng/mL) | 487.8 ± 166.4 | 622.7 ± 254.1 | 806.9 ± 305.8 |
| AUC₀₋t (mean, ng·h/mL) | 4640 ± 1957 | 6281 ± 2769 | 7414 ± 2901 |
| AUC₀₋inf (mean, ng·h/mL) | 4987 ± 2049 | 6743 ± 2904 | 7943 ± 3044 |
| t½ (mean, h) | 16.14 ± 4.41 | 16.03 ± 3.65 | 16.47 ± 4.23 |
| Cl/F (mean, L/h) | 164.4 ± 75.9 | 202.2 ± 94.8 | 237.5 ± 91.6 |
| Data synthesized from a Phase I study in healthy Chinese volunteers.[1] |
Methodologies for Pharmacokinetic Assessment
The robust characterization of Repirinast's pharmacokinetics relies on well-defined clinical study designs and highly sensitive bioanalytical methods.
Clinical Study Design: A Phased Approach
The primary human pharmacokinetic data for Repirinast has been generated through Phase I, open-label, randomized, single- and multiple-dose studies in healthy volunteers.[1][4]
Workflow for a Typical Repirinast PK Study:
Caption: Representative workflow for a clinical pharmacokinetic study of Repirinast.
Bioanalytical Protocol: Quantification of MY-1250 by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and specificity.
Step-by-Step Protocol for MY-1250 Quantification:
-
Sample Collection:
-
Collect whole blood from subjects into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the resulting plasma into labeled polypropylene tubes and store frozen at -30°C or lower until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This step removes large proteins from the plasma that would otherwise interfere with the chromatographic analysis and contaminate the LC-MS/MS system.
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a suitable internal standard (IS). The IS should be a structurally similar molecule that is not present endogenously, ideally a stable isotope-labeled version of the analyte.
-
Add 300-400 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system connected to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with an additive for improved ionization (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with the same additive.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting a precursor ion (the molecular weight of the analyte) and monitoring for a specific product ion generated after fragmentation in the collision cell.
-
MRM Transitions: For MY-1250, a reported transition is m/z 286.1 → 198.2. A specific transition for the internal standard would also be monitored simultaneously.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of spiked calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the concentration of MY-1250 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Directions
Repirinast is a prodrug that is rapidly and efficiently converted to its active metabolite, MY-1250. The resulting metabolite exhibits a favorable pharmacokinetic profile, characterized by rapid absorption, a long elimination half-life suitable for twice-daily dosing, and no accumulation upon repeated administration.[1][4] While the primary ADME characteristics are well-documented, several areas warrant further investigation to provide a complete picture for drug development professionals. Elucidating the specific esterases involved in the prodrug conversion and identifying the enzymes responsible for the subsequent metabolism of MY-1250 would be critical for predicting potential drug-drug interactions. Furthermore, detailed studies on plasma protein binding and the structural identification of other active metabolites would provide a more comprehensive understanding of the drug's disposition and pharmacology.
References
-
Lv, C. Z., Huang, M., Zhang, Q. Y., Zong, S. L., & Wang, M. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]
-
ResearchGate. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. [Link]
-
Nagata, M., Tabe, K., Houya, I., Kiuchi, H., Sakamoto, Y., Yamamoto, K., & Dohi, Y. (1991). [The influence of repirinast, an anti-allergic drug, on theophylline pharmacokinetics in patients with bronchial asthma]. Nihon Kyobu Shikkan Gakkai Zasshi, 29(4), 413-419. [Link]
-
Yamada, N., Kadowaki, S., Takahashi, K., & Umezu, K. (1992). MY-1250, a major metabolite of the anti-allergic drug repirinast, induces phosphorylation of a 78-kDa protein in rat mast cells. Biochemical Pharmacology, 44(6), 1211-1213. [Link]
-
Kohno, S. W., & Ohata, K. (1986). [Antiallergic Effect of MY-5116 and Its Major Metabolite, MY-1250]. Arerugi, 35(11), 1105-1112. [Link]
-
Kadowaki, S., et al. (1990). Inhibitory effect of repirinast (MY-5116) on experimental allergic rhinitis in rats. ResearchGate. [Link]
-
SciELO. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. [Link]
Sources
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- 2. [Antiallergic effect of MY-5116 and its major metabolite, MY-1250] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MY-1250, a major metabolite of the anti-allergic drug repirinast, induces phosphorylation of a 78-kDa protein in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Repirinast in Mast Cell Stabilization: A Technical Guide for Researchers
Abstract
Repirinast is an anti-allergic agent demonstrating significant therapeutic potential in the management of allergic rhinitis and asthma.[1] Its primary mechanism of action revolves around the stabilization of mast cells, thereby preventing the release of a cascade of inflammatory mediators that orchestrate the allergic response. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning Repirinast's mast cell-stabilizing properties, detailed experimental protocols for its evaluation, and a discussion of its therapeutic implications for researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Mast Cells in Allergic Inflammation and the Therapeutic Rationale for Repirinast
Mast cells are critical sentinels of the immune system, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract. Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE) antibodies, mast cells undergo degranulation, a rapid process that releases a plethora of pre-formed and newly synthesized inflammatory mediators. These include histamine, proteases, leukotrienes, prostaglandins, and a variety of cytokines, which collectively trigger the characteristic symptoms of allergic reactions, from vasodilation and bronchoconstriction to inflammatory cell recruitment.
Repirinast emerges as a key therapeutic agent that functions upstream of these events. By stabilizing mast cells, it effectively blunts the initial and most critical step of the allergic cascade. This prophylactic approach distinguishes it from therapies that target individual downstream mediators, offering a broader and potentially more effective management strategy for allergic diseases.
Molecular Mechanism of Action: A Multi-pronged Approach to Mast Cell Stabilization
The therapeutic efficacy of Repirinast is rooted in its multifaceted mechanism of action that converges on the inhibition of mast cell degranulation. Its active metabolite, MY-1250, is particularly potent in this regard.
Inhibition of Intracellular Calcium Mobilization
A transient increase in intracellular calcium ([Ca2+]i) is an absolute prerequisite for mast cell degranulation.[2] Repirinast, through its active metabolite MY-1250, exerts a profound inhibitory effect on this process. It has been demonstrated to strongly inhibit the mobilization of calcium ions from intracellular stores.[3][4] This action is critical as the release of calcium from the endoplasmic reticulum is a key triggering event that leads to the influx of extracellular calcium, sustaining the high intracellular calcium concentrations necessary for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.[2]
Modulation of Cyclic AMP (cAMP) Signaling
Elevated intracellular levels of cyclic adenosine monophosphate (cAMP) are known to have an inhibitory effect on mast cell degranulation.[5] Repirinast's active metabolite, MY-1250, has been shown to cause a rapid and transient increase in intracellular cAMP levels in mast cells.[3] This is, at least in part, attributed to the inhibition of phosphodiesterase (PDE) activity.[6] By inhibiting the enzymatic degradation of cAMP, Repirinast effectively elevates its intracellular concentration, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that ultimately suppress the signaling cascade leading to degranulation.
Downstream Effects on Inflammatory Mediators
The stabilization of mast cells by Repirinast leads to a significant reduction in the release of a wide array of inflammatory mediators. This includes:
-
Histamine: A primary mediator of allergic symptoms, causing vasodilation, increased vascular permeability, and smooth muscle contraction.
-
Leukotrienes: Potent bronchoconstrictors and chemoattractants for inflammatory cells.[1]
-
Cytokines: Including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Tumor Necrosis Factor-alpha (TNF-α), which are involved in the chronic inflammatory phase of allergic reactions, promoting eosinophil recruitment and survival, and IgE production.[1]
The following diagram illustrates the proposed signaling pathway for Repirinast-mediated mast cell stabilization:
Caption: Experimental workflow for the in vitro β-hexosaminidase release assay.
In Vivo Model of Allergic Rhinitis: Ovalbumin (OVA)-Induced Rhinitis in Rats
This model mimics the key features of allergic rhinitis in humans and is a valuable tool for assessing the in vivo efficacy of anti-allergic compounds.
Experimental Protocol:
-
Sensitization:
-
Actively sensitize rats by intraperitoneal injection of ovalbumin (OVA) emulsified with an adjuvant such as aluminum hydroxide.
-
Repeat the sensitization process at regular intervals (e.g., on days 1 and 7).
-
-
Challenge:
-
After a sensitization period (e.g., 14 days), challenge the rats by intranasal administration of OVA solution daily for a specified period (e.g., 7 days).
-
-
Treatment:
-
Administer Repirinast orally or via the desired route at various doses before each OVA challenge.
-
-
Assessment of Allergic Symptoms:
-
Observe and score the frequency of sneezing and nasal rubbing movements for a defined period after the final OVA challenge.
-
-
Histopathological Analysis:
-
At the end of the study, sacrifice the animals and collect nasal tissues for histopathological examination.
-
Stain tissue sections with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.
-
-
Measurement of Inflammatory Markers:
-
Collect blood samples to measure serum levels of OVA-specific IgE.
-
Analyze nasal lavage fluid for the presence of inflammatory cells (e.g., eosinophils) and mediators.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Sneezing Counts (per 15 min) | Mean Nasal Rubbing Counts (per 15 min) | Serum OVA-specific IgE (U/mL) |
| Vehicle Control | - | 25 ± 4 | 32 ± 5 | 150 ± 20 |
| Repirinast | 10 | 15 ± 3 | 20 ± 4 | 100 ± 15* |
| Repirinast | 30 | 8 ± 2 | 12 ± 3 | 60 ± 10 |
| Positive Control | - | 10 ± 2 | 15 ± 3 | 75 ± 12 |
*p < 0.05, **p < 0.01 compared to vehicle control. (Note: Data are representative and may not reflect actual experimental results.)
Caption: Experimental workflow for the in vivo ovalbumin-induced allergic rhinitis model.
Therapeutic Implications and Future Directions
The robust mast cell-stabilizing properties of Repirinast position it as a promising therapeutic agent for the management of allergic diseases. Clinical studies have demonstrated its effectiveness in reducing the frequency and severity of asthma attacks and improving symptoms in patients with allergic rhinitis. [1] Allergic Rhinitis: By inhibiting the release of histamine and other mediators in the nasal mucosa, Repirinast can effectively reduce the classic symptoms of allergic rhinitis, including sneezing, rhinorrhea, nasal congestion, and itching. Clinical trials for allergic rhinitis often assess the change from baseline in the Total Nasal Symptom Score (TNSS), which is a composite score of these individual symptoms. [1][4][5][6] Asthma: In the context of asthma, Repirinast's ability to prevent the release of bronchoconstrictors like leukotrienes and histamine is of paramount importance. [1]Furthermore, its potential to modulate the production of cytokines involved in airway inflammation suggests a role in controlling the chronic inflammatory component of asthma. Clinical trials in asthma typically evaluate improvements in lung function, such as the forced expiratory volume in one second (FEV1), as a key efficacy endpoint. [7][8] Future research should focus on further elucidating the precise molecular targets of Repirinast within the mast cell signaling cascade. Investigating its effects on different mast cell subtypes and its potential for synergistic activity with other anti-allergic medications could open new avenues for therapeutic intervention. Additionally, long-term clinical studies are warranted to fully establish its safety and efficacy profile in diverse patient populations.
Conclusion
Repirinast represents a significant advancement in the pharmacological management of allergic diseases. Its unique, multi-pronged mechanism of action, centered on the stabilization of mast cells, offers a comprehensive approach to inhibiting the allergic cascade at its origin. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Repirinast and other novel mast cell stabilizers.
References
-
Anti-inflammatory potential of CB1-mediated cAMP elevation in mast cells - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
- Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. (1990). British Journal of Pharmacology, 99(1), 183–187.
- Effect of a major metabolite of the antiallergic drug repirinast on phosphodiesterase and adenylate cyclase activities. (1995). Arzneimittelforschung, 45(1), 33-35.
- Takei, M., Endo, K., & Takahashi, K. (1990). Inhibition of Histamine Release from Rat Peritoneal Mast Cells by MY-1250, an Active Metabolite of Repirinast (MY-5116). International Archives of Allergy and Applied Immunology, 93(2-3), 237–241.
-
What is the mechanism of Repirinast? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]
-
REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI. (n.d.). Retrieved January 16, 2026, from [Link]
- Different Role of cAMP Pathway on the Human Mast Cells HMC-1(560) and HMC-1(560,816) Activation. (2013). Journal of Cellular Biochemistry, 114(11), 2547-2556.
- The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies. (2015). Allergy, Asthma & Clinical Immunology, 11(1), 10.
-
Role of Ca 2+ and cAMP in histamine release from mast cells | Semantic Scholar. (1994). Retrieved January 16, 2026, from [Link]
-
New phase II study finds fevipiprant significantly improves asthma patients' forced expiratory volumes - European Respiratory Society. (2017, August 24). Retrieved January 16, 2026, from [Link]
-
Signaling Diversity of PKA Achieved Via a Ca2+-cAMP-PKA Oscillatory Circuit - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Dupilumab Improved Lung Function, Reduced Asthma Exacerbations | HCPLive. (2019, February 25). Retrieved January 16, 2026, from [Link]
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Different role of cAMP pathway on the human mast cells HMC-1(560) and HMC-1(560,816) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
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Navigating the Research Landscape of Repirinast-d4: A Technical Guide to Sourcing and Application
For researchers and scientists engaged in the nuanced fields of pharmacology and drug development, the strategic use of isotopically labeled compounds is paramount for elucidating metabolic pathways and pharmacokinetic profiles. Repirinast-d4, the deuterated analog of the anti-allergic agent Repirinast, offers a powerful tool for such investigations. This guide provides an in-depth overview of Repirinast-d4, from sourcing and supplier availability to its core mechanism of action and practical research applications.
The Rationale for Deuteration: Enhancing Pharmacokinetic Scrutiny
The substitution of hydrogen atoms with their heavier isotope, deuterium, is a subtle yet impactful modification that can significantly alter a drug's metabolic fate without changing its fundamental biological activity.[1][2] This "kinetic isotope effect" arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[3] For researchers, this translates into several advantages:
-
Slower Metabolism: Deuterated compounds are often metabolized more slowly, leading to a longer half-life and prolonged exposure.[3]
-
Improved Metabolic Profiling: The distinct mass of deuterium makes it an excellent tracer for tracking the metabolic fate of a drug and identifying its metabolites using techniques like mass spectrometry.[2]
-
Reduced Toxic Metabolite Formation: By slowing metabolism at specific sites, deuteration can reduce the formation of potentially reactive or toxic byproducts.[3]
-
Enhanced Bioavailability: In some cases, slower first-pass metabolism can lead to higher circulating levels of the active drug.[3]
The use of deuterated compounds like Repirinast-d4 is, therefore, a strategic choice in preclinical studies to gain a more accurate prediction of human metabolism and a better understanding of a drug's disposition.[1]
Sourcing and Availability of Repirinast-d4 for Research
Procuring high-quality, well-characterized Repirinast-d4 is a critical first step for any research endeavor. Several reputable suppliers cater to the research and pharmaceutical development communities. Below is a comparative summary of key suppliers and their offerings.
| Supplier | Product Code/CAS Number | Available Quantities | Purity/Documentation |
| LGC Standards | TRC-R144562 | 0.5 mg, 5 mg | Certificate of Analysis available; exact weight packaging offered.[4] |
| Toronto Research Chemicals (TRC) | R144562 | 0.5 mg, 5 mg | High-purity analytical standards. Distributed through channels like Fisher Scientific.[5][6] |
| Pharmaffiliates | PA STI 077440 | Inquiry-based | Pharmaceutical standards, custom synthesis services available.[2][7] |
| Parchem | CAS: 96445-14-6 | Bulk and smaller quantities available upon quote. | Specialty chemical supplier.[8] |
| OmSynth | OM_5508 | In-stock (contact for details) | Purity reported as 98.95%.[9] |
| ChemicalBook | CAS: 1329836-95-4 | Varies by listed supplier | Aggregates multiple suppliers.[6] |
Note: Availability, pricing, and specifications are subject to change. Researchers should always request a current Certificate of Analysis (CoA) to verify purity and identity before use.
Core Mechanism of Action: Mast Cell Stabilization
Repirinast exerts its anti-allergic effects primarily by stabilizing mast cells, which are key players in the inflammatory cascade of allergic reactions.[10][11] Its mechanism is not as a direct antagonist of released mediators like histamine, but rather as an upstream inhibitor of the degranulation process itself.[11] The active metabolite of Repirinast, MY-1250, is particularly potent in this regard.[11][12]
The core mechanism involves several interconnected events:
-
Inhibition of Calcium Influx: Mast cell degranulation is a calcium-dependent process. Repirinast's active metabolite, MY-1250, has been shown to strongly inhibit the mobilization of calcium ions from intracellular stores, a critical step for the release of histamine and other inflammatory mediators.[10][11][13]
-
Modulation of Cyclic AMP: MY-1250 causes a rapid and transient increase in cyclic AMP (cAMP) levels within mast cells.[13] Elevated cAMP is known to have a stabilizing effect on mast cells, further inhibiting degranulation.
-
Cytokine Production Modulation: Beyond immediate degranulation, Repirinast can also modulate the production of pro-inflammatory cytokines, thereby reducing the overall inflammatory response in allergic conditions.[10]
This multi-faceted mechanism makes Repirinast, and by extension its deuterated form for research, a valuable tool for studying the intricate signaling pathways governing allergic inflammation.
Caption: Signaling pathway of Repirinast's mechanism of action in mast cells.
Experimental Protocols for Research Applications
Repirinast-d4 is primarily used as an internal standard in pharmacokinetic studies or as a tool to investigate the metabolism of Repirinast. Below are example protocols outlining its application.
Protocol 1: In Vitro Mast Cell Degranulation Assay
This assay can be used to confirm the biological activity of a new batch of Repirinast or to study its inhibitory effects.
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, a common mast cell model, in Eagle's minimum essential medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.
-
Sensitization: Sensitize the cells by incubating overnight with anti-dinitrophenyl (DNP) IgE antibody.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of Repirinast (or its active metabolite MY-1250) for 15-30 minutes.
-
Antigen Challenge: Trigger degranulation by adding DNP-human serum albumin (HSA) antigen.
-
Quantification: Measure the extent of degranulation by quantifying the activity of β-hexosaminidase, an enzyme released alongside histamine, in the cell supernatant. Compare the release from Repirinast-treated cells to untreated controls.
Protocol 2: Pharmacokinetic Study using LC-MS/MS
This protocol outlines the use of Repirinast-d4 as an internal standard for quantifying Repirinast in plasma samples.
-
Sample Preparation:
-
To a 100 µL plasma sample, add 10 µL of Repirinast-d4 internal standard solution (at a known concentration, e.g., 100 ng/mL).
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Repirinast (non-deuterated): Monitor the specific precursor-to-product ion transition (e.g., m/z 356.4 -> 284.3).
-
Repirinast-d4 (internal standard): Monitor the corresponding deuterated transition (e.g., m/z 360.4 -> 288.3).
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known Repirinast concentrations with a fixed concentration of Repirinast-d4.
-
Calculate the concentration of Repirinast in the unknown plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for a pharmacokinetic study using Repirinast-d4 as an internal standard.
References
- AquigenBio.
- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Clearsynth Discovery. (2024, September 25).
- Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process.
- MedChemExpress. Repirinast (MY-5116).
- Patsnap Synapse. (2024, July 17).
- Takei, M., Endo, K., & Takahashi, K.
- Benchchem.
- Parchem. Repirinast-d4 (Cas 96445-14-6).
- LGC Standards. Repirinast-d4 | TRC-R144562-0.5MG.
- Fisher Scientific. Repirinast-d4, TRC 0.5 mg.
- Pharmaffiliates. CAS No : 1329836-95-4| Chemical Name : Repirinast-d4.
- OmSynth. Repirinast-d4 : CAS No. 1329836-95-4.
- ChemicalBook. (2023, April 23). Repirinast-d4 | 1329836-95-4.
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. Repirinast-d4 | TRC-R144562-0.5MG | LGC Standards [lgcstandards.com]
- 5. Repirinast-d4, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 6. Repirinast-d4 | 1329836-95-4 [chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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An In-Depth Technical Guide to the Safe Handling and Storage of Repirinast-d4
Section 1: Introduction and Scientific Context
This guide provides comprehensive safety and handling protocols for Repirinast-d4, a deuterated isotopologue of the anti-allergic agent Repirinast. It is intended for researchers, chemists, and drug development professionals who work with this compound in a laboratory setting. The protocols herein are designed to ensure both the personal safety of laboratory personnel and the chemical and isotopic integrity of the compound.
1.1 The Pharmacological Basis of Repirinast
Repirinast is an anti-allergic medication primarily investigated for its efficacy in managing asthma and allergic rhinitis.[1][2] Its mechanism of action is centered on the stabilization of mast cells, which are critical players in the allergic immune response.[2][3] Upon encountering an allergen, mast cells degranulate, releasing a cascade of inflammatory mediators such as histamine and leukotrienes.[1] Repirinast functions by inhibiting the influx of calcium ions into mast cells, a crucial step for degranulation.[1][2][4] By preventing this release, Repirinast effectively mitigates the symptoms associated with allergic reactions.[1][2] Clinical studies have shown the non-deuterated form of the drug to be generally well-tolerated.[5][6]
1.2 The Role of Deuteration: Understanding Repirinast-d4
Repirinast-d4 is a form of Repirinast where four specific hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[7][8] This strategic substitution is a common technique in modern drug development used to leverage the Kinetic Isotope Effect (KIE) .[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[9] This modification can potentially lead to an improved pharmacokinetic profile, such as a longer half-life, or a more favorable toxicity profile by reducing the formation of undesirable metabolites.[10] While deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts, their unique physicochemical properties necessitate specific handling considerations to prevent isotopic dilution and ensure experimental validity.[9]
Section 2: Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its safe handling. The data below is compiled for Repirinast-d4 and its parent compound, Repirinast.
| Property | Value | Source |
| Analyte Name | Repirinast-d4 | LGC Standards[7] |
| CAS Number | 1329836-95-4 | ChemicalBook[11], Pharmaffiliates[8] |
| Molecular Formula | C₂₀H₁₇D₄NO₅ | LGC Standards[7], Pharmaffiliates[8] |
| Molecular Weight | 359.41 g/mol | LGC Standards[7], Pharmaffiliates[8] |
| Synonyms | MY 5116-d4, Romet-d4 | Fisher Scientific[12], Pharmaffiliates[8] |
| Parent CAS Number | 73080-51-0 | PubChem[13], ECHEMI[14] |
| Parent Mol. Weight | 355.39 g/mol | PubChem[13], Wikipedia[15] |
| Parent Melting Point | 236-241 °C | ECHEMI[14] |
| Parent Water Solubility | 1.2 mg/L (temperature not stated) | ECHEMI[14] |
| Storage Temp. | 2-8°C (Refrigerator) | Pharmaffiliates[8] |
Section 3: Hazard Identification and Toxicological Profile
Core Principle: In the absence of a specific Material Safety Data Sheet (MSDS) for Repirinast-d4, its toxicological and hazard profile must be conservatively assumed to be equivalent to that of the non-deuterated parent compound, Repirinast.[9] The isotopic labeling does not introduce radiological hazards, as deuterium is a stable, non-radioactive isotope.
Toxicological Summary of Repirinast (Parent Compound):
-
Acute Toxicity: Repirinast exhibits very low acute toxicity, with a reported oral LD50 in rats and mice of >5000 mg/kg.[14]
-
Human Safety: Clinical trials with oral administration in healthy subjects have found Repirinast to be well-tolerated, with all observed adverse events being mild and of limited duration.[5][6][16]
Anticipated GHS Classification (Precautionary): While specific GHS data for Repirinast-d4 is not available, standard precautionary classifications for a novel solid organic compound in a research setting should be applied.
| Hazard Class | Precautionary Statement | Pictogram |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | |
| Skin Irritation | May cause skin irritation. | |
| Eye Irritation | May cause serious eye irritation. | |
| Health Hazard | Assume potential for unknown long-term effects. |
Section 4: Exposure Controls & Personal Protective Equipment (PPE)
Effective exposure control is achieved through a combination of engineering controls and appropriate PPE. The causality for these recommendations is to minimize dermal, ocular, and respiratory exposure to the powdered compound.
| Control Type | Recommendation | Rationale |
| Engineering Controls | Handle solid Repirinast-d4 within a certified chemical fume hood or a powder containment hood. | Prevents inhalation of fine particulates and contains any potential spills within a controlled, ventilated area. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent dermal absorption. Change gloves immediately if contaminated. |
| Skin & Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when using a fume hood. If weighing outside of a hood, a NIOSH-approved N95 respirator is recommended. | Prevents inhalation of aerosolized powder. |
Section 5: Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for user safety and for maintaining the isotopic purity of Repirinast-d4, which is critical for its intended applications in metabolic studies.[17]
5.1 Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE (lab coat, gloves, eye protection).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.) inside the fume hood.
-
-
Compound Equilibration (Critical for Isotopic Purity):
-
Remove the sealed container of Repirinast-d4 from its recommended 2-8°C storage.[8]
-
Allow the container to warm to ambient room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to hydrogen-deuterium (H-D) exchange and compromise the isotopic enrichment of the sample.[17]
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound inside the fume hood.
-
Carefully open the container.
-
Using a clean spatula, weigh the desired amount of Repirinast-d4 onto weigh paper or directly into a tared vial.
-
Minimize the time the primary container is open to the atmosphere.
-
For applications highly sensitive to isotopic dilution, consider handling the compound under an inert atmosphere (e.g., a glove box with dry nitrogen or argon).[9][17]
-
-
Dissolution:
-
If preparing a solution, add the desired solvent to the vial containing the weighed solid.
-
Cap the vial securely and mix via vortexing or sonication as required.
-
-
Cleanup and Storage:
-
Securely cap the primary container of Repirinast-d4, ensuring a tight seal. Parafilm may be used for extra security.
-
Return the primary container to the refrigerator (2-8°C).[8][17]
-
Clean all equipment that came into contact with the compound.
-
Dispose of contaminated weigh paper, gloves, and other disposable materials in the designated solid chemical waste container.
-
Wipe down the work surface in the fume hood.
-
5.2 Visualization: Standard Handling Workflow
Caption: Workflow for safe handling of Repirinast-d4.
Section 6: Emergency Procedures
Rapid and correct response to an emergency is critical.
6.1 Spill Response
-
Small Spill (Solid):
-
Ensure the area is well-ventilated (keep fume hood running).
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
Wipe the spill area with a solvent-wetted cloth (e.g., ethanol or isopropanol), then with soap and water.
-
Collect all cleaning materials for hazardous waste disposal.
-
-
Large Spill:
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health & Safety (EH&S) department for assistance.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
6.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
6.3 Visualization: Spill Response Decision Tree
Caption: Decision workflow for a Repirinast-d4 spill.
Section 7: Disposal Considerations
All waste containing Repirinast-d4, including empty containers, contaminated disposables, and cleanup materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless permitted by your institution's EH&S guidelines.
-
Empty Containers: After use, rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Deface the original label before disposing of the rinsed container as regular laboratory glass or plastic waste.[9]
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable local, state, and federal regulations. Consult your institution's EH&S department for specific procedures.
Section 8: Conclusion
Repirinast-d4 is a valuable tool in pharmaceutical research. While its parent compound has a favorable toxicological profile, prudent laboratory practice dictates that it be handled with care. The core principles for its safe use are rooted in standard chemical hygiene, with the added critical consideration of preventing moisture exposure to maintain its isotopic integrity. By following the engineering controls, PPE requirements, and detailed handling protocols outlined in this guide, researchers can ensure a safe working environment and the validity of their experimental outcomes.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Repirinast?
- Benchchem. (2025, November). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Patsnap Synapse. (2024, June 14). What is Repirinast used for?
- Benchchem. (2025). Repirinast: A Technical Guide on its Anti-Allergic and Anti-Inflammatory Mechanisms.
- PubMed. (n.d.). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells.
- Benchchem. (2025). Technical Support Center: Navigating the Nuances of Deuterated Compounds.
- Lv, C., Huang, M., Zhang, Q., Zong, S., & Meng, W. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences, 54(2).
- ResearchGate. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects.
- Brazilian Journal of Pharmaceutical Sciences. (2018, July 26). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects.
- LGC Standards. (n.d.). Repirinast-d4.
- Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
- ChemicalBook. (2023, April 23). Repirinast-d4.
- PubChem. (n.d.). Repirinast.
- Pharmaffiliates. (n.d.). Repirinast-d4.
- Fisher Scientific. (n.d.). Repirinast-d4.
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Wikipedia. (n.d.). Repirinast. Retrieved from [Link]
- Salamandra. (n.d.). Regulatory Considerations for Deuterated Products.
- ECHEMI. (n.d.). Buy repirinast from Conier Chem&Pharma Limited.
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- 6. Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Repirinast in Human Plasma Using Repirinast-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Repirinast in human plasma. Repirinast is an orally-active antiallergic agent used in the treatment of allergic asthma.[1] To ensure the highest degree of accuracy and precision, essential for pharmacokinetic and bioequivalence studies, this method employs a stable isotope-labeled internal standard (SIL-IS), Repirinast-d4. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. The method has been validated according to the principles outlined in international regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for high-throughput bioanalysis in a regulated environment.
Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly for regulatory submissions, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity.[2] While structural analogs can be used, they are often a compromise. Stable isotope-labeled internal standards, such as deuterated compounds, are widely recognized as the "gold standard" for LC-MS applications.[2][3]
The fundamental principle behind using a SIL-IS like Repirinast-d4 is its near-identical physicochemical behavior to the analyte, Repirinast.[2] This ensures that during every stage of the analytical process—sample extraction, chromatography, and ionization—both compounds behave almost identically.[4] Consequently, the SIL-IS accurately compensates for procedural variability, including:
-
Matrix Effects: Ion suppression or enhancement caused by endogenous components in the biological matrix is a primary source of analytical error.[3] A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing the ratio of their responses to remain constant and the quantification to be accurate.[3][4]
-
Extraction Recovery: Minor variations in sample preparation that affect analyte recovery will equally affect the SIL-IS, normalizing the final result.[5]
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response are effectively corrected.[6]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the development of robust and reliable methods, and the use of a SIL-IS is considered a key component of a high-quality bioanalytical submission.[2][3][7]
Analyte and Internal Standard Properties
A summary of the key physicochemical properties for Repirinast and its deuterated internal standard is provided below.
| Property | Repirinast | Repirinast-d4 |
| Chemical Name | 3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate[8] | 3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate[9] |
| CAS Number | 73080-51-0[10] | 1329836-95-4[9] |
| Molecular Formula | C₂₀H₂₁NO₅[11] | C₂₀H₁₇D₄NO₅[9] |
| Molecular Weight | 355.38 g/mol [10] | 359.41 g/mol [12] |
| Parent Ion [M+H]⁺ | m/z 356.4 | m/z 360.4 |
| Structure | ![]() |
Experimental Methodology
Materials and Reagents
-
Reference Standards: Repirinast (≥98% purity), Repirinast-d4 (≥98% isotopic and chemical purity).[13]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.[14]
-
Additives: Formic Acid (FA, LC-MS grade).[14]
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System or equivalent.[14]
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent, equipped with an Agilent Jet Stream Electrospray Ionization (ESI) source.[14]
-
Software: Agilent MassHunter Workstation for data acquisition and analysis.[14]
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve Repirinast and Repirinast-d4 in separate volumetric flasks using methanol to create individual 1.0 mg/mL stock solutions. Store at 2-8°C.[1]
-
Working Solutions: Prepare serial dilutions of the Repirinast stock solution with 50:50 (v/v) ACN:Water to create working solutions for spiking calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Repirinast-d4 stock solution with 50:50 (v/v) ACN:Water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for extracting a wide range of analytes from plasma, suitable for high-throughput environments.[15]
-
Aliquot: Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the appropriate Repirinast working solution (or diluent for blank samples).
-
Add IS: Add 10 µL of the 100 ng/mL Repirinast-d4 IS working solution to all samples except the blank matrix.
-
Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.[15] The acid helps to improve protein denaturation and maintain analyte stability.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables outline the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Settings
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Repirinast | 356.4 | 286.3 | 50 | 135 | 20 |
| Repirinast-d4 | 360.4 | 286.3 | 50 | 135 | 20 |
Bioanalytical Method Validation
The method was validated according to the principles outlined in the EMA and FDA guidelines.[16][17] The objective is to demonstrate that the method is suitable for its intended purpose.[7]
Selectivity and Specificity
Analyzed six different blank human plasma lots to ensure no significant interference from endogenous components at the retention times of Repirinast and Repirinast-d4.
Linearity and Range
A calibration curve was constructed using eight non-zero standards ranging from 1.0 ng/mL to 2000 ng/mL. The curve was fitted with a linear, 1/x² weighted regression. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing five replicates of QC samples at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.[2]
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[2]
Table 4: Representative Intra-Day and Inter-Day Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1.0 | 104.5 | 8.7 | 102.1 | 11.2 |
| Low | 3.0 | 97.8 | 6.4 | 99.5 | 7.8 |
| Mid | 100 | 101.2 | 4.1 | 100.8 | 5.3 |
| High | 1500 | 98.9 | 3.5 | 99.2 | 4.1 |
Matrix Effect and Recovery
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma from six different sources to the response in a pure solution. The IS-normalized matrix factor should have a CV ≤ 15%.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible.
Stability
The stability of Repirinast in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for 6 hours.
-
Long-Term Stability: At -80°C for 90 days.
-
Post-Preparative Stability: In the autosampler for 24 hours.
In all cases, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
This application note describes a selective, rapid, and robust LC-MS/MS method for the quantification of Repirinast in human plasma. The implementation of Repirinast-d4 as a stable isotope-labeled internal standard is pivotal to the method's success, ensuring high accuracy and precision by compensating for matrix effects and procedural variability.[2][4] The simple protein precipitation protocol and short chromatographic run time make the method highly suitable for the high-throughput analysis required in clinical and preclinical drug development. The validation results confirm that the method is reliable and meets the stringent requirements of international regulatory guidelines for bioanalytical method validation.[7][16]
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. Bioanalysis, 1(1), 123-130. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5050, Repirinast. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
DrugFuture. (n.d.). Repirinast. Retrieved from [Link]
-
Wikipedia. (n.d.). Repirinast. Retrieved from [Link]
-
Latin American Journal of Pharmacy. (2017). Determination of the Active Metabolite of the Prodrug Repirinast in Human Plasma by a Liquid Chromatography-Tandem Mass Spectrometry. Lat. Am. J. Pharm. 36 (1): 93-7. Retrieved from [Link]
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Elsevier. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1329836-95-4| Chemical Name : Repirinast-d4. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Labor Staber. (n.d.). Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
PubMed. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Retrieved from [Link]
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Application Note & Protocol: Quantification of Repirinast in Human Plasma via LC-MS/MS
Abstract
This document provides a comprehensive, field-proven protocol for the quantitative determination of Repirinast in human plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for robustness, sensitivity, and high-throughput applicability, making it suitable for pharmacokinetic (PK) analyses in preclinical and clinical drug development. The protocol emphasizes not only the procedural steps but also the scientific rationale behind key decisions in sample preparation, chromatography, and mass spectrometry. All procedures are structured to align with the principles outlined in major international regulatory guidelines for bioanalytical method validation.
Introduction: The Need for Robust Repirinast Bioanalysis
Repirinast is an orally-active antiallergic agent investigated for the treatment of conditions like allergic asthma.[1][2] As with any therapeutic candidate, characterizing its absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of drug development. This is achieved through pharmacokinetic (PK) studies, which rely on the accurate and precise measurement of the drug's concentration in biological matrices over time.[3] Plasma is the most common matrix for these studies, and LC-MS/MS has become the definitive technology for this purpose due to its unparalleled sensitivity and selectivity.[4]
Interestingly, Repirinast is known to be a prodrug, which is converted in vivo to its active metabolite, MY-1250, a compound reported to be significantly more potent in its therapeutic action.[1][5] While methods for the metabolite have been published[5], a robust and validated method for the parent compound, Repirinast, is equally critical to fully understand its PK profile, including its conversion rate and bioavailability. This protocol provides the framework for developing and validating such a method.
Analyte Profile: Physicochemical Properties of Repirinast
A thorough understanding of the analyte's chemical and physical properties is the foundation of successful bioanalytical method development. These properties dictate choices for solvents, extraction techniques, and chromatographic conditions.
| Property | Value | Source |
| Chemical Name | 3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate | [6] |
| Molecular Formula | C₂₀H₂₁NO₅ | [1][7] |
| Molecular Weight | 355.38 g/mol | [2][6][7] |
| Melting Point | 236-241 °C | [1][2][7] |
| XLogP3 | ~3.4 | [6][8] |
| Water Solubility | 1.2 mg/L (Very low) | [1][7] |
| Topological Polar Surface Area | 81.7 Ų | [6][8] |
The XLogP3 value of ~3.4 suggests that Repirinast is a moderately hydrophobic molecule, making it well-suited for reverse-phase chromatography and extraction into organic solvents.
Principle of the Method: LC-MS/MS
This method employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The core principle involves a two-stage process:
-
Chromatographic Separation (LC): The prepared plasma extract is injected into a high-performance liquid chromatography (HPLC) system. The analyte (Repirinast) and its Internal Standard (IS) are passed through a C18 analytical column. Based on their differing affinities for the column's stationary phase and the mobile phase, they are separated from each other and from endogenous plasma components. This step is crucial for reducing matrix effects and ensuring analytical specificity.
-
Detection and Quantification (MS/MS): The separated compounds eluting from the LC column enter the mass spectrometer's ion source, where they are ionized (in this case, via Electrospray Ionization, ESI). The mass spectrometer then isolates the specific parent ion (precursor ion) for Repirinast. This parent ion is fragmented, and a specific, stable fragment ion (product ion) is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for precise quantification even at very low concentrations.[3]
Detailed Experimental Protocol
Part A: Materials and Reagents
-
Reference Standards: Repirinast (≥98% purity), Stable Isotope-Labeled Internal Standard (e.g., Repirinast-d₄, ≥98% purity).
-
Expert Insight: The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS.[9] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences nearly identical ionization and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.[10][11][12]
-
-
Biological Matrix: Human plasma with K₂EDTA as the anticoagulant, sourced from a certified vendor.
-
Solvents (HPLC or MS Grade): Acetonitrile, Methanol.
-
Reagents: Formic Acid (≥99%), Deionized Water (≥18.2 MΩ·cm).
Part B: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Repirinast and its SIL-IS into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate if necessary. These serve as the primary stock solutions.
-
-
Working Stock Solutions:
-
Perform serial dilutions from the primary stock solutions using a 50:50 (v/v) acetonitrile:water mixture to prepare intermediate and working stock solutions. These will be used to spike the plasma for calibration standards and quality controls.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to achieve the final working concentration. This solution will be used as the protein precipitation agent.
-
-
Calibration Curve (CC) Standards and Quality Control (QC) Samples:
-
Prepare CC standards by spiking blank human plasma with the appropriate Repirinast working stock solutions to achieve a concentration range (e.g., 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL).
-
Independently prepare QC samples from a separate weighing of Repirinast. Concentrations should include:
-
LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)
-
Low QC (LQC): ~3x LLOQ (e.g., 3 ng/mL)
-
Medium QC (MQC): Mid-range (e.g., 100 ng/mL)
-
High QC (HQC): ~75-80% of the upper limit (e.g., 750 ng/mL)
-
-
Part C: Plasma Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is selected for its simplicity, speed, and efficiency in removing the majority of plasma proteins, which are a primary source of interference.[13][14][15]
Step-by-Step Workflow:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 50 µL of the corresponding plasma sample (or blank plasma for the blank sample) into the tubes.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube (except the blank sample, to which 200 µL of acetonitrile without IS is added).
-
Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL onto the LC-MS/MS system.
Workflow Diagram:
Part D: LC-MS/MS Instrumental Conditions
The following are typical starting conditions and must be optimized during method development.
| Parameter | Recommended Setting |
| Liquid Chromatography (LC) System | |
| Column | C18, 50 x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometry (MS/MS) System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Repirinast) | m/z 356.1 → 284.1 (Example - must be optimized) |
| MRM Transition (IS) | m/z 360.1 → 288.1 (Example for a +4 Da SIL-IS) |
| Ion Source Temperature | 550°C |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Bioanalytical Method Validation
To ensure the reliability of the data for regulatory submissions, the method must undergo a full validation according to the International Council for Harmonisation (ICH) M10 guideline.[16][17][18][19] This process demonstrates that the assay is fit for its intended purpose.[17][20]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration over the analytical range. | At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to nominal values (accuracy) and the variability of the measurements (precision). | Assessed at LLOQ, LQC, MQC, HQC levels (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[21] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >5. Accuracy within ±20% and Precision ≤20%. |
| Recovery | To determine the efficiency of the extraction process. | Assessed at LQC, MQC, HQC. Should be consistent and reproducible, though no specific % value is mandated. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. | Matrix factor should be consistent across different lots of plasma. The IS-normalized matrix factor %CV should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection to analysis). | Assessed at LQC and HQC (n=3-5). Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.[22] Includes Freeze-Thaw, Bench-Top, Long-Term, and Stock Solution Stability. |
| Incurred Sample Reanalysis (ISR) | To confirm the reproducibility of the method using actual study samples. | A subset of study samples is re-analyzed. For small molecules, 2/3 of the results must be within ±20% of the original values.[23] |
Data Analysis and Reporting
The concentration of Repirinast in plasma samples is determined using the instrument's data processing software.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Repirinast to its SIL-IS against the nominal concentration of the CC standards.
-
Regression Analysis: A weighted (typically 1/x or 1/x²) linear regression analysis is applied to the calibration curve to generate a regression equation (y = mx + c) and a correlation coefficient (r²).
-
Quantification: The concentration of Repirinast in QC and unknown samples is calculated by substituting their measured peak area ratios into the regression equation.
All results should be reported with appropriate units (e.g., ng/mL) and adhere to the precision and accuracy limits established during method validation.
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (2012, March 8). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
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Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Repirinast. PubChem Compound Database. Retrieved from [Link]
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DrugFuture. (n.d.). Repirinast. Retrieved from [Link]
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PharmaCompass. (n.d.). Repirinast. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 4). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. Retrieved from [Link]
- van den Broek, I., et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry.
- Latin American Journal of Pharmacy. (2017). Determination of the Active Metabolite of the Prodrug Repirinast in Human Plasma by a Liquid Chromatography-Tandem Mass Spectrometry.
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Fresnais, M., et al. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC. Retrieved from [Link]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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ResearchGate. (2016, April 7). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS? Retrieved from [Link]
- Rezk, M. R., et al. (2016). Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis.
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
- McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
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ResearchGate. (2025, September 2). Quantitation of Niraparib in Human Plasma by LC-MS/MS. Retrieved from [Link]
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KCAS Bio. (2023, July 17). Bioanalytical method revalidation challenges in pharma R&D. Retrieved from [Link]
- Wróblewski, K., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation-An Experimental and Retrospective Approach. Molecules, 27(2), 457.
- de Castro, A., et al. (2018). Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 53(1), 57-66.
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Application of Repirinast-d4 in Pharmacokinetic Studies of Repirinast
Introduction: The Imperative for Precision in Pharmacokinetics
Repirinast is an anti-allergic agent, primarily utilized in the management of conditions like asthma.[1] Functioning as a mast cell stabilizer, it inhibits the release of histamine and other inflammatory mediators, thereby mitigating allergic responses.[2] Pharmacologically, Repirinast is a prodrug, meaning it is administered in an inactive form and rapidly hydrolyzed in vivo by esterases to its pharmacologically active metabolite, MY-1250 (deesterified Repirinast).[3][4] This rapid conversion makes the pharmacokinetic (PK) profile of MY-1250, rather than the parent drug, the critical determinant of therapeutic efficacy and safety.
Accurate quantification of MY-1250 in biological matrices, such as plasma, is paramount for defining key PK parameters like absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and specificity. The robustness of LC-MS/MS quantification, however, is critically dependent on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.
This technical guide details the application of Repirinast-d4, a stable isotope-labeled (SIL) derivative of the parent drug, as an internal standard for the precise and accurate quantification of the active metabolite MY-1250 in plasma. We will explore the rationale behind using a SIL-IS, provide detailed experimental protocols, and outline the validation requirements that ensure data integrity in accordance with global regulatory standards.
The Role of a Stable Isotope-Labeled Internal Standard
In LC-MS/MS analysis, an ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.[5] Repirinast-d4 meets these criteria perfectly. By incorporating four deuterium atoms, its mass is increased by four atomic mass units without significantly altering its chemical and physical properties.
The core principle, known as stable isotope dilution, relies on adding a known quantity of the SIL-IS to the biological sample at the very beginning of the workflow.[6] As the sample is processed, any loss of analyte due to incomplete extraction, adsorption, or degradation is mirrored by a proportional loss of the SIL-IS. Similarly, any variation in ionization efficiency in the mass spectrometer's source (ion suppression or enhancement) affects both the analyte and the IS to the same extent.[7] The final quantification is based on the ratio of the analyte's response to the IS's response, a value that remains constant despite these variations, thus ensuring high precision and accuracy.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Physicochemical Properties
A clear understanding of the properties of the analyte and internal standard is fundamental for method development.
| Property | Repirinast (Prodrug) | MY-1250 (Active Metabolite) | Repirinast-d4 (Internal Standard) |
| IUPAC Name | 3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate[5] | 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid | 3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate[8] |
| Molecular Formula | C₂₀H₂₁NO₅[5] | C₁₅H₁₁NO₅ | C₂₀H₁₇D₄NO₅ |
| Molecular Weight | 355.39 g/mol [1] | 285.25 g/mol (Calculated) | 359.41 g/mol |
| CAS Number | 73080-51-0[1] | N/A | 1329836-95-4 |
Detailed Bioanalytical Protocol
This section provides a comprehensive, step-by-step protocol for the quantification of MY-1250 in human plasma using Repirinast-d4 as the internal standard.
Preparation of Stock and Working Solutions
Causality: High-purity, accurately prepared stock solutions are the foundation of a quantitative assay. Using a solvent like DMSO or methanol ensures solubility and stability. Serial dilutions are performed to create working solutions at concentrations suitable for spiking into plasma to generate calibration curves and quality control samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of MY-1250 reference standard and 5 mg of Repirinast-d4.
-
Dissolve each in a separate 5 mL volumetric flask using methanol to achieve a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
MY-1250 Working Solutions:
-
Perform serial dilutions of the MY-1250 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working solutions. These will be used to create calibration standards (CS) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Repirinast-d4 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL. This concentration is chosen to yield a robust and consistent signal in the mass spectrometer.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS):
-
Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate MY-1250 working solution to create an eight-point calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in bulk by spiking blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 1 ng/mL
-
Low QC (LQC): e.g., 3 ng/mL
-
Medium QC (MQC): e.g., 75 ng/mL
-
High QC (HQC): e.g., 750 ng/mL
-
-
Sample Extraction: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while ensuring that small molecule drugs like MY-1250 remain in the supernatant. The addition of the IS prior to precipitation is crucial for it to account for any variability in the extraction process.
-
Aliquot 100 µL of each sample (CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Repirinast-d4 IS working solution (100 ng/mL) to every tube except for the blank matrix samples.
-
Vortex briefly (approx. 5 seconds).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Figure 2: Plasma sample preparation workflow using protein precipitation.
LC-MS/MS Analytical Method
Causality: The chromatographic method is designed to separate the analyte from endogenous matrix components to minimize ion suppression. A C18 reversed-phase column is suitable for retaining and separating moderately polar compounds like MY-1250. The mobile phase gradient is optimized to achieve a sharp peak shape and a short run time. Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | MY-1250: m/z 286.1 → [Fragment 1], m/z 286.1 → [Fragment 2] (Hypothetical) Repirinast-d4: m/z 360.4 → [Fragment 1], m/z 360.4 → [Fragment 2] (Hypothetical) |
| Ion Source Temp. | 500°C |
| Dwell Time | 100 ms |
Note: MRM transitions are hypothetical and must be optimized empirically by infusing pure standard solutions of MY-1250 and Repirinast-d4 into the mass spectrometer.
Bioanalytical Method Validation: A Trustworthy System
Before analyzing clinical samples, the bioanalytical method must be rigorously validated to ensure its reliability. The validation process adheres to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
Figure 3: Logical flow of bioanalytical method validation.
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at LQC, MQC, and HQC levels, mean accuracy should be within 85-115% of nominal. Precision (%CV) should not exceed 15%. For LLOQ, both should be within 80-120% and ≤ 20% %CV. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should be ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples must be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and stock solution stability. |
Conclusion
The use of Repirinast-d4 as a stable isotope-labeled internal standard is a critical component in the development of a robust, reliable, and high-precision LC-MS/MS method for the quantification of Repirinast's active metabolite, MY-1250, in biological matrices. This approach effectively mitigates variability inherent in sample preparation and instrumental analysis, ensuring the generation of high-quality pharmacokinetic data. The detailed protocol and validation framework provided herein serve as a comprehensive guide for researchers in drug development, enabling accurate characterization of the ADME properties of Repirinast and supporting its clinical advancement.
References
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Omsynth Lifesciences Pvt. Ltd. (n.d.). Repirinast-d4 : CAS No.1329836-95-4. Retrieved from [Link]
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Cheng-zhe, L., Huang, M., Quan-ying, Z., Shun-lin, Z., & Wang, M. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]
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Beermann, D., Schaefer, H. G., Wargenau, M., Heibel, B., Sturm, Y., & Kuhlmann, J. (1992). Pharmacokinetics of the active metabolite of the prodrug repirinast in healthy Caucasian volunteers after a single oral dose. European Journal of Clinical Pharmacology, 42(3), 307–312. [Link]
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Pharmaffiliates. (n.d.). Repirinast-d4 | CAS No : 1329836-95-4. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]
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Wikipedia. (n.d.). Repirinast. Retrieved from [Link]
- Jain, R., & Gringeri, M. (2007). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Applied Science and Technology, 1(1).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5050, Repirinast. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Jemal, M., & Xia, Y. Q. (2006). The need for speed: the use of a stable isotope-labeled internal standard in a high-throughput liquid chromatography/tandem mass spectrometry bioanalytical method for a drug candidate and its active metabolite. Rapid communications in mass spectrometry, 20(10), 1605–1614.
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
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Application Note: A Validated LC-MS/MS Method for Studying Repirinast Metabolism Using a Deuterium-Labeled Internal Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Repirinast-d4 as an internal standard for the quantitative analysis of the anti-allergic drug Repirinast and its primary metabolite. We detail a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, alongside validated protocols for in vitro metabolic stability studies using human liver microsomes. This guide emphasizes the scientific rationale behind methodological choices, ensuring accuracy, reproducibility, and adherence to regulatory standards for bioanalysis.
Introduction: The Need for Precise Metabolic Profiling
Repirinast is an orally active anti-allergic agent primarily used in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic effect stems from its function as a mast cell stabilizer; it inhibits the release of histamine and other inflammatory mediators by preventing calcium influx into mast cells.[2][3] Pharmacokinetic studies have revealed that Repirinast is a prodrug, meaning it is administered in an inactive form and rapidly hydrolyzed in vivo to its active metabolite, MY-1250 (deesterified repirinast).[4][5][6]
Understanding the rate and mechanism of this metabolic conversion is fundamental to drug development. It allows for the prediction of pharmacokinetic (PK) parameters, helps anticipate potential drug-drug interactions, and informs appropriate dosing regimens.[7][8] The gold standard for quantitative bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its exceptional sensitivity and selectivity in complex biological matrices.[9]
To achieve the highest level of accuracy and precision in LC-MS/MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[10][11] Repirinast-d4, a deuterium-labeled analog of the parent drug, is the ideal internal standard for this application. By incorporating Repirinast-d4, analysts can effectively compensate for variability during sample preparation and analysis, including extraction loss, matrix effects, and fluctuations in instrument response.[10][12]
Core Principles: The Rationale Behind the Method
A robust bioanalytical method is built on a foundation of sound scientific principles. The choices of instrumentation, reagents, and procedures are deliberate and designed to ensure data integrity.
-
The Power of LC-MS/MS: This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of target analytes (Repirinast and MY-1250) and the internal standard (Repirinast-d4) with minimal interference from complex biological matrix components.
-
The Imperative of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process.[11] Repirinast-d4 is chemically identical to Repirinast, differing only in mass due to the substitution of four hydrogen atoms with deuterium.[13] This ensures it has the same chromatographic retention time, extraction recovery, and ionization efficiency. Consequently, any sample-to-sample variation that affects the analyte will affect the SIL-IS to the same degree, allowing their response ratio to remain constant and yield highly accurate results.[12] This approach is vastly superior to using a structural analog IS, which may have different physicochemical properties leading to unreliable correction.[14]
-
The Utility of In Vitro Models: Human Liver Microsomes (HLM): Before advancing to costly and complex in vivo studies, in vitro models provide a powerful screening tool. Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[7][8][15] They are a cost-effective and high-throughput system for determining a drug's metabolic stability and identifying its primary metabolic pathways.[16]
Experimental Workflow and Protocols
This section outlines the complete protocols for method development, validation, and the execution of an in vitro metabolic stability study.
Overall Experimental Workflow
The process begins with optimizing the analytical method, proceeds to a rigorous validation according to regulatory guidelines, and culminates in the application of the method to a biological study.
Caption: Overall workflow for the development and application of the Repirinast metabolism assay.
Protocol 1: LC-MS/MS Method Development and Validation
Objective: To establish and validate a selective and sensitive method for the simultaneous quantification of Repirinast and its metabolite MY-1250.
A. Materials and Reagents
-
Repirinast reference standard
-
Repirinast-d4 (Internal Standard)[13]
-
MY-1250 reference standard
-
Human Liver Microsomes (pooled, mixed-gender)
-
NADPH Regenerating System (e.g., solutions A & B)
-
LC-MS Grade Acetonitrile and Water
-
Formic Acid
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
B. Mass Spectrometer Optimization The mass spectrometer is tuned to optimize the signal for each analyte. This is achieved by infusing a standard solution of each compound (Repirinast, MY-1250, Repirinast-d4) and identifying the most stable and abundant precursor ion (Q1) and product ions (Q3).
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Repirinast | 356.1 | 270.1 | 100 | 25 |
| MY-1250 | 286.1 | 242.1 | 100 | 22 |
| Repirinast-d4 | 360.1 | 270.1 | 100 | 25 |
| Note: These values are illustrative and must be optimized for the specific instrument used. |
Scientific Rationale: The MRM transitions are chosen for their specificity and intensity. For Repirinast-d4, the precursor ion is +4 Da heavier than Repirinast, but the fragment ion is the same because the deuterium labels are on the ester chain which is lost during fragmentation. This confirms the label's position and provides a specific transition for the IS.
C. Chromatographic and Sample Preparation Conditions
| Parameter | Condition | Rationale |
| LC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent reversed-phase retention and separation for these types of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better ionization (protonation) in positive ESI mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A rapid gradient allows for high-throughput analysis while ensuring separation of the more polar metabolite (MY-1250) from the parent drug (Repirinast). |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Sample Prep | Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile (containing Repirinast-d4) to 1 volume of sample. Vortex, then centrifuge. |
D. Bioanalytical Method Validation The developed method must be rigorously validated according to established regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[17][18][19] This ensures the data generated is reliable and accurate. Key validation parameters include:
-
Selectivity: Analyzing blank matrix from at least six different sources to ensure no endogenous components interfere with the detection of the analytes or IS.
-
Calibration Curve: A curve with at least six non-zero standards is prepared to demonstrate linearity over the desired concentration range.
-
Accuracy and Precision: Quality Control (QC) samples at low, medium, and high concentrations are analyzed in replicate on multiple days. Precision (%CV) should be ≤15% (≤20% at LLOQ) and Accuracy (%Bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect and Recovery: Assessed to ensure that the biological matrix does not cause ion suppression or enhancement and to understand the efficiency of the extraction process. The SIL-IS is critical here for demonstrating that it effectively tracks and corrects for these effects.[20]
-
Stability: The stability of analytes in the biological matrix is tested under various conditions (freeze-thaw cycles, bench-top storage, long-term storage) to ensure sample integrity.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of Repirinast when incubated with HLM, allowing for the calculation of its metabolic half-life (t½) and intrinsic clearance (CLint).
A. Metabolic Pathway of Repirinast The primary metabolic reaction is the hydrolysis of the ester group in Repirinast to form the carboxylic acid, MY-1250. This is a Phase I metabolic reaction.
Caption: Primary metabolic conversion of Repirinast to its active form, MY-1250.
B. Step-by-Step Incubation Protocol
-
Prepare Reagents: Thaw HLM on ice. Prepare 0.1 M phosphate buffer (pH 7.4). Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare a 1 mM stock solution of Repirinast in DMSO.
-
Reaction Mixture Setup: In a microcentrifuge tube, combine the following on ice:
-
Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (to a final concentration of 0.5 mg/mL)
-
Repirinast (to a final test concentration of 1 µM). Rationale: This concentration is low enough to be relevant to in vivo conditions and avoid enzyme saturation.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and no-cofactor control), add an equal volume of buffer instead of the NADPH system.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold acetonitrile fortified with the internal standard (Repirinast-d4, e.g., at 100 ng/mL).
-
Scientific Rationale: The cold acetonitrile serves two critical functions: it instantly stops all enzymatic activity by denaturing the proteins, and it precipitates them out of solution. The inclusion of the IS at this step ensures it is present to correct for any variability in the subsequent processing and analysis steps.
-
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using the validated LC-MS/MS method described in Protocol 1.
C. Data Analysis
-
Calculate the peak area ratio of Repirinast to Repirinast-d4 at each time point.
-
Determine the percentage of Repirinast remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining Repirinast against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)
-
Conclusion and Field-Proven Insights
This application note details a comprehensive and scientifically grounded approach for studying the metabolism of Repirinast using Repirinast-d4 as a robust internal standard. By adhering to these protocols, researchers can generate high-quality, reproducible data suitable for regulatory submissions and for making critical decisions in the drug development pipeline.
Expert Insights:
-
The Isotope Effect: While SIL-IS are superior, be aware of the potential for chromatographic separation between the deuterated standard and the analyte, known as the isotope effect. This is more common with extensive deuterium labeling. For Repirinast-d4, this effect is typically negligible, but it should always be checked during method development.
-
Metabolite as Analyte: This method can be simultaneously used to monitor the formation of the active metabolite, MY-1250, over time, providing a complete picture of the metabolic conversion.
-
Beyond Microsomes: While HLM are excellent for initial screening, further studies using hepatocytes may be warranted as they contain both Phase I and Phase II enzymes as well as cytosolic enzymes, offering a more complete picture of overall hepatic metabolism.[21]
By combining a validated, highly specific LC-MS/MS method with a carefully chosen internal standard like Repirinast-d4, researchers can confidently and accurately characterize the metabolic profile of anti-allergic drugs, accelerating their path from discovery to clinical application.
References
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001, May). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]
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Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
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Takei, M., et al. (1991). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. British Journal of Pharmacology, 104(3), 587–592. Retrieved from [Link]
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Gajula, S. N. R., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]
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Dalvie, D. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 889, 185-202. Retrieved from [Link]
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Yamada, S., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(10), e4555. Retrieved from [Link]
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Knights, K., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.21. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 133-187. Retrieved from [Link]
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Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1113, 99-111. Retrieved from [Link]
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Cheng-zhe, L., et al. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences, 54(2). Retrieved from [Link]
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Beermann, D., et al. (1992). Pharmacokinetics of the active metabolite of the prodrug repirinast in healthy Caucasian volunteers after a single oral dose. European Journal of Clinical Pharmacology, 42(3), 307-312. Retrieved from [Link]
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Cheng-zhe, L., et al. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. ResearchGate. Retrieved from [Link]
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Cheng-zhe, L., et al. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences, 54(2). Retrieved from [Link]
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Cheng-zhe, L., et al. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. SciELO. Retrieved from [Link]
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Patsnap Synapse. (n.d.). Repirinast - Drug Targets, Indications, Patents. Retrieved from [Link]
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Takei, M., et al. (1991). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. British Journal of Pharmacology, 104(3), 587–592. Retrieved from [Link]
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Yamada, N., et al. (1991). Effect of a major metabolite of the antiallergic drug repirinast on phosphodiesterase and adenylate cyclase activities. Arzneimittelforschung, 41(2), 136-138. Retrieved from [Link]
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Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]
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Xia, Y., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Journal of Chromatography B, 1159, 122339. Retrieved from [Link]
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Wu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 445-455. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Detection of Repirinast and its Active Metabolite in Biological Matrices
Introduction: The Significance of Repirinast Quantification
Repirinast, an orally administered anti-allergic agent, has been utilized in the treatment of bronchial asthma.[1] It functions as a prodrug, undergoing rapid hydrolysis in the body to its pharmacologically active metabolite, MY-1250 (deesterified repirinast).[2][3][4] This active metabolite is responsible for the therapeutic effects, which involve inhibiting the release of mediators from mast cells, thereby preventing IgE-mediated allergic responses.[2][5] Given that the therapeutic action is dependent on the concentration of MY-1250, the accurate and precise quantification of this metabolite in biological matrices is paramount for pharmacokinetic studies, dose-response relationship assessments, and overall drug development and clinical monitoring.
This comprehensive guide provides detailed application notes and protocols for the analytical detection of Repirinast's active metabolite, MY-1250, in biological fluids. We will delve into the rationale behind the selection of various analytical techniques and sample preparation strategies, offering field-proven insights to researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific integrity, providing self-validating systems for robust and reliable quantification.
Physicochemical Properties of Repirinast and its Active Metabolite
A thorough understanding of the physicochemical properties of both the prodrug and its active metabolite is fundamental for the development of robust analytical methods. These properties dictate the choice of extraction technique, chromatographic conditions, and detection parameters.
| Property | Repirinast (Prodrug) | MY-1250 (Active Metabolite) |
| Chemical Formula | C20H21NO5[6][7] | C15H11NO5 |
| Molecular Weight | 355.38 g/mol [6][7] | 285.25 g/mol |
| IUPAC Name | 3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate[6] | 7,8-dimethyl-4,5-dioxo-4,5-dihydro-6H-pyrano[3,2-c]quinoline-2-carboxylic acid[5] |
| Water Solubility | 1.2 mg/L (temperature not stated)[1][7] | More soluble than Repirinast due to the carboxylic acid group. |
| pKa | 10.09±0.40 (Predicted)[1] | Acidic due to the carboxylic acid group. |
| LogP | 0.46[7] | Lower than Repirinast due to increased polarity. |
Core Analytical Strategy: Focus on the Active Metabolite MY-1250
Since Repirinast is rapidly converted to MY-1250, pharmacokinetic and bioanalytical studies predominantly focus on the quantification of the active metabolite.[2][3][4] The concentration of MY-1250 in biological fluids, such as plasma and urine, directly correlates with the pharmacological activity of the drug. Therefore, the subsequent sections will primarily detail methods for the analysis of MY-1250.
Methodology I: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity.[8]
Rationale for Method Selection
The choice of LC-MS/MS is driven by the need for low detection limits to accurately characterize the pharmacokinetic profile of MY-1250, especially during the elimination phase. The complexity of plasma, with its high protein content and numerous endogenous components, necessitates a highly selective detection method to minimize interferences.
Experimental Workflow: LC-MS/MS Analysis of MY-1250 in Plasma
Caption: Workflow for LC-MS/MS analysis of MY-1250 in plasma.
Detailed Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and damage the chromatographic column.[1][7] Methanol is a common choice for this purpose as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography.[7]
-
To a 1.5 mL polypropylene tube, add 204 µL of the plasma sample.
-
Add 50 µL of the internal standard (IS) working solution (e.g., 400 ng/mL levetiracetam in methanol). The use of an internal standard is crucial to correct for variations in extraction efficiency and instrument response.[2]
-
Add 600 µL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 21,130 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
2. Chromatographic Conditions
Reversed-phase HPLC is the preferred chromatographic mode for separating moderately polar to non-polar compounds like MY-1250 from a complex matrix.[9] A C18 column is a versatile and robust choice for this application. The mobile phase composition is optimized to achieve good peak shape and resolution. The use of a gradient elution can help to reduce run times and improve peak shapes for a range of analytes.
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile). The acidic modifier helps to suppress the ionization of MY-1250's carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[4]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[10]
-
Mass Spectrometer: API 4000 triple-quadrupole instrument or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Validation Parameters for the LC-MS/MS Method
Method validation is essential to ensure the reliability and accuracy of the analytical data.[2] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Typical Acceptance Criteria | Reported Values for MY-1250 |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 2-15000 ng/mL[10] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within-run and between-run precision were lower than 6.2%[10] |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | Within-run and between-run precision were lower than 6.2%[10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | 2 ng/mL[10] |
| Recovery | Consistent, precise, and reproducible | Absolute recoveries were 87.5% for MY-1250[10] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Matrix effect for MY-1250 ranged from 99.2% to 100.2%[4] |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term) | Stable for 6 h at ambient temperature, during three freeze-thaw cycles and for at least 65 days at -30°C[4] |
Methodology II: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Urine Samples
While LC-MS/MS offers superior sensitivity, HPLC-UV is a more accessible and cost-effective technique that can be suitable for the analysis of higher concentration samples, such as those found in urine.
Rationale for Method Selection
Urine is a less complex matrix than plasma in terms of protein content, making direct injection after minimal sample preparation a possibility. Given that a significant portion of MY-1250 is excreted in urine, the concentrations are often high enough to be detected by UV spectroscopy.[2]
Experimental Workflow: HPLC-UV Analysis of MY-1250 in Urine
Caption: Workflow for HPLC-UV analysis of MY-1250 in urine.
Detailed Protocol: HPLC-UV
1. Sample Preparation
For urine samples, sample preparation can be significantly simpler than for plasma.
-
Centrifuge the urine sample to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates that could block the HPLC system.
-
If necessary, dilute the filtered urine with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.
2. Chromatographic Conditions
Similar to the LC-MS/MS method, reversed-phase chromatography is the method of choice.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol. The acidic pH is crucial for ensuring the carboxylic acid group of MY-1250 is protonated, leading to consistent retention and good peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength should be set at the absorption maximum of MY-1250 to ensure maximum sensitivity. This would be determined by running a UV scan of a standard solution.
Validation Parameters for the HPLC-UV Method
The validation of an HPLC-UV method follows the same principles as for LC-MS/MS.
| Parameter | Typical Acceptance Criteria |
| Linearity Range | Correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (RSD) | ≤15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Specificity | The analyte peak should be well-resolved from any endogenous interferences. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). |
Discussion of Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving accurate and reproducible results. The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.[12]
-
Protein Precipitation (PPT): As described in the LC-MS/MS protocol, this is a simple, fast, and cost-effective method for removing proteins from plasma.[1] However, it may not remove other interferences like phospholipids, which can cause matrix effects in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids.[13] For an acidic compound like MY-1250, the sample would be acidified to protonate the carboxylic acid, making it more soluble in an organic solvent. LLE can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts and high concentration factors.[1][8] For MY-1250, a reversed-phase or a mixed-mode anion exchange sorbent could be used. While SPE is more expensive and requires more method development than PPT or LLE, it can significantly reduce matrix effects and improve assay performance, especially for low-level quantification.
Conclusion
The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of Repirinast's active metabolite, MY-1250, in biological matrices. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. Proper method validation is imperative to ensure the generation of high-quality data for pharmacokinetic and clinical studies. By understanding the principles behind the analytical choices and adhering to the detailed protocols, researchers can confidently and accurately measure MY-1250 concentrations, contributing to a better understanding of the pharmacology of Repirinast.
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- 7. researchgate.net [researchgate.net]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. agilent.com [agilent.com]
Application Note & Protocols: Characterizing Drug-Drug Interaction Potential Using Repirinast-d4
Abstract and Introduction
The evaluation of drug-drug interaction (DDI) potential is a cornerstone of modern drug development, mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the harmonized ICH M12 guideline.[1][2][3] DDIs can lead to significant alterations in drug exposure, resulting in toxicity or loss of efficacy. Consequently, a thorough in vitro characterization of a new chemical entity's (NCE) metabolic pathways is a critical first step. This document provides a comprehensive guide to characterizing the DDI profile of Repirinast, using its stable isotope-labeled (deuterated) analog, Repirinast-d4, as an internal standard for robust LC-MS/MS quantification.
Repirinast is an anti-allergic agent that undergoes rapid conversion to its active metabolite.[4][5] To assess its potential as an object (victim) of DDIs, we must first identify the primary enzymes responsible for its clearance (a process known as reaction phenotyping) and then determine the extent to which other compounds can inhibit these pathways. This guide details the protocols for a systematic in vitro investigation, beginning with reaction phenotyping to identify the key Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved in Repirinast metabolism. Subsequently, we provide detailed protocols for inhibition assays, using CYP2C9 and UGT1A1 as illustrative examples of major drug-metabolizing enzymes.[6][7][8]
The use of a deuterated internal standard like Repirinast-d4 is pivotal for the accuracy and precision of these assays. Stable isotope-labeled standards are considered the "gold standard" in LC-MS/MS bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte.[9] This ensures they co-elute and experience the same matrix effects and ionization suppression or enhancement, allowing for reliable correction of experimental variability and leading to highly accurate quantification.[1][2]
Scientific Rationale: A Systematic Approach to DDI Evaluation
The Imperative of DDI Assessment
Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., UGT-mediated glucuronidation) enzymes are responsible for the metabolism of the vast majority of pharmaceuticals.[7][10] Co-administration of a drug that inhibits or induces these enzymes can dangerously alter the plasma concentration of another drug that is a substrate for the same enzyme. Regulatory guidelines, such as the FDA's "In Vitro DDI Studies" guidance and the globally harmonized ICH M12, recommend a systematic, risk-based approach to DDI evaluation, starting with in vitro studies to inform the need for clinical trials.[3][11][12]
Reaction Phenotyping: Identifying the Key Metabolic Pathways
Before assessing inhibition potential, it is essential to identify which enzymes are significantly involved in a drug's metabolism. This is the primary objective of reaction phenotyping.[8] The process typically involves two complementary approaches:
-
Recombinant Enzymes: Incubating the drug with a panel of individually expressed human CYP or UGT enzymes to directly identify which ones can metabolize it.
-
Chemical Inhibition: Using a broad-spectrum metabolic system, like human liver microsomes (HLM), and co-incubating the drug with selective inhibitors for each major enzyme to see which inhibitor prevents the drug's metabolism.
If a single enzyme is responsible for more than 25% of a drug's total clearance, it is considered a major pathway, and the drug's susceptibility to inhibitors of that enzyme must be thoroughly investigated.[13]
The Role of Repirinast-d4 as an Internal Standard
Accurate quantification of the parent drug (Repirinast) depletion or metabolite formation is the analytical endpoint of these assays. Biological matrices like liver microsomes are complex and prone to causing matrix effects in mass spectrometry. Repirinast-d4, where one or more hydrogen atoms are replaced with deuterium, has a higher mass but behaves almost identically to Repirinast during sample extraction, chromatography, and ionization. By adding a known concentration of Repirinast-d4 to every sample, the ratio of the Repirinast peak area to the Repirinast-d4 peak area provides a normalized signal that is corrected for experimental variability, thereby ensuring data integrity.
Experimental Protocols
These protocols are designed to be performed in a 96-well plate format for efficiency but can be scaled as needed. All analytical measurements are assumed to be performed via a validated LC-MS/MS method capable of resolving and quantifying Repirinast and its potential metabolites, using Repirinast-d4 as the internal standard.
Protocol 1: Reaction Phenotyping of Repirinast
Objective: To identify the primary CYP and UGT enzymes responsible for the metabolism of Repirinast.
Materials & Reagents:
| Reagent | Details |
| Test System | Pooled Human Liver Microsomes (HLM), Panel of recombinant human CYPs (rCYPs: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), Panel of recombinant human UGTs (rUGTs: 1A1, 1A3, 1A4, 1A9, 2B7) |
| Cofactors | NADPH Regeneration System (Solution A & B), UDPGA (Uridine 5'-diphosphoglucuronic acid) |
| Probe Inhibitors | Selective inhibitors for each major CYP isoform (e.g., Sulfaphenazole for CYP2C9) |
| Activation Agent | Alamethicin (for UGT assays) |
| Buffers | Potassium Phosphate Buffer (0.1 M, pH 7.4), Tris-HCl Buffer (50 mM, pH 7.4) with 10 mM MgCl₂ |
| Test Article | Repirinast, Repirinast-d4 (for internal standard) |
| Solvents | Acetonitrile, DMSO, Methanol (LC-MS Grade) |
| Consumables | 96-well plates, low-binding pipette tips |
Workflow Diagram:
Caption: Workflow for Repirinast Reaction Phenotyping.
Step-by-Step Methodology:
Part A: CYP Phenotyping with HLM and Selective Inhibitors
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing 0.1 M Potassium Phosphate buffer (pH 7.4) and HLM (final concentration ~0.5 mg/mL).
-
Aliquot Inhibitors: To the wells of a 96-well plate, add 1 µL of each selective CYP inhibitor (or DMSO for vehicle control). Use a concentration known to cause >90% inhibition (e.g., 10 µM Sulfaphenazole for CYP2C9).
-
Add Master Mix: Add the HLM master mix to each well and pre-incubate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Initiate Reaction: Add Repirinast to each well (final concentration ~1 µM, below its Km if known). Immediately after, add the NADPH regeneration system to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range of metabolism).
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, Repirinast-d4.
-
Process for Analysis: Centrifuge the plate to pellet the protein, transfer the supernatant to a new plate, and analyze by LC-MS/MS to measure the amount of Repirinast remaining.
Part B: Phenotyping with Recombinant Enzymes (rCYPs and rUGTs)
-
Prepare Enzyme Plates: Aliquot the diluted recombinant enzymes (rCYPs or rUGTs) into separate 96-well plates. For UGTs, add alamethicin (final concentration ~50 µg/mg protein) to the buffer and pre-incubate on ice for 15 minutes to permeabilize the microsomal membrane.
-
Add Substrate: Add Repirinast to each well (final concentration ~1 µM).
-
Pre-incubate: Pre-incubate the plate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reactions by adding the appropriate cofactor: NADPH regeneration system for rCYPs or UDPGA for rUGTs.
-
Incubate & Terminate: Follow steps 5-7 from Part A.
Data Interpretation:
-
For the chemical inhibition study, a significant decrease in Repirinast metabolism in the presence of a selective inhibitor points to the involvement of that CYP isoform.
-
For the recombinant enzyme study, a high rate of Repirinast depletion by a specific rCYP or rUGT directly identifies it as a metabolizing enzyme.
Protocol 2: CYP2C9 Inhibition Assay Using Repirinast-d4
Objective: To determine the IC50 value of a test compound (potential inhibitor) against CYP2C9-mediated Repirinast metabolism. This protocol assumes reaction phenotyping has identified CYP2C9 as a major metabolic pathway.
Materials & Reagents:
| Reagent | Details |
| Enzyme Source | Pooled Human Liver Microsomes (HLM) or recombinant human CYP2C9 |
| Probe Substrate | Repirinast |
| Internal Standard | Repirinast-d4 |
| Cofactor | NADPH Regeneration System |
| Positive Control | Sulfaphenazole (a known potent CYP2C9 inhibitor)[14] |
| Test Compound | Serial dilutions of the potential inhibitor in DMSO |
| Buffer | 0.1 M Potassium Phosphate Buffer (pH 7.4) |
Step-by-Step Methodology:
-
Prepare Inhibitor Plate: Prepare 100x serial dilutions of the test compound and the positive control (Sulfaphenazole) in DMSO. Add 1 µL of each dilution to the appropriate wells of a 96-well plate. Add 1 µL of DMSO to the "vehicle control" (0% inhibition) wells.
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer, HLM (or rCYP2C9), and the NADPH regeneration system.
-
Pre-incubation: Add the master mix to each well. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding Repirinast at a concentration approximately equal to its Km for CYP2C9 (if known, otherwise use 1-5 µM).
-
Incubate: Incubate at 37°C for a time corresponding to ~20-30% substrate turnover in the vehicle control wells.
-
Terminate & Process: Stop the reaction by adding ice-cold acetonitrile containing Repirinast-d4. Process the samples as described in Protocol 3.1, Step 7.
-
Analyze: Quantify the amount of Repirinast remaining using LC-MS/MS.
Protocol 3: UGT1A1 Inhibition Assay Using Repirinast-d4
Objective: To determine the IC50 value of a test compound against UGT1A1-mediated Repirinast glucuronidation. This protocol assumes reaction phenotyping has identified UGT1A1 as a major metabolic pathway.
Materials & Reagents:
| Reagent | Details |
| Enzyme Source | Recombinant human UGT1A1 |
| Probe Substrate | Repirinast |
| Internal Standard | Repirinast-d4 |
| Cofactor | UDPGA |
| Activation Agent | Alamethicin |
| Positive Control | Atazanavir or Bilirubin (known UGT1A1 inhibitors/substrates)[15][16] |
| Test Compound | Serial dilutions of the potential inhibitor in DMSO |
| Buffer | 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂ |
Step-by-Step Methodology:
-
Prepare Inhibitor Plate: Follow the same procedure as in Protocol 3.2, Step 1.
-
Prepare Activated Enzyme Mix: On ice, prepare a mix of Tris-HCl buffer and rUGT1A1. Add alamethicin (final concentration 50 µg/mg protein) and incubate on ice for 15 minutes.
-
Pre-incubation: Add the activated enzyme mix to the inhibitor plate. Add Repirinast to all wells. Pre-incubate the plate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate: Incubate at 37°C. The incubation time should be short (e.g., 10-15 minutes) to ensure measurement of initial velocity.
-
Terminate & Process: Stop the reaction with ice-cold acetonitrile containing Repirinast-d4 and process for LC-MS/MS analysis.
-
Analyze: Quantify the formation of Repirinast-glucuronide (or depletion of Repirinast) using LC-MS/MS. Measuring metabolite formation is often preferred in UGT assays.
Data Analysis and Interpretation
Metabolic Pathway Diagram (Hypothetical):
Sources
- 1. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ICH M12 Drug Interaction Studies: Summary of the Efforts to Achieve Global Convergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
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- 11. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 13. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH M12 Guideline Overview on Drug Interaction Studies [dlrcgroup.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Signal Intensity of Repirinast-d4 in Mass Spectrometry
Welcome to the technical support guide for troubleshooting low signal intensity of Repirinast-d4 in mass spectrometry (MS) applications. As a deuterated internal standard (IS), Repirinast-d4 is critical for achieving accurate and reproducible quantification in bioanalytical assays.[1][2] A weak or inconsistent signal from the IS can compromise the validity of an entire study. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, combining fundamental principles with field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Repirinast-d4 signal suddenly low or absent?
A complete loss of signal often points to a singular, critical failure.[3] Common culprits include incorrect MS/MS transition settings, an improperly functioning ion source (e.g., no stable spray), or a blockage in the LC system.[3][4] A good first step is to inject a freshly prepared, neat standard solution to determine if the issue lies with the sample preparation or the LC-MS system itself.[5]
Q2: Which ionization mode and polarity are best for Repirinast-d4?
Repirinast is a prodrug that is metabolized into a free carboxylic acid (MY-1250), its active form.[6][7] The choice of ionization polarity depends on which form you are analyzing and the mobile phase conditions.
-
Negative Ion Mode (ESI-): Ideal for the acidic metabolite (MY-1250), as it readily deprotonates to form [M-H]⁻ ions. Using weak acids like acetic acid as a mobile phase modifier can surprisingly enhance the signal in negative mode for certain analytes.[8][9]
-
Positive Ion Mode (ESI+): Suitable for the parent drug, Repirinast, which is an ester and can be protonated to form [M+H]⁺ ions. One study successfully quantified the active metabolite using positive ionization, indicating this mode is also viable, likely through protonation of the quinoline nitrogen.[10]
Experimentation is key, but ESI is generally preferred over APCI for molecules of this type.
Q3: What are the expected precursor ions for Repirinast and Repirinast-d4?
Based on its chemical structure and molecular weight, you can predict the precursor ions to target.
| Compound | Formula | Exact Mass (Da) | [M+H]⁺ (Positive Mode) | [M-H]⁻ (Negative Mode) |
| Repirinast | C₂₀H₂₁NO₅ | 355.14 | 356.15 | 354.13 |
| Repirinast-d4 | C₂₀H₁₇D₄NO₅ | 359.17 | 360.17 | 358.16 |
| Note: These values are calculated and should be confirmed empirically by infusing a standard solution into the mass spectrometer. |
Q4: Can the Repirinast (analyte) concentration affect the Repirinast-d4 (IS) signal?
Yes. This is a well-documented phenomenon in electrospray ionization (ESI).[11][12] ESI is a competitive process where analytes compete for limited charge and space on the surface of sprayed droplets.[12][13] At very high concentrations, the analyte (Repirinast) can saturate the droplet surface, effectively suppressing the ionization of the co-eluting internal standard (Repirinast-d4), leading to a drop in its signal intensity.[11][14] While the analyte-to-IS ratio may remain stable, it is crucial to monitor the absolute IS response across your calibration curve.
In-Depth Troubleshooting Guides
A low signal for Repirinast-d4 is rarely due to a single cause. A systematic approach is required to isolate the problem. This guide is structured to help you diagnose issues from the detector back to the sample.
Diagram: Systematic Troubleshooting Workflow
Caption: A logical workflow for diagnosing low Repirinast-d4 signal.
Problem Area 1: Ion Source & Mass Spectrometer Parameters
An unoptimized or contaminated ion source is a frequent cause of poor signal intensity.[4]
Causality: The ESI process transforms liquid-phase ions into gas-phase ions through a series of steps including droplet formation, desolvation, and ion evaporation.[15] Each step is highly dependent on physical parameters like voltages and gas dynamics. Incorrect settings lead to inefficient ionization and poor ion transmission into the mass analyzer.[16][17]
Troubleshooting Steps:
-
Confirm Basic Operation: Check that you have a stable electrospray. Visually inspect the spray needle (if possible) for a consistent Taylor cone and listen for a steady hiss.[3]
-
Review MS/MS Transitions: Ensure you are monitoring the correct precursor and product ions for Repirinast-d4. Perform a product ion scan on the deuterated standard to confirm the most intense and stable fragment ions for your specific instrument.[18]
-
Systematic Parameter Optimization: Do not rely solely on automated tuning. Manually optimize key ESI source parameters by infusing a solution of Repirinast-d4 (~100 ng/mL) and monitoring its signal in real-time.
| Parameter | Purpose & Optimization Strategy | Typical Starting Point (ESI+) |
| Capillary/Spray Voltage | Charges the liquid at the ESI needle tip to initiate the spray. | 3.5 - 4.5 kV |
| Nebulizing Gas (N₂) Pressure | Assists in forming fine droplets. Too low = large droplets, poor desolvation. Too high = unstable spray. | 30 - 50 psi |
| Drying Gas (N₂) Flow & Temp. | Evaporates solvent from droplets. Higher flow rates and temperatures aid desolvation but can cause thermal degradation if excessive. | 8 - 12 L/min @ 300-350 °C |
| Cone/Nozzle/Fragmentor Voltage | A potential applied behind the capillary that helps with desolvation and can induce in-source fragmentation. Optimize for maximum precursor ion intensity without significant fragmentation. | 20 - 100 V |
-
Perform System Maintenance: If optimization fails, the source may be contaminated.[4] Follow the manufacturer's protocol to clean the ion source, including the capillary, cone/nozzle, and the initial ion optics.[5] A dirty source is a common cause of gradual signal loss over a run sequence.[19]
Problem Area 2: Liquid Chromatography & Mobile Phase
The chemical environment of the analyte as it enters the ion source is paramount for effective ionization.
Causality: The pH of the mobile phase dictates the protonation state of an analyte. For ESI, analytes must be ionized in solution to be efficiently detected.[16] Furthermore, mobile phase additives and organic content affect droplet surface tension and evaporation, which are critical for the ESI process.[16][20]
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
For Negative Mode (analyzing the acidic metabolite): The mobile phase pH should ideally be about 2 units above the pKa of the carboxylic acid group to ensure it is deprotonated.
-
For Positive Mode (analyzing the parent drug or metabolite): The mobile phase pH should be ~2 units below the pKa of the most basic site (likely the quinoline nitrogen) to ensure protonation.
-
-
Select Appropriate Additives: Mobile phase additives can have a profound impact on signal.
-
Negative Mode: Contrary to intuition, studies have shown that weak acids like 0.1% acetic acid can significantly enhance negative-ion ESI response for some compounds, whereas formic acid may be suppressive.[8][9] This is thought to be related to the gas-phase proton affinity of the anions produced.[9] Avoid non-volatile buffers like phosphates.
-
Positive Mode: 0.1% Formic Acid is the standard choice as it provides a ready source of protons to form [M+H]⁺ ions and is highly volatile.[21]
-
-
Evaluate Organic Solvent: Methanol has a lower surface tension than acetonitrile and can sometimes lead to a more stable spray and better sensitivity.[16] Consider evaluating both during method development.
-
Check for Leaks and Blockages: A sudden drop in pressure or inconsistent retention times alongside low signal can indicate a leak in the LC system.[5] A gradual increase in pressure may signal a column or line blockage.[4]
Problem Area 3: Sample Preparation & Matrix Effects
Ion suppression is one of the most common and challenging issues in LC-MS, especially with complex biological matrices like plasma or urine.[22][23]
Causality: Ion suppression occurs when co-eluting matrix components (e.g., salts, phospholipids, other metabolites) compete with the analyte of interest (Repirinast-d4) for ionization in the ESI source.[13][24] This reduces ionization efficiency and leads to a lower-than-expected signal. Since deuterated standards co-elute perfectly with the analyte, they are subject to the exact same suppression effects, which is their primary advantage for quantification.[1][2] However, if the suppression is severe, the IS signal can fall below the limit of detection.
Diagram: Mechanism of Ion Suppression in ESI
Caption: Matrix components compete with the analyte and IS for droplet surface access.
Troubleshooting Steps:
-
Diagnose Ion Suppression: Use a post-column infusion experiment (see Protocol 1) to identify regions in your chromatogram where suppression occurs. If your Repirinast-d4 peak elutes in a zone of heavy suppression, its signal will be attenuated.
-
Improve Chromatographic Separation: The best way to beat ion suppression is to chromatographically separate Repirinast-d4 from the interfering matrix components.[13] Adjust your gradient to move the peak away from the void volume and any major suppression zones.
-
Enhance Sample Cleanup: If chromatography alone is insufficient, improve your sample preparation.
-
Protein Precipitation (PPT): A simple but often "dirty" method.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Offers the most powerful and selective cleanup.[22] Using an ion-exchange or mixed-mode SPE cartridge can effectively remove interfering compounds.
-
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample extract can alleviate suppression.[15] This is a simple but effective strategy, provided your assay has sufficient sensitivity.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment helps visualize at what retention times your matrix is causing ion suppression.
Objective: To identify chromatographic regions of ion suppression or enhancement.
Methodology:
-
Setup: Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the MS ion source.
-
Infusion Solution: Prepare a solution of Repirinast-d4 in a mobile-phase-like solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) at a concentration that gives a stable, mid-level signal (e.g., 100 ng/mL).
-
Infusion: Begin infusing the Repirinast-d4 solution at a low, steady flow rate (e.g., 10 µL/min).
-
LC-MS Run: Start the LC gradient and acquire data, monitoring the Repirinast-d4 MRM transition.
-
Blank Injection: First, inject a blank sample (e.g., mobile phase). You should observe a stable, flat baseline for the Repirinast-d4 signal.
-
Matrix Injection: Next, inject an extracted blank matrix sample (a sample prepared without any analyte or IS).
-
Analysis: Overlay the chromatograms from the blank and matrix injections. Any significant dip in the Repirinast-d4 signal during the matrix run indicates a zone of ion suppression. If your analyte's retention time corresponds to one of these dips, you have found a primary cause of low signal.
References
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Phenomenex. (n.d.). Understanding Ion Suppression in LC-MS Analysis. [Link]
-
Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Unknown. (2017). Determination of the Active Metabolite of the Prodrug Repirinast in Human Plasma by a Liquid Chromatography-Tandem Mass Spectrometry. Latin American Journal of Pharmacy, 36(1), 93-7. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Zhou, W., & Yang, S. (2007). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(1), 109-116. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]
-
Kiontke, A., et al. (2016). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). Analytical Chemistry, 88(21), 10585-10592. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
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ResearchGate. (2025). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry | Request PDF. [Link]
-
medRxiv. (2025). Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
-
National Center for Biotechnology Information. (n.d.). Repirinast. PubChem. [Link]
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Jemal, M., & Xia, Y. Q. (2001). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 1-10. [Link]
-
ResearchGate. (2025). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. [Link]
-
National Center for Biotechnology Information. (2025). Development and Validation of a LC-MS/MS Method for Ripretinib and Its Metabolite: Example of a Journey From Laboratory Bench to Routine Application With a Greenness Assessment. PMC. [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? [Link]
-
Wikipedia. (n.d.). Repirinast. [Link]
-
Global Substance Registration System. (n.d.). REPIRINAST. [Link]
-
Yamada, N., Kadowaki, S., Takahashi, K., & Umezu, K. (1992). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. Biochemical Pharmacology, 44(6), 1211-3. [Link]
-
Li, Y., et al. (2021). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Frontiers in Chemistry, 9, 738291. [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medrxiv.org [medrxiv.org]
- 22. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lambdalaboratory-80ns5yf.gamma.site [lambdalaboratory-80ns5yf.gamma.site]
- 24. chromatographyonline.com [chromatographyonline.com]
Repirinast-d4 Isotopic Exchange: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Repirinast-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for avoiding isotopic exchange during experimental studies. As your Senior Application Scientist, I will walk you through the key considerations, from understanding the underlying mechanisms to implementing robust analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Repirinast-d4 studies?
Isotopic exchange is a chemical phenomenon where an isotope in a molecule is swapped with another isotope of the same element from the surrounding environment. In the context of Repirinast-d4, this typically involves the replacement of a deuterium (D) atom on the molecule with a protium (H) atom from solvents like water, methanol, or other reagents. This process is also known as H/D back-exchange.
This is a critical issue in quantitative bioanalysis where Repirinast-d4 is used as an internal standard (IS). The fundamental principle of using a stable isotope-labeled IS is that it is chemically identical to the analyte (Repirinast) and thus behaves identically during sample preparation and analysis, correcting for variability. However, if deuterium atoms are lost from the IS, its mass will change, leading to an inaccurate measurement of the analyte-to-IS ratio and compromising the reliability and accuracy of the quantitative data.
Q2: Where are the deuterium atoms located on Repirinast-d4 and are they stable?
The deuterium atoms in commercially available Repirinast-d4 are located on the isopentyl (3-methylbutyl) ester portion of the molecule. Specifically, they are on the two methylene groups adjacent to the ester oxygen and the isopropyl group. The IUPAC name for Repirinast-d4 is 3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate[1].
These deuterium atoms are attached to saturated carbon atoms (aliphatic C-D bonds). Generally, C-D bonds are very stable and less prone to exchange compared to deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD). The strength of a C-D bond is greater than a C-H bond, a phenomenon known as the kinetic isotope effect, which makes it more resistant to cleavage[2]. However, extreme pH conditions or high temperatures can potentially facilitate exchange, even from seemingly stable positions.
Q3: What are the primary experimental factors that can induce isotopic exchange in Repirinast-d4?
Several factors during a typical bioanalytical workflow can increase the risk of isotopic exchange:
-
pH: Both strongly acidic and basic conditions can catalyze H/D exchange. While the C-D bonds in Repirinast-d4 are relatively stable, prolonged exposure to harsh pH environments during sample preparation or in LC mobile phases should be avoided.
-
Temperature: Higher temperatures provide the necessary activation energy for chemical reactions, including isotopic exchange. Sample extraction, storage, and analysis at elevated temperatures can increase the rate of deuterium loss.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is a prerequisite for H/D back-exchange, as they are the source of hydrogen atoms.
-
Enzyme Activity: While less common for C-D bonds, certain enzymatic processes could potentially facilitate isotopic exchange, although this is more of a concern for in-vivo studies.
Troubleshooting Isotopic Exchange
This section provides a question-and-answer formatted guide to address specific issues you might encounter.
Scenario 1: Inconsistent Internal Standard Response
Q: I am observing a drifting or inconsistent response for my Repirinast-d4 internal standard across my analytical run. Could this be due to isotopic exchange?
A: Yes, inconsistent IS response can be a symptom of isotopic exchange, although other factors like matrix effects or instrument instability should also be considered. If Repirinast-d4 is losing deuterium, its signal at the expected mass-to-charge ratio (m/z) will decrease, and you might see a corresponding increase in the signal for partially deuterated or non-deuterated Repirinast.
Troubleshooting Steps:
-
Analyze a pure solution of Repirinast-d4: Prepare a fresh solution of Repirinast-d4 in a non-protic solvent (e.g., pure acetonitrile) and inject it directly into the mass spectrometer. This will confirm the isotopic purity of your standard.
-
Incubate Repirinast-d4 in your mobile phase: Prepare a solution of Repirinast-d4 in your LC mobile phase and let it sit at room temperature for the duration of a typical analytical run. Analyze this solution at different time points to see if there is a decrease in the d4 signal and an increase in d3, d2, d1, or d0 signals.
-
Evaluate your sample preparation conditions:
-
pH: If your sample preparation involves strong acids or bases, try to neutralize the sample as quickly as possible. Consider using milder pH conditions if your method allows.
-
Temperature: Ensure all sample preparation steps are carried out at low temperatures (e.g., on an ice bath). Avoid prolonged heating steps.
-
Scenario 2: Poor Assay Accuracy and Precision
Q: My quality control (QC) samples are failing, showing poor accuracy and precision. I suspect isotopic exchange of my Repirinast-d4. How can I confirm this and what should I do?
A: Poor accuracy and precision are classic indicators of a problem with the internal standard. If isotopic exchange is occurring, the IS is no longer a stable reference, leading to unreliable quantification.
Confirmation and Mitigation Strategy:
-
Post-extraction stability experiment: Spike a known concentration of Repirinast-d4 into a blank matrix extract (the supernatant after protein precipitation). Analyze this sample immediately and then again after it has been sitting in the autosampler for the maximum anticipated run time. A significant decrease in the IS response over time is a strong indicator of instability, potentially due to isotopic exchange.
-
Modify your LC-MS/MS method:
-
Mobile Phase pH: If you are using a mobile phase with a high or low pH, try to adjust it to be closer to neutral, if chromatographically feasible. Formic acid at low concentrations (0.1%) is a common and generally safe mobile phase additive[3].
-
Gradient and Run Time: A shorter chromatographic run time will minimize the exposure of Repirinast-d4 to potentially harsh mobile phase conditions.
-
Column Temperature: Reduce the column temperature. Many separations can be performed effectively at or below room temperature.
-
Recommended Protocols to Minimize Isotopic Exchange
Here are detailed protocols for sample preparation and LC-MS/MS analysis designed to maintain the isotopic integrity of Repirinast-d4.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This is a common and rapid method for sample cleanup in bioanalysis[4].
Materials:
-
Human plasma (or other biological matrix)
-
Repirinast-d4 internal standard working solution
-
Acetonitrile (ACN) or Methanol (MeOH), chilled to 4°C
-
Centrifuge capable of reaching >10,000 x g
-
96-well plates or microcentrifuge tubes
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Repirinast-d4 working solution.
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile or methanol.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
If necessary, evaporate the supernatant under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Rationale: The use of chilled organic solvent and low-temperature centrifugation minimizes the thermal energy available for isotopic exchange. This rapid "crash" and separation limits the contact time of the IS with the aqueous biological matrix.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient starting at a low percentage of B, ramping up to elute Repirinast, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Repirinast: To be determined empirically (e.g., monitor the transition from the precursor ion to a stable product ion).
-
Repirinast-d4: Monitor the transition corresponding to the deuterated precursor and product ions.
-
Rationale: Using 0.1% formic acid provides a mildly acidic environment that is generally compatible with the stability of aliphatic C-D bonds and promotes good ionization in ESI positive mode. Maintaining a controlled, non-elevated column temperature is crucial.
Visualizing the Workflow and Potential Issues
The following diagrams illustrate the key concepts and workflows discussed.
Caption: The process of H/D back-exchange.
Caption: A logical workflow for troubleshooting isotopic exchange.
Summary of Best Practices
To ensure the integrity of your Repirinast-d4 studies, adhere to the following principles:
| Best Practice | Rationale |
| Use High-Purity Repirinast-d4 | Start with a well-characterized internal standard with high isotopic enrichment. |
| Control pH | Avoid extremes of pH in all solutions and during sample preparation. |
| Maintain Low Temperatures | Perform sample preparation on ice and use a controlled, non-elevated column temperature. |
| Minimize Exposure Time | Use efficient sample preparation methods and shorter LC run times where possible. |
| Validate IS Stability | Conduct experiments to confirm the stability of Repirinast-d4 under your specific experimental conditions. |
By understanding the potential for isotopic exchange and implementing these preventative measures, you can ensure the generation of high-quality, reliable data in your Repirinast studies. For further assistance, please do not hesitate to contact our technical support team.
References
- [Link to a relevant technical guide on sample prepar
- [Link to a relevant article on bioanalytical sample prepar
- [Link to a resource on mass spectrometry fragment
- [Link to a video or article on sample prepar
- [Link to the abstract or full text of the paper on the analysis of Repirinast's active metabolite]
- Björklund, E., et al. (2014). Analytical sample preparation strategies for the determination of antimalarial drugs in human whole blood, plasma and urine.
- van Nuland, M., et al. (2020). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- [Link to a resource on fragmentation p
- [Link to a journal article on bioanalytical method development]
-
PharmaCompass. (n.d.). Repirinast. Retrieved from [Link]
- [Link to a resource on fast LC/MS/MS analytical methods]
-
Pharmaffiliates. (n.d.). Repirinast-d4. Retrieved from [Link]
-
Wikipedia. (n.d.). Repirinast. Retrieved from [Link]
- [Link to a journal article on bioanalytical method valid
- [Link to a journal article on the quantific
- Chemistry LibreTexts. (2023).
-
PubChem. (n.d.). Repirinast. Retrieved from [Link]
- [Link to a research paper on bond cleavage in mass spectrometry]
- Singh, V., & S, S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmaceutics.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- [Link to a research paper on the stability of aliph
- [Link to a research paper on the chemical and thermal stability of aliph
- [Link to a research paper on the degrad
Sources
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- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical sample preparation strategies for the determination of antimalarial drugs in human whole blood, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS Parameters for Repirinast-d4 Detection: A Technical Support Guide
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Repirinast-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we will move beyond simple procedural lists to explain the underlying scientific principles that govern experimental choices, ensuring robust and reliable results.
This resource is structured to provide immediate, practical answers to common challenges, grounded in authoritative references and best practices in bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Repirinast that influence LC-MS/MS method development?
A1: Understanding the physicochemical properties of Repirinast is crucial for method development. Repirinast has a molecular weight of 355.38 g/mol and a pKa of approximately 10.09.[1] Its LogP value of around 3.4 suggests moderate lipophilicity.[2][3] This information is vital for selecting the appropriate chromatographic conditions, such as the stationary phase and mobile phase composition, to achieve optimal retention and peak shape. Due to its structure, which includes a quinoline core and an ester functional group, it is amenable to ionization by electrospray ionization (ESI).[1][2][3][4][5]
Q2: Which ionization mode, positive or negative, is more suitable for Repirinast-d4 detection?
A2: Given the presence of a nitrogen atom within the quinoline ring system, Repirinast is likely to readily accept a proton.[2] Therefore, positive electrospray ionization (ESI+) is generally the preferred mode for achieving high sensitivity. In positive ESI, the analyte molecule is protonated to form a positively charged ion, [M+H]+, which can then be detected by the mass spectrometer.[6][7][8] While negative ionization might be possible, it is expected to be less efficient for this compound.
Q3: How do I select the precursor and product ions for Repirinast-d4 in Multiple Reaction Monitoring (MRM) mode?
A3: The precursor ion in positive ESI mode will be the protonated molecule, [M+H]+. For Repirinast, with a molecular weight of 355.38, the precursor ion will have an m/z of approximately 356.4. For Repirinast-d4, you would add the mass of the four deuterium atoms to the molecular weight of Repirinast before calculating the m/z of the protonated molecule.
Product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer.[9][10][11] To determine the optimal product ions, a product ion scan (or MS/MS scan) of the Repirinast-d4 precursor ion is necessary. This involves infusing a standard solution of Repirinast-d4 into the mass spectrometer and fragmenting the precursor ion at various collision energies. The most stable and abundant fragment ions should be selected for the MRM transitions to ensure the highest sensitivity and specificity. The fragmentation pattern will be influenced by the compound's structure, and common fragmentation pathways should be considered.[9][10][12]
Q4: What are the regulatory guidelines I should follow for validating my LC-MS/MS method for Repirinast-d4?
A4: For bioanalytical method validation, it is essential to follow guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13][14][15] The ICH M10 guideline on bioanalytical method validation is a key document to consult.[14][16][17] These guidelines outline the necessary experiments to demonstrate the method's specificity, sensitivity, accuracy, precision, linearity, and stability.[14]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of Repirinast-d4 by LC-MS/MS.
Issue 1: Low Sensitivity or No Signal
Possible Causes:
-
Incorrect Mass Spectrometer Parameters: Suboptimal ionization source settings (e.g., capillary voltage, gas flow, temperature) or incorrect precursor/product ion selection can lead to poor signal.[18]
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte, leading to a decreased or increased signal.[19][20][21][22] This is a common issue in complex biological matrices.[19][21]
-
Inadequate Sample Preparation: Insufficient removal of interfering substances from the sample matrix can lead to ion suppression and contamination of the LC-MS system.[21]
-
Mobile Phase Issues: Improper pH of the mobile phase can affect the ionization efficiency of the analyte.[23] The presence of contaminants in the mobile phase can also contribute to background noise and ion suppression.[19]
-
Instrument Contamination: A dirty ion source or mass spectrometer optics can significantly reduce sensitivity.[24][25]
Solutions:
-
Optimize MS Parameters: Systematically tune the ion source parameters to maximize the signal for Repirinast-d4. Infuse a standard solution directly into the mass spectrometer to optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
Evaluate and Mitigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[20] If significant suppression is observed, consider improving sample preparation (e.g., using solid-phase extraction instead of protein precipitation), or modifying the chromatographic method to separate Repirinast-d4 from the interfering components.[21]
-
Refine Sample Preparation: Develop a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is often more effective at removing matrix interferences than simple protein precipitation.
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for maintaining Repirinast in its ionized form. For positive ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended. Use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination.[19][25]
-
Clean the Instrument: Regularly clean the ion source components according to the manufacturer's recommendations. If sensitivity issues persist, it may be necessary to have the mass spectrometer optics cleaned by a qualified service engineer.[24]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column Overload: Injecting too much analyte can lead to peak fronting.[26]
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., silanols) can cause peak tailing.[27]
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting and broadening.[28]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[26][29][30]
-
Extra-column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[29]
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Modify Mobile Phase: Add a buffer or an ion-pairing agent to the mobile phase to minimize secondary interactions.[27] For basic compounds like Repirinast, a small amount of a weak acid like formic acid in the mobile phase can improve peak shape.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[28]
-
Use a Guard Column and Maintain the Analytical Column: A guard column can help protect the analytical column from contaminants.[25][26] Regularly flush the column with a strong solvent to remove strongly retained compounds. If peak shape does not improve, the column may need to be replaced.[26][30]
-
Minimize Extra-column Volume: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.[29]
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for Repirinast-d4
-
Prepare a standard solution of Repirinast-d4 at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Directly infuse the standard solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Acquire a full scan mass spectrum in positive ionization mode to confirm the m/z of the protonated precursor ion, [M+H]+.
-
Select the precursor ion and perform a product ion scan to identify the major fragment ions.
-
Vary the collision energy systematically to determine the optimal energy that produces the most abundant and stable product ions.
-
Select at least two of the most intense and specific product ions for the MRM transitions.
-
Optimize ion source parameters (capillary voltage, source temperature, gas flows) to maximize the signal intensity of the selected MRM transitions.
Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion
-
Prepare a solution of Repirinast-d4 at a concentration that gives a stable and moderate signal when infused directly into the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.
-
Use a T-connector to introduce the Repirinast-d4 solution into the LC eluent flow post-column, before it enters the mass spectrometer.
-
Begin infusing the Repirinast-d4 solution at a constant rate.
-
Once a stable baseline signal for the Repirinast-d4 MRM transition is observed, inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.
-
Monitor the signal of the Repirinast-d4 MRM transition. Any significant drop or increase in the baseline signal indicates ion suppression or enhancement, respectively, at that retention time.[20]
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for Repirinast-d4
| Parameter | Recommended Starting Value | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Good elution strength and compatibility with MS. |
| Gradient | Start with 95% A, ramp to 95% B | To be optimized based on analyte retention. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Minimize potential for column overload. |
| Ionization Mode | Positive Electrospray (ESI+) | Expected to provide the best sensitivity. |
| Capillary Voltage | 3.5 kV | A good starting point for ESI+. |
| Source Temperature | 150 °C | To be optimized for desolvation. |
| Desolvation Temp. | 400 °C | To be optimized for desolvation. |
| Precursor Ion (Q1) | [M+H]+ of Repirinast-d4 | To be determined experimentally. |
| Product Ions (Q3) | To be determined by product ion scan | Select the most abundant and stable fragments. |
| Collision Energy | To be optimized for each transition | Dependent on the specific MRM transition. |
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common LC-MS/MS issues.
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-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Shimadzu. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]
-
LCGC International. (2021). An Uncommon Fix for LC–MS Ion Suppression. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
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LCGC Europe. (2002). Ion Suppression in LC–MS–MS — A Case Study. [Link]
-
AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
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National Center for Biotechnology Information. (n.d.). Repirinast. PubChem. [Link]
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American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
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Waters. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes. [https://support.waters.com/KB_Inf/ sintomi/Slight_shift_in_retention_times_and_change_in_resolution/WKB230976]([Link] sintomi/Slight_shift_in_retention_times_and_change_in_resolution/WKB230976)
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
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Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
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Waters. (n.d.). Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. [Link]
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National Center for Biotechnology Information. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
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LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]
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National Center for Biotechnology Information. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
-
YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
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National Center for Biotechnology Information. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]
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medRxiv. (2025). Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. [Link]
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MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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National Center for Biotechnology Information. (2025). Development and Validation of a LC‐MS/MS Method for Ripretinib and Its Metabolite: Example of a Journey From Laboratory Bench to Routine Application With a Greenness Assessment. [Link]
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CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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Royal Society of Chemistry. (2018). Current developments in LC-MS for pharmaceutical analysis. [Link]
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National Center for Biotechnology Information. (2017). Gas-phase Fragmentation of Protonated Piplartine and Its Fungal Metabolites Using Tandem Mass Spectrometry and Computational Chemistry. [Link]
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MDPI. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
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- 18. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 19. zefsci.com [zefsci.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 22. youtube.com [youtube.com]
- 23. support.waters.com [support.waters.com]
- 24. myadlm.org [myadlm.org]
- 25. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 28. halocolumns.com [halocolumns.com]
- 29. agilent.com [agilent.com]
- 30. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Repirinast in HPLC
Prepared by: Senior Application Scientist, Chromatography Division
This guide provides in-depth troubleshooting strategies for analytical scientists encountering poor peak shape, particularly peak tailing, during the analysis of Repirinast by High-Performance Liquid Chromatography (HPLC). The content is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.
Introduction to the Challenge: Repirinast Chromatography
Repirinast is an anti-allergic agent with a molecular formula of C₂₀H₂₁NO₅ and a molecular weight of approximately 355.4 g/mol .[1][2][3] Its structure contains a basic quinoline nitrogen, which is susceptible to protonation. This basic character is a primary factor in the common chromatographic challenge of peak tailing. The predicted pKa of Repirinast is approximately 10.1, and its predicted XLogP is 3.4, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[2][4][5][6] Understanding these properties is fundamental to diagnosing and solving peak shape problems.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Repirinast peak is exhibiting significant tailing. What is the most likely chemical cause?
A1: The most common cause of peak tailing for a basic compound like Repirinast in reversed-phase HPLC is a secondary retention mechanism involving the stationary phase.[7][8] Specifically, it's an unwanted ionic interaction between the positively charged (protonated) Repirinast molecule and negatively charged (ionized) residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[9][10][11]
These silanol groups are inherently acidic and become deprotonated and negatively charged at mobile phase pH levels above 3-4.[9] This creates active sites for ion-exchange with the basic analyte, delaying a fraction of the analyte molecules as they pass through the column and resulting in an asymmetric, tailing peak.
Q2: How can I systematically troubleshoot the peak tailing issue with Repirinast?
A2: A systematic approach is crucial to efficiently identify and resolve the problem. Start by evaluating chemical factors, which are the most common culprits for a specific compound, before moving to hardware or system-level issues. The following workflow provides a logical path for troubleshooting.
Q3: How do I properly optimize the mobile phase pH to improve the Repirinast peak shape?
A3: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[12][13] For a basic analyte like Repirinast, the goal is to operate at a low pH to keep the residual silanol groups on the stationary phase fully protonated (neutral), thereby preventing the secondary ionic interactions that cause tailing.[7][10][14]
A good rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13][15][16] Since Repirinast has a pKa of ~10.1, any pH below 8 would ensure it is fully protonated. However, the critical factor is the pKa of the silanol groups (~3.5-4.5). Therefore, a mobile phase pH between 2.5 and 3.5 is ideal. This ensures the Repirinast is in a stable, protonated state while the silanols are in a stable, neutral state.
| pH of Mobile Phase | State of Repirinast (pKa ~10.1) | State of Silanols (pKa ~3.5-4.5) | Expected Peak Shape |
| pH 2.5 - 3.5 | Fully Protonated (Analyte⁺) | Fully Protonated (Si-OH) | Excellent, Symmetrical |
| pH 4.0 - 6.0 | Fully Protonated (Analyte⁺) | Partially/Fully Ionized (Si-O⁻) | Poor, Tailing |
| pH 7.0+ | Fully Protonated (Analyte⁺) | Fully Ionized (Si-O⁻) | Very Poor, Severe Tailing |
Table 1: Effect of Mobile Phase pH on Repirinast Peak Shape.
This protocol describes the preparation of a buffered mobile phase to improve peak shape for Repirinast.
Objective: To prepare 1 L of a mobile phase (e.g., Acetonitrile:Buffered Water 50:50) with a final aqueous component pH of 2.8.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄), 85%
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution in 1 L of HPLC-grade water (approx. 2.72 g). Dissolve completely. Note: Buffering stabilizes pH and improves peak symmetry.[9][10]
-
Adjust pH: Place the buffer solution on a stir plate. While monitoring with a calibrated pH meter, add phosphoric acid dropwise until the pH reaches 2.8 ± 0.05.
-
Filter the Buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could block the column frit.
-
Mix Mobile Phase: Combine the filtered aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 500 mL of buffer with 500 mL of acetonitrile for a 50:50 mix).
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser to prevent air bubbles in the pump.
-
Equilibrate System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Q4: My peak shape is still poor after optimizing the mobile phase. Could my column be the problem?
A4: Yes, the column is the next critical component to investigate. Not all C18 columns are the same.
-
Column Age and Type: Older columns, particularly those packed with lower purity "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbate peak tailing for basic compounds.[8][17] Modern columns made with high-purity, "Type B" silica that are fully end-capped are strongly recommended. End-capping is a chemical process that blocks most of the residual silanol groups, making them unavailable for secondary interactions.[7][10][11]
-
Column Contamination: Over time, the column inlet frit can become partially blocked by particulates from the sample or mobile phase. This distorts the flow path of the sample onto the column, causing peak distortion for all compounds in the chromatogram.[10][18]
-
Column Void: A void or channel can form at the head of the column bed due to mechanical shock or operation at extreme pH/temperature, which degrades the silica support. This also leads to broad and distorted peaks for all analytes.
If you suspect a contaminated frit, you can try backflushing the column (disconnect it from the detector first). If a void has formed or the stationary phase is chemically degraded, the column must be replaced.
Q5: I've heard of using additives like Triethylamine (TEA). Is this a good strategy for Repirinast?
A5: Adding a competing base, or "silanol suppressor," like triethylamine (TEA) to the mobile phase is a classic strategy to improve the peak shape of basic analytes.[16][17] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the larger Repirinast analyte.
However, this approach has significant drawbacks:
-
Shortened Column Life: Competing bases can accelerate the hydrolysis of the silica stationary phase, leading to faster column degradation.[17]
-
LC-MS Incompatibility: TEA is a non-volatile amine that causes significant ion suppression in mass spectrometry, making it unsuitable for LC-MS applications.
-
Baseline Issues: These additives can sometimes lead to baseline noise or drift.
Recommendation: The use of competing bases like TEA should be considered a last resort. Optimizing the mobile phase pH and using a high-quality, end-capped column are far superior and more robust solutions that address the root cause of the problem.
Q6: What non-chemical issues should I check if my peak shape is still not ideal?
A6: If chemical factors have been optimized, consider the following physical and system-level issues:
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion (often fronting, but tailing is also possible).[14][18][19] Similarly, injecting a large volume of sample, especially in a strong solvent, can also cause issues.
Objective: To determine if poor peak shape is due to mass overload.
Procedure:
-
Prepare a sample of Repirinast at your current working concentration.
-
Prepare a second sample that is diluted 10-fold (1:10) with the mobile phase.
-
Inject the original concentration and record the chromatogram and tailing factor.
-
Inject the 10-fold diluted sample and record the chromatogram and tailing factor.
-
Analysis: If the peak shape and tailing factor improve significantly with the diluted sample, you are experiencing mass overload.[18] The solution is to reduce the sample concentration or injection volume.
-
Sample Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[10][16] Dissolving Repirinast in a very strong organic solvent (e.g., 100% Acetonitrile) when the mobile phase is 50% aqueous can cause the sample to spread out improperly at the column head, leading to peak distortion. Best practice is to always dissolve the sample in the initial mobile phase.
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector and the column, or the column and the detector, can cause peak broadening and tailing. This is especially noticeable for early-eluting peaks.[9][14] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.
-
System Problems: Though less common, poor peak shape can result from issues with the HPLC system itself, such as a faulty pump proportioning valve leading to an inconsistent mobile phase composition or problems with the injector.[20]
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing (Repirinast only) | Secondary interactions with silanol groups. | 1. Adjust mobile phase pH to 2.5-3.5 using a buffer.[7][14] 2. Use a modern, high-purity, end-capped C18 column.[9][11] |
| Column Overload (Mass or Volume). | Reduce sample concentration or injection volume.[14][18] | |
| Sample solvent is stronger than mobile phase. | Dissolve sample in the mobile phase.[10][16] | |
| Peak Tailing/Broadening (All Peaks) | Extra-column (dead) volume. | Use narrow ID tubing; check fittings.[9][14] |
| Column frit blockage or bed void. | Backflush the column; if unresolved, replace the column.[18] |
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
Phenomenex. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
precisionFDA. (n.d.). REPIRINAST. [Link]
-
PubChemLite. (n.d.). Repirinast (C20H21NO5). [Link]
-
FDA Global Substance Registration System. (n.d.). REPIRINAST. [Link]
-
PharmaCompass. (n.d.). Repirinast | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Repirinast. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Repirinast. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Jagnade, S., Soni, P., & Kumar Omray, L. (2020). Development and Validation of a Green Analytical Method for the Determination of Aspirin and Domperidone Bulk or Formulation Using UV and HPLC. Journal of Drug Delivery and Therapeutics. [Link]
-
International Journal of Pharmacy. (n.d.). Development and validation of rp-hplc method for the estimation of seratrodast in bulk and tablet dosage form. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
ResearchGate. (2022). (PDF) Development and Validation of RP-HPLC based Analytical method for Simultaneous Estimation of Montelukast and Bilastine in Tablet Dosage Form. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]
-
Patel, D., et al. (2019). Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Journal of Applied Pharmaceutical Science. [Link]
-
Pandya, D. J., Patel, C. N., & Patel, K. (n.d.). Development and validation of RP-HPLC method for the determination of Bilastine tablet. International Journal of Pharmacy and Pharmaceutical Science. [Link]
Sources
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- 2. Repirinast | C20H21NO5 | CID 5050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Repirinast - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - Repirinast (C20H21NO5) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. Repirinast CAS#: 73080-51-0 [amp.chemicalbook.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Matrix effects in the analysis of Repirinast in urine
Technical Support Center: Repirinast Bioanalysis
Introduction
Welcome to the technical support guide for the bioanalysis of Repirinast in urine. Repirinast is an anti-allergic agent, and its accurate quantification in biological matrices is crucial during drug development and clinical studies.[1] Urine, as a biological matrix, presents a significant analytical challenge due to its complex and highly variable composition. This variability can lead to "matrix effects," a phenomenon that can severely compromise the accuracy, precision, and sensitivity of quantitative methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the analysis of Repirinast in urine. Our goal is to equip you with the knowledge to identify, understand, and mitigate matrix effects to ensure the development of robust and reliable bioanalytical methods that meet stringent regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of matrix effects in the context of Repirinast analysis.
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3] In the context of electrospray ionization (ESI), these interferences can either suppress or enhance the signal of the target analyte (Repirinast).
-
Ion Suppression: This is the more common effect, where endogenous matrix components like salts, urea, or phospholipids compete with the analyte for ionization, leading to a decreased signal and artificially low concentration readings.[2][4]
-
Ion Enhancement: Less frequently, co-eluting substances can improve the ionization efficiency of the analyte, resulting in an increased signal and artificially high concentration readings.[3]
Both phenomena compromise data integrity by reducing accuracy and precision. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation.[5][6][7]
Q2: Why is urine considered such a difficult matrix for bioanalysis?
A: Urine is a uniquely challenging matrix for several reasons:
-
High Inter- and Intra-Individual Variability: The composition of urine varies significantly between individuals and even within the same individual depending on diet, hydration, time of day, and health status.[2] Key variables include pH, ionic strength (salts), and concentrations of endogenous compounds like creatinine and urea.
-
High Concentration of Interfering Substances: Urine contains high concentrations of salts and organic molecules that can cause significant ion suppression.[2][8]
-
Presence of Metabolites: The matrix contains numerous metabolites of endogenous compounds and other drugs, which can interfere with the analysis.[2][9]
This variability means that a sample preparation method that works for one batch of urine may not be effective for another, making it difficult to develop a universally robust assay without careful optimization.
Q3: What are the initial signs that matrix effects are impacting my Repirinast assay?
A: Several key indicators may suggest that matrix effects are compromising your results:
-
Poor Precision and Accuracy: High coefficient of variation (%CV) in quality control (QC) samples or calibrators, especially across different batches of urine.
-
Inconsistent Internal Standard (IS) Response: Significant variation in the IS peak area across a batch of samples when a consistent amount was spiked into each.
-
Erratic Calibration Curves: Non-linear or poorly reproducible calibration curves.
-
Low Analyte Recovery: Inability to achieve consistent and acceptable recovery of Repirinast from the urine matrix.
-
Failure to Meet Regulatory Criteria: During method validation, the assay may fail to meet the acceptance criteria for matrix effects as stipulated by guidelines from bodies like the FDA or EMA.[7][10][11]
Q4: What are the FDA and EMA expectations for matrix effect assessment during method validation?
A: Both the FDA and EMA provide clear guidelines on bioanalytical method validation, which include specific requirements for assessing matrix effects.[5][6][7][10] The core expectation is to demonstrate that the method is free from significant matrix effects.
The standard approach involves analyzing samples from at least six different sources (i.e., six different individuals) of the biological matrix.[7] The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The variability of the matrix effect across the different sources should be within acceptable limits, typically a %CV of ≤15%.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: My results show poor reproducibility and high variability (%CV > 15%) across different urine samples. What should I investigate first?
A: High variability is a classic symptom of inconsistent matrix effects. The cause is often that different urine samples are suppressing (or enhancing) the Repirinast signal to varying degrees. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for high result variability.
-
Evaluate Internal Standard (IS) Performance: The primary role of an IS, especially a stable isotope-labeled (SIL) IS, is to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby correcting for it.[12][13] If your SIL-IS is not perfectly co-eluting with Repirinast, it cannot provide accurate compensation.[13] Verify the chromatographic profiles.
-
Assess Sample Preparation: Your current sample preparation may not be sufficient to remove the interfering components. A simple "dilute-and-shoot" method, while fast, is often inadequate for urine due to minimal cleanup.[8][12][14] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.
-
Optimize Chromatography: If improved sample cleanup is insufficient, modify your HPLC/UPLC method to chromatographically separate Repirinast from the matrix components causing the interference. This can involve trying a different column chemistry (e.g., Phenyl-Hexyl instead of C18), adjusting the mobile phase pH, or altering the gradient profile.
Problem: I suspect significant ion suppression. How can I definitively prove and quantify it?
A: You can assess matrix effects both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of Repirinast is infused at a constant rate into the mobile phase after the analytical column, while a blank, extracted urine sample is injected. Any dip or rise in the constant Repirinast signal indicates that co-eluting matrix components are causing suppression or enhancement, respectively. (See Protocol 3 for the detailed method).
-
Quantitative Assessment: This is the standard method required by regulatory agencies and involves preparing three sets of samples. The calculation provides a numerical value for the matrix effect (ME) and recovery (RE).[3][7] (See Protocol 1 for the detailed method).
The matrix effect is calculated as: Matrix Effect (ME) % = (Peak AreaSet 2 / Peak AreaSet 1) x 100%
An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[4]
Problem: I am using a stable isotope-labeled internal standard (SIL-IS) for Repirinast, but my results are still inconsistent. Why isn't it working?
A: A SIL-IS is the gold standard, but its effectiveness depends on one critical factor: it must behave identically to the analyte from sample extraction through detection.[12][13] Here’s why it might fail:
-
Chromatographic Separation: This is a known issue, particularly with deuterium-labeled standards. The slight difference in chemical properties can sometimes cause the SIL-IS to elute slightly earlier or later than the native analyte.[12][13] If a region of strong ion suppression exists between their two retention times, they will be affected differently, and the correction will be inaccurate. Using a ¹³C or ¹⁵N-labeled IS is often preferred as they have less chromatographic shift.[12]
-
Metabolic Instability of the Label: In rare cases, the isotopic label could be metabolically cleaved, though this is unlikely for ¹³C or deuterium labels in this context.
Caption: Co-elution of analyte and IS is critical for accurate compensation.
Problem: My Repirinast assay is failing validation due to matrix effects. Which sample preparation technique should I use: Dilute-and-Shoot, LLE, or SPE?
A: The choice of sample preparation is a trade-off between throughput, recovery, and the degree of cleanup. For a challenging matrix like urine, moving beyond a simple dilution is almost always necessary.
Caption: Decision workflow for selecting a sample preparation method.
Below is a comparison to guide your decision:
| Parameter | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Cleanup Efficiency | Low. Reduces matrix components but does not remove them.[8][15] | Moderate. Removes highly polar interferences (salts) but may retain non-polar ones. | High to Very High. Highly selective removal of interferences is possible with correct sorbent choice.[12] |
| Throughput | Very High | Moderate | Moderate to High (with automation) |
| Method Development | Minimal | Moderate (solvent screening, pH optimization) | High (sorbent selection, wash/elution optimization) |
| Cost per Sample | Very Low | Low | High |
| Recommendation | Good for initial screening or if matrix effects are minimal. Often insufficient for validation.[16][17] | Effective for removing salts and urea. A good next step if dilution fails. | The most powerful technique for removing challenging interferences. Recommended for difficult assays.[12] |
Recommendation: Start with LLE. If matrix effects persist, invest the time to develop a robust SPE method. For Repirinast, a mixed-mode or polymeric SPE sorbent may offer the best selectivity.
Part 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect and Recovery
This protocol follows the recommendations of the FDA and EMA for bioanalytical method validation.[6][7]
Objective: To quantitatively determine the matrix effect (ME) and recovery (RE) of Repirinast in urine.
Materials:
-
Blank urine from at least 6 different individuals.
-
Repirinast and SIL-IS reference standards.
-
Neat solution solvent (e.g., 50:50 Methanol:Water).
-
All other reagents for your validated analytical method.
Procedure:
-
Prepare Three Sample Sets at two concentrations (low QC and high QC):
-
Set 1 (Neat Solution): Spike Repirinast and IS into the neat solution solvent. This represents 100% response without any matrix or extraction effects.
-
Set 2 (Post-Extraction Spike): Extract blank urine from each of the 6 sources. Spike Repirinast and IS into the final, extracted sample after all preparation steps are complete. This measures the impact of the matrix on the signal.
-
Set 3 (Pre-Extraction Spike): Spike Repirinast and IS into the blank urine from each of the 6 sources before starting the sample preparation procedure. This measures the combined effect of recovery and matrix.
-
-
Analyze Samples: Analyze all three sets using your LC-MS/MS method.
-
Calculations:
-
Let A, B, and C be the mean peak areas of the analyte for Set 1, Set 2, and Set 3, respectively.
-
Recovery (RE) % = (C / B) x 100%
-
Matrix Effect (ME) % = (B / A) x 100%
-
Process Efficiency (PE) % = (C / A) x 100% = (RE x ME) / 100
-
Acceptance Criteria: The %CV of the matrix effect and recovery values calculated from the 6 different urine sources should not exceed 15%.
Protocol 2: Post-Column Infusion for Qualitative Matrix Effect Identification
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
A syringe pump.
-
A T-fitting to connect the pump to the LC flow path between the column and the MS source.
-
A solution of Repirinast at a concentration that gives a stable, mid-level signal (e.g., 100 ng/mL).
-
Extracted blank urine samples.
Procedure:
-
System Setup: Configure the LC-MS/MS system as usual. Place the T-fitting between the analytical column outlet and the MS inlet.
-
Infusion: Use the syringe pump to deliver the Repirinast solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream via the T-fitting.
-
Establish Baseline: Start the LC flow and the infusion. Monitor the Repirinast signal until it is stable and constant.
-
Inject Blank Matrix: Inject a prepared (extracted) blank urine sample onto the column.
-
Monitor Signal: Acquire data for the entire chromatographic run time.
-
A dip in the stable baseline signal indicates a region of ion suppression .
-
A rise in the stable baseline signal indicates a region of ion enhancement .
-
Data Interpretation: Correlate the retention time of your Repirinast peak with the suppression/enhancement zones observed. If your analyte elutes in one of these zones, you must adjust your chromatography to move it to a cleaner region.
Appendix A: Repirinast Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₅ | [18] |
| Molar Mass | 355.39 g/mol | [18][19] |
| LogP (calculated) | 3.4 | [18] |
| Synonyms | MY-5116, Romet | [18][19] |
References
-
Bowman, D. B., & Calafat, A. M. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
-
Steuer, C., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. Available at: [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. Scientific guideline. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Steuer, C., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring. Available at: [Link]
-
Bowman, D. B., & Calafat, A. M. (2023). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
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O'Connell, K. M., et al. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. The Journal of Applied Laboratory Medicine. Available at: [Link]
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Slideshare. (2015). Bioanalytical method validation emea. Available at: [Link]
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PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Available at: [Link]
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Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Research International. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Guidance for Industry. Available at: [Link]
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O'Connell, K. M., et al. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. AACC. Available at: [Link]
-
Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
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Sannova. (n.d.). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5050, Repirinast. PubChem. Available at: [Link]
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Wikipedia. (n.d.). Repirinast. Available at: [Link]
-
Yuan, C., et al. (2015). Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay. Journal of Analytical Toxicology. Available at: [Link]
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Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
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Frigerio, P., et al. (2024). A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases. Journal of Analytical Toxicology. Available at: [Link]
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ResearchGate. (2015). Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay. Available at: [Link]
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Papsun, D., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis. Available at: [Link]
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Iwamoto, N., et al. (2013). Relationship between the urinary excretion mechanisms of drugs and their physicochemical properties. Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (2021). NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring. Available at: [Link]
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Technical Support Center: Optimizing Repirinast Recovery from Tissue Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for improving the recovery of Repirinast from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in the quantitative analysis of Repirinast from tissue samples. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your specific application.
Section 1: Understanding Repirinast - The Foundation of a Robust Method
A successful extraction strategy begins with a thorough understanding of the analyte's physicochemical properties. Repirinast is a relatively lipophilic, weakly acidic molecule, and these characteristics are central to designing an effective purification method.[1][2]
| Property | Value | Implication for Extraction |
| Molecular Weight | ~355.4 g/mol | Standard for a small molecule drug.[1][3][4] |
| XLogP3 | 3.4 | Indicates good solubility in organic solvents and a tendency to partition away from aqueous phases.[1][3] |
| Water Solubility | 1.2 mg/L (Very Low) | The compound will not be readily soluble in aqueous buffers without pH modification or the use of co-solvents.[2][5] |
| pKa (Predicted) | 10.09 | The N-H proton on the quinoline ring is weakly acidic. At a pH > 10, the molecule will be deprotonated and negatively charged, increasing its aqueous solubility.[2] This is the key to pH-based extraction techniques. |
| Topological Polar Surface Area (TPSA) | 81.7 Ų | Moderately polar surface area, contributing to its interactions.[1][3] |
| Active Metabolite | MY-1250 (free acid) | Repirinast is metabolized to a more potent free acid.[2] Your analytical method must be able to distinguish between the parent drug and this metabolite if required. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during method development.
Q1: What are the most likely reasons for my low recovery of Repirinast from tissue?
Low recovery is a multi-factorial problem, but for a compound like Repirinast, the primary culprits are typically:
-
Incomplete Tissue Homogenization: The drug remains physically trapped within unprocessed tissue structures.
-
Strong Protein Binding: Repirinast, being a weakly acidic drug, likely binds to abundant proteins like albumin in tissue homogenates, preventing its extraction.[6] This binding must be disrupted.
-
Suboptimal pH During Extraction: Failure to correctly manipulate the pH to control the ionization state of Repirinast is a common cause of poor recovery in liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]
-
Incorrect Solvent Selection: The choice of organic solvent is critical. The solvent must be sufficiently non-polar to extract the neutral form of Repirinast but immiscible with the aqueous phase.
Q2: Should I start with Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The best approach combines these techniques. You should always begin with a thorough tissue homogenization step, followed by protein precipitation (PPT) to remove the bulk of interfering macromolecules.[8][9] From the resulting supernatant, you can proceed to either LLE or SPE for further purification and concentration.[10]
-
LLE is a robust, cost-effective starting point for method development.[11]
-
SPE often provides cleaner extracts and higher reproducibility, though it requires more initial method development.[10][12]
Q3: How exactly does pH affect my Repirinast extraction?
Because Repirinast is a weak acid, its charge state—and therefore its solubility—is dependent on pH.[2][7]
-
At Acidic to Neutral pH (e.g., pH < 8): Repirinast will be in its neutral, protonated form. In this state, it is highly lipophilic and will preferentially partition into an organic solvent.
-
At Basic pH (e.g., pH > 11): Repirinast will be in its deprotonated, negatively charged (anionic) form. This greatly increases its solubility in the aqueous phase. You can leverage this property to perform selective extractions and wash steps.
Q4: I'm seeing a thick emulsion layer during my LLE. How can I resolve this?
Emulsion formation is common when extracting tissue homogenates due to the presence of lipids and residual proteins.[10] To mitigate this:
-
Centrifuge at higher speeds and/or for longer durations. This can help physically break the emulsion.
-
Add salt ("salting out"). Adding a small amount of sodium chloride to the aqueous phase can increase its polarity and force the separation of layers.
-
Use a different, less polar solvent. For example, if you are using ethyl acetate, try switching to a mixture of hexane and ethyl acetate, or methyl tert-butyl ether (MTBE).
-
Filter through glass wool. A plug of glass wool in a pipette can sometimes help break the emulsion as the mixture passes through.
Section 3: In-Depth Troubleshooting Guides & Protocols
This section provides detailed workflows and the scientific rationale for each step, ensuring your protocols are self-validating systems.
Core Experimental Workflow
The overall process for recovering Repirinast from tissue follows a logical sequence. Each step is a potential point for optimization.
Caption: High-level workflow for Repirinast recovery from tissue.
Guide 1: Optimizing Tissue Homogenization
-
The Problem: Incomplete cell lysis leaves Repirinast trapped within the tissue matrix.
-
The Goal: To create a uniform, fine-particle suspension that allows the extraction solvent to access the entire sample.
Protocol: Bead-Based Homogenization
-
Weighing: Accurately weigh a small piece of frozen tissue (e.g., 50-100 mg).
-
Homogenization Buffer: Add 4 volumes (e.g., 200-400 µL for 50-100 mg tissue) of ice-cold lysis buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Bead Addition: Add ceramic or stainless steel beads to the tube. The size and material depend on the tissue type (e.g., 1.4 mm ceramic spheres for liver or kidney).
-
Mechanical Disruption: Secure the tubes in a bead beater homogenizer (e.g., Precellys, FastPrep) and process according to the manufacturer's instructions for your specific tissue type.
-
Verification: After homogenization, the sample should be a uniform, milky suspension with no visible chunks of tissue.
-
Expert Insight: Using a bead beater provides highly reproducible and efficient homogenization compared to manual methods, reducing variability in recovery.
Guide 2: Effective Protein Precipitation (PPT)
-
The Problem: Soluble proteins in the homogenate bind to Repirinast, keeping it in the aqueous phase and preventing its extraction.[6]
-
The Goal: To denature and precipitate these proteins, releasing the bound Repirinast into the supernatant for subsequent extraction.
Protocol: Acetonitrile Precipitation
-
Solvent Addition: To your tissue homogenate, add 3 volumes of ice-cold acetonitrile containing your internal standard.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute. This ensures the solvent thoroughly mixes with the sample to denature the proteins.
-
Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which now contains the released Repirinast, without disturbing the protein pellet.
-
Expert Insight: Acetonitrile is highly effective at precipitating proteins while keeping small molecules like Repirinast in solution. Performing this step at cold temperatures maximizes precipitation and minimizes potential enzymatic degradation.[8]
Guide 3: Troubleshooting Liquid-Liquid Extraction (LLE)
-
The Problem: Low recovery due to incorrect pH, poor solvent choice, or emulsion formation.
-
The Goal: To use pH manipulation and an appropriate organic solvent to selectively pull Repirinast out of the complex supernatant from the PPT step.
Caption: LLE workflow leveraging pH to isolate Repirinast.
Protocol: pH-Based LLE
-
Acidification: Take the supernatant from the PPT step and adjust the pH to ~3-4 using a dilute acid (e.g., 1M HCl or formic acid). This ensures Repirinast is in its neutral, lipophilic form.
-
Extraction: Add 3 volumes of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Mixing: Vortex vigorously for 1 minute, then centrifuge for 10 minutes at ~3000 x g to separate the layers.
-
Collection: Carefully transfer the top organic layer to a clean tube. This layer contains your Repirinast.
-
Repeat: Repeat the extraction (steps 2-4) on the remaining aqueous layer with fresh solvent and combine the organic extracts to maximize recovery.
-
Evaporation & Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
-
Trustworthiness: This protocol includes a self-validating principle. By manipulating the pH, you are specifically targeting molecules with Repirinast's acidic properties, inherently increasing the selectivity of your extraction.[7]
Guide 4: Troubleshooting Solid-Phase Extraction (SPE)
-
The Problem: Low recovery due to incorrect sorbent choice, incomplete binding, or failed elution.
-
The Goal: To use a solid sorbent to bind Repirinast, wash away interferences, and then elute the purified compound.
Recommended SPE Sorbent: A mixed-mode anion exchange sorbent (combining reversed-phase and anion exchange properties) is ideal for a weakly acidic drug like Repirinast.[13][14]
Caption: Step-by-step workflow for Mixed-Mode SPE.
Protocol: Mixed-Mode Anion Exchange SPE
-
Sample pH Adjustment: Adjust the pH of the supernatant from the PPT step to ~6.0. At this pH, Repirinast is neutral and can bind via reversed-phase interaction, while some acidic interferences may be charged and pass through.
-
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of your equilibration buffer (e.g., 25mM ammonium acetate, pH 6.0).
-
Load: Load the pH-adjusted sample onto the cartridge slowly.
-
Wash 1 (Polar Interferences): Wash with 1 mL of the equilibration buffer.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elute: Elute Repirinast with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base deprotonates Repirinast, breaking the ionic interaction and releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute for analysis as described in the LLE protocol.
-
Expert Insight: The dual wash steps are critical for a clean extract. The aqueous wash removes salts and polar molecules, while the organic wash removes lipids and other non-polar interferences that are not ionically bound to the sorbent. This results in a cleaner final sample for LC-MS/MS analysis.[12][15]
Section 4: Validating Your Optimized Method
Once you have an optimized protocol that provides consistent recovery, it is crucial to validate the method according to industry standards. This ensures your results are accurate, precise, and reproducible.[16] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines.[17][18][19][20]
Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Recovery
-
Calibration Curve and Linearity
-
Stability (Freeze-Thaw, Bench-Top, etc.)
-
Matrix Effect
Adhering to these guidelines ensures the trustworthiness and scientific integrity of your data.[21][22][23]
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Repirinast. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Sriramachandra, G. (2015). Bioanalytical method validation emea. SlideShare. Retrieved from [Link]
-
Levine, B., & Saady, J. J. (1987). A rapid method for the identification of acidic, neutral, and basic drugs in postmortem liver specimens by Toxi-Lab. Journal of analytical toxicology, 11(5), 206–208. Retrieved from [Link]
-
DrugFuture. (n.d.). Repirinast. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
PharmaCompass. (n.d.). Repirinast. Retrieved from [Link]
- de la Varga, M. C., et al. (1995). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 19(5), 336-340.
-
Citefactor. (n.d.). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. Retrieved from [Link]
-
Saha, A., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry, 29(3), 332–337. Retrieved from [Link]
-
Singh, R., et al. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. International Journal of Current Research, 10(10), 74218-74221. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
Pinto, M. I., et al. (2021). Materials for Solid-Phase Extraction of Organic Compounds. Materials, 14(20), 6140. Retrieved from [Link]
-
Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. Retrieved from [Link]
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- 4. Repirinast [drugfuture.com]
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- 6. biotage.com [biotage.com]
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- 10. citefactor.org [citefactor.org]
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Technical Support Center: Mastering Bioanalysis with Repirinast-d4
Welcome to the technical support center for Repirinast-d4. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated Repirinast as an internal standard (IS) in quantitative bioanalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your data. Stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS/MS assays, but their use is nuanced.[1][2] This guide addresses the most common and critical pitfalls encountered when using Repirinast-d4, moving from compound-specific challenges to broader issues inherent in using deuterated standards.
Part 1: The Critical Pitfall - Understanding Repirinast-d4's Unique Vulnerability
The single most important factor to consider when using Repirinast-d4 is its chemical structure. Repirinast is a prodrug, meaning it is converted in vivo to its active metabolite, MY-1250, through hydrolysis of its isoamyl ester group.[3] The commercially available Repirinast-d4 standard has the deuterium labels placed on this very ester group (3-methylbutyl-1,1,2,2-d4).[4]
This structural characteristic presents a critical vulnerability: any unintended hydrolysis of Repirinast-d4 ex vivo (during sample collection, storage, or preparation) will cleave the deuterated portion of the molecule, rendering it undetectable as the internal standard for Repirinast. This leads to a catastrophic failure in quantification, as the IS signal will be artificially low or absent, causing a significant overestimation of the native Repirinast concentration.
FAQ 1: My Repirinast-d4 signal is low or highly variable across my sample batch. What's happening?
Answer: The most probable cause is the enzymatic or chemical hydrolysis of the d4-labeled isoamyl ester group from your internal standard. Plasma and other biological matrices contain esterase enzymes that can readily cleave this bond.[5] If sample handling is not carefully controlled, the Repirinast-d4 you added will be converted to the non-deuterated active metabolite (MY-1250) and the deuterated isobutanol fragment, which is not what you are monitoring.
Causality: The fundamental assumption of using an internal standard is that it behaves identically to the analyte and compensates for variations in sample processing and instrument response.[1] If the IS degrades but the analyte does not (or degrades at a different rate), this core principle is violated. This variability is often inconsistent across samples due to differences in endogenous enzyme activity or minor temperature fluctuations, leading to poor precision (%CV) in your quality control (QC) samples.
Troubleshooting Protocol: Diagnosing and Preventing Repirinast-d4 Hydrolysis
This protocol is designed to systematically identify and mitigate the degradation of your deuterated internal standard.
Step 1: Immediate Mitigation - Sample Collection & Handling
-
Use Esterase Inhibitors: Collect blood samples directly into tubes containing an esterase inhibitor, such as sodium fluoride (NaF). This is the most effective way to prevent enzymatic degradation from the moment of collection.
-
Immediate Cooling: Place samples on ice immediately after collection.
-
Prompt Processing: Centrifuge samples at refrigerated temperatures (e.g., 4°C) as soon as possible to separate plasma or serum.
-
Flash Freezing: Immediately freeze the resulting plasma/serum at -70°C or lower.
Step 2: Experimental Diagnosis - Stability Assessment Perform a bench-top stability experiment to confirm if hydrolysis is the root cause.
-
Materials:
-
Six aliquots of blank control plasma (pooled, without esterase inhibitors).
-
Repirinast-d4 stock solution.
-
Acetonitrile with 1% formic acid (Protein Precipitation Solution).
-
LC-MS/MS system.
-
-
Procedure:
-
Thaw the blank plasma aliquots and bring them to room temperature (~25°C).
-
Spike each aliquot with Repirinast-d4 to a concentration typical for your assay (e.g., 50 ng/mL).
-
Immediately process the first aliquot (T=0) by adding 3 volumes of ice-cold Protein Precipitation Solution. Vortex and centrifuge.
-
Leave the remaining five aliquots on the bench at room temperature.
-
Process the subsequent aliquots at T=15, 30, 60, 90, and 120 minutes using the same protein precipitation method.
-
Analyze the supernatant from all samples by LC-MS/MS and plot the Repirinast-d4 peak area versus time.
-
Data Interpretation:
| Time Point (min) | Repirinast-d4 Peak Area (Arbitrary Units) | % Remaining (Normalized to T=0) |
| 0 | 1,500,000 | 100% |
| 15 | 1,250,000 | 83% |
| 30 | 980,000 | 65% |
| 60 | 650,000 | 43% |
| 90 | 420,000 | 28% |
| 120 | 250,000 | 17% |
A significant, time-dependent decrease in the Repirinast-d4 peak area, as shown in the table above, is conclusive evidence of degradation.
Workflow for Preventing IS Hydrolysis
Caption: Workflow for ensuring Repirinast-d4 stability.
Part 2: General Pitfalls in Using Deuterated Standards
While the hydrolysis issue is specific to Repirinast-d4's structure, other common pitfalls associated with deuterated standards are also critical to address.
FAQ 2: I see a slight chromatographic separation between Repirinast and Repirinast-d4. Is this a problem?
Answer: Yes, this can be a significant problem. While stable isotope-labeled standards are expected to co-elute with the analyte, replacing hydrogen with the heavier deuterium isotope can sometimes lead to small differences in retention time.[6][7] This phenomenon is known as the "isotope effect."
Causality: The danger of chromatographic separation, even if minor, arises when it intersects with a region of strong matrix effect.[8] Matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix.[9] If the analyte and IS elute at slightly different times, they may experience different degrees of ion suppression or enhancement, violating the core principle of co-elution and leading to inaccurate and imprecise results.[8]
Caption: How chromatographic shifts negate matrix effect correction.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient to be shallower, which can improve the co-elution of the two species. Experiment with different analytical columns that offer different selectivities.[10]
-
Assess Matrix Effect: Perform a quantitative matrix factor assessment as per regulatory guidelines.[9] This involves comparing the peak response of an analyte/IS spiked into a post-extraction blank matrix sample to the response in a neat solution. If the IS-normalized matrix factor is not within an acceptable range (e.g., 0.85 to 1.15), the matrix effect is not being adequately compensated for.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled standard is the preferred alternative as they are far less likely to exhibit chromatographic shifts.[1]
FAQ 3: My blank matrix samples show a small peak at the retention time of Repirinast. Could this be from my Repirinast-d4?
Answer: Yes, this is a common issue known as isotopic contribution or crosstalk. It stems from two potential sources:
-
Presence of Unlabeled Analyte: The synthesis of deuterated standards is never 100% perfect. The Repirinast-d4 material may contain a small percentage of unlabeled Repirinast (d0) as an impurity.[10]
-
In-Source Isotope Exchange: Although less common for labels on stable carbon atoms, under certain high-energy ion source conditions, deuterium atoms can potentially exchange with hydrogen atoms from residual solvent molecules.
Causality: This interference is most problematic at the lower limit of quantification (LLOQ). If the contribution from the IS to the analyte signal is significant relative to the LLOQ concentration, it will lead to a positive bias and inaccurate measurement of low-level samples. Regulatory guidelines have strict limits on the acceptable interference in blank samples.[11][12]
Troubleshooting Protocol: Assessing IS Contribution
-
Prepare a Zero Sample: This is a blank matrix sample fortified only with the internal standard at the working concentration.
-
Prepare an LLOQ Sample: This is a blank matrix sample fortified with the analyte at the LLOQ concentration and the internal standard.
-
Analyze Samples: Inject multiple replicates of the zero sample and the LLOQ sample.
-
Calculate Contribution: Measure the peak area of the analyte (Repirinast) in the zero sample. This response should be less than 20% of the analyte peak area in the LLOQ sample. The internal standard response in the blank sample (matrix without analyte or IS) should be less than 5% of the IS response in the zero sample.
Mitigation Strategies:
-
Source a Higher Purity Standard: Contact the vendor to obtain a certificate of analysis and inquire about the isotopic purity of the Repirinast-d4. A standard with higher isotopic enrichment will have less d0 impurity.
-
Lower IS Concentration: Reduce the concentration of the Repirinast-d4 working solution. This will proportionally reduce the amount of d0 impurity being added to every sample. However, you must ensure the IS still has sufficient signal intensity for robust detection across the entire run.[12]
-
Optimize MS Source Conditions: Use the mildest source conditions (e.g., gas flows, temperatures) that still provide adequate sensitivity to minimize the risk of in-source exchange.
Part 3: Summary and Key Takeaways
Best Practices for Using Repirinast-d4:
| Pitfall Category | Key Issue for Repirinast-d4 | Prevention & Mitigation Strategy |
| Compound Stability | Hydrolysis of d4-labeled ester group | MANDATORY: Use esterase inhibitors (NaF) during collection. Keep samples cold at all times. Work quickly during preparation. |
| Chromatography | Isotope Effect causing separation from analyte | Optimize LC gradient to ensure co-elution. Quantitatively assess and validate matrix effect compensation. |
| Isotopic Purity | Contribution of unlabeled Repirinast (d0) impurity | Assess IS contribution to analyte signal at LLOQ. Use high-purity IS and consider lowering IS concentration if necessary. |
| H-D Exchange | Back-exchange of deuterium for hydrogen | Unlikely for Repirinast-d4 as labels are on stable carbons, but always handle standards in appropriate, non-protic solvents where possible and control pH and temperature.[9] |
By understanding the unique chemical properties of Repirinast and adhering to rigorous bioanalytical best practices, you can successfully leverage Repirinast-d4 to generate accurate, reliable, and defensible data in your research and development programs.
References
-
Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. (n.d.). SciELO. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chrome Community. Retrieved from [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 857(1), 58–65. [Link]
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What is the mechanism of Repirinast?. (2024). Patsnap Synapse. Retrieved from [Link]
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Kaza, M., & Kózka, M. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7430. [Link]
-
Matrix effects in Protien Analysis by LC-MS Method. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Takei, M., Endo, K., & Takahashi, K. (1993). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. British journal of pharmacology, 110(2), 737–742. [Link]
-
Zhang, D., & Fu, Y. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 781–784. [Link]
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Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]
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Mokhtar, M. M., Abdel-Megied, A. M., Hassan, M. K., & El-Beqqali, A. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5498–5513. [Link]
- Nagata, M., Tabe, K., Houya, I., Kiuchi, H., Sakamoto, Y., Yamamoto, K., & Dohi, Y. (1991). [The influence of repirinast, an anti-allergic drug, on theophylline pharmacokinetics in patients with bronchial asthma]. Nihon Kyobu Shikkan Gakkai zasshi, 29(4), 413–419.
-
The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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Esteve-Romero, J., Albiol-Chiva, J., & Peris-García, E. (2022). Improvement of the Chromatographic Separation of Several 1,4-dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Journal of Chromatographic Science, 43(10), 505-512. [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Retrieved from [Link]
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Xu, Y., Tymiak, A. A., & Jemal, M. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS journal, 17(5), 1265–1273. [Link]
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From octreotide to shorter analogues: Synthesis, radiolabeling, stability. (2019). Journal of Labelled Compounds and Radiopharmaceuticals, 62(12), 803-812. [Link]
- Preparation, stability studies and pharmacological behavior of [186Re]Re-HEDP. (2000). Journal of Radioanalytical and Nuclear Chemistry, 245(3), 519-524.
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Esteve-Romero, J., Albiol-Chiva, J., & Peris-García, E. (2005). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Journal of Chromatographic Science, 43(10), 505-512. [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]
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Development and Validation of a LC‐MS/MS Method for Ripretinib and Its Metabolite: Example of a Journey From Laboratory Bench to Routine Application With a Greenness Assessment. (2024). Journal of Clinical Laboratory Analysis, 38(3), e25134. [Link]
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Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair. (2014). Analytical and Bioanalytical Chemistry, 406(23), 5645-5657. [Link]
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Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. (2020). Nanomaterials, 10(3), 594. [Link]
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View of Chromatographic Separation of Antihistamine Drugs using HPLC. (n.d.). Retrieved from [Link]
-
Loss of internal standard in a LC ESI MS/MS protocol for Gliclazide?. (2018). ResearchGate. Retrieved from [Link]
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Minimizing ion suppression for Repirinast-d4 analysis
A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS/MS Bioanalysis
Welcome to the technical support center for Repirinast-d4 analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Repirinast and its stable isotope-labeled internal standard, Repirinast-d4. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively. The primary challenge in this field, ion suppression, can severely compromise data quality, leading to inaccurate and irreproducible results.[1][2][3] This guide will provide a structured approach to understanding, identifying, and mitigating this critical issue.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Repirinast-d4 and the phenomenon of ion suppression.
Q1: What is ion suppression and why is it a critical issue in Repirinast-d4 analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (Repirinast) and its internal standard (Repirinast-d4) is reduced by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][4] In Electrospray Ionization (ESI), which is commonly used for molecules like Repirinast, a finite number of charges are available at the droplet surface in the ion source.[1] When matrix components, such as phospholipids, salts, or metabolites, co-elute with your analytes, they compete for these charges, leading to a decreased signal intensity for your compounds of interest.[1][2][5] This can result in:
-
Poor sensitivity and high limits of detection.
-
Inaccurate and imprecise quantification.
Q2: Why is a stable isotope-labeled internal standard like Repirinast-d4 essential?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS.[1][6] Repirinast-d4 is chemically identical to Repirinast, with the only difference being the presence of four deuterium atoms. This has several key advantages:
-
Co-elution: It has nearly identical physicochemical properties, meaning it will elute at the same chromatographic retention time as Repirinast.
-
Compensation for Matrix Effects: Because it co-elutes and has the same chemical structure, it experiences the same degree of ion suppression or enhancement as the analyte.[1][6]
-
Accurate Quantification: By calculating the ratio of the analyte peak area to the IS peak area, variations introduced during sample preparation, injection, and ionization are normalized, leading to highly accurate and precise results.[6][7]
Q3: What are the most common sources of ion suppression in biological samples?
A3: The primary culprits depend on the matrix, but generally include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression, particularly in the middle of a typical reversed-phase chromatographic run.[8]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.[4][9]
-
Endogenous Metabolites: Compounds like urea, uric acid, and bile acids can co-elute and interfere.[4]
-
Exogenous Contaminants: Plasticizers from collection tubes or solvents can also be a source of interference.[5]
Q4: Which sample preparation technique is best for minimizing ion suppression?
A4: The choice of sample preparation is a trade-off between cleanliness, recovery, speed, and cost. For Repirinast analysis, moving beyond simple "dilute-and-shoot" or protein precipitation is often necessary for robust results.
| Technique | Mechanism | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Least effective at removing phospholipids and salts. High risk of ion suppression.[10] | High-throughput screening where some variability is acceptable. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous layer. | Effective at removing non-volatile salts and some phospholipids. | Can be labor-intensive, requires larger solvent volumes, may have lower analyte recovery. | Removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Using a solid sorbent to selectively retain the analyte while matrix components are washed away. | Highly effective at removing phospholipids, salts, and other interferences. [1][11] Provides the cleanest extracts, leading to minimal ion suppression.[12] | More complex method development, higher cost per sample. | Regulated bioanalysis and methods requiring the highest sensitivity and reproducibility. |
For a robust and reliable Repirinast assay, Solid-Phase Extraction (SPE) is the recommended approach.[11][13][14] Mixed-mode or polymeric reversed-phase SPE sorbents are particularly effective at removing a broad range of interferences.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Repirinast-d4 analysis.
Problem 1: Low or inconsistent signal intensity for both Repirinast and Repirinast-d4.
-
Possible Cause: Significant ion suppression is occurring due to co-eluting matrix components.[15]
-
Troubleshooting & Optimization:
-
Confirm the Issue with a Post-Column Infusion Experiment: This is the definitive method to identify regions of ion suppression in your chromatogram.[4][16][17]
-
Protocol: Continuously infuse a standard solution of Repirinast directly into the MS source post-column. Inject a blank, extracted matrix sample onto the LC. A dip in the otherwise stable baseline signal for Repirinast indicates a retention time zone where matrix components are eluting and causing suppression.[9][17]
-
-
Improve Chromatographic Separation: The goal is to separate the Repirinast peak from the suppression zones identified above.
-
Enhance Sample Cleanup: If chromatography changes are insufficient, the sample preparation method must be improved.
-
Workflow for Diagnosing and Mitigating Ion Suppression
Caption: A decision tree for troubleshooting ion suppression.
Problem 2: My results are inconsistent and irreproducible, especially for QC samples.
-
Possible Cause: Sample-to-sample variability in matrix composition is causing differential ion suppression. This means the suppression effect is not consistent across your analytical run.[3][18]
-
Troubleshooting & Optimization:
-
Verify Internal Standard Performance: The primary role of Repirinast-d4 is to correct for this. Ensure the IS is being added consistently and early in the sample preparation process.[6][7] The peak area of Repirinast-d4 should be relatively stable across all matrix samples (calibrators, QCs, and unknowns). Significant variation (>20-30%) in the IS response is a red flag for severe or inconsistent matrix effects.
-
Implement a More Robust Sample Preparation: As stated before, SPE is superior to PPT and LLE in providing a cleaner, more consistent sample extract, which minimizes sample-to-sample variability.[12][13]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., drug-free human plasma).[18] This helps to ensure that the calibration curve accurately reflects the behavior of the analyte in the presence of the matrix, compensating for consistent matrix effects.
-
Recommended SPE Protocol for Repirinast from Human Plasma
This is a general protocol using a polymeric reversed-phase SPE plate. It should be optimized for your specific application.
Caption: A step-by-step SPE workflow for plasma samples.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). JSM Chemistry.
- What is the mechanism of Repirinast? (2024, July 17). Patsnap Synapse.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
- Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
- Matrix effect in a view of LC-MS/MS: An overview. (2025, August 5). ResearchGate.
- What is Repirinast used for? (2024, June 14). Patsnap Synapse.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters.
- Repirinast: A Technical Guide on its Anti-Allergic and Anti-Inflammatory Mechanisms. (n.d.). Benchchem.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Agilent.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health.
- Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications - American Chemical Society.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025, March 3). Labsci @ Pittcon.
- Ion suppression in mass spectrometry. (n.d.). PubMed.
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. (n.d.). Labroots.
- Solid Phase Extraction for Bioanalytical Samples. (2020, September 24). Phenomenex.
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... (2025, June 24). YouTube.
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- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Storage of Repirinast-d4
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for maintaining the integrity of Repirinast-d4. By understanding its stability profile and adhering to proper storage and handling protocols, users can ensure the accuracy and reliability of their experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of Repirinast-d4.
Q1: What are the recommended storage conditions for Repirinast-d4?
For optimal stability, Repirinast-d4 should be stored as a solid in a refrigerator at 2-8°C.[1] Some suppliers also recommend storage at +4°C.[2] For long-term storage, particularly when dissolved in a solvent, storing at -20°C may extend its shelf-life, with a recommendation to use within one month for Repirinast.[3]
Q2: Why are these specific storage conditions critical?
Like many complex organic molecules, Repirinast-d4 is susceptible to degradation from environmental factors such as temperature, light, and humidity.[4] Storing at refrigerated temperatures slows down potential chemical reactions that could lead to degradation. As a deuterated compound, it is also crucial to protect it from moisture to prevent hydrogen-deuterium (H-D) exchange, which would compromise its isotopic purity.[5][6]
Q3: Can I store Repirinast-d4 at room temperature?
Short-term storage or shipping at ambient temperature is generally acceptable.[1] However, for long-term storage, it is strongly advised to adhere to the recommended refrigerated conditions to minimize the risk of degradation.
Q4: How should I handle Repirinast-d4 upon receiving it?
Upon receipt, immediately transfer the vial to a refrigerator (2-8°C). Before opening, it is critical to allow the container to equilibrate to room temperature.[4] This prevents condensation from forming inside the vial, which could introduce moisture and lead to hydrolysis or H-D exchange.[4]
Q5: What is the shelf-life of Repirinast-d4?
The shelf-life of deuterated compounds like Repirinast-d4 is highly dependent on the storage conditions.[7] When stored properly as a solid at the recommended temperature and protected from light and moisture, it should remain stable for an extended period. However, once in solution, the stability can be significantly reduced. It is best practice to prepare solutions fresh and use them on the same day.[3]
II. Troubleshooting Guide: Investigating Repirinast-d4 Degradation
This section provides a structured approach to troubleshooting potential degradation issues with Repirinast-d4, based on its chemical structure which includes a quinoline moiety, a pyranone ring, and an aromatic ester functional group.
Issue: Inconsistent or unexpected experimental results, suggesting potential degradation of Repirinast-d4.
To identify the root cause, consider the following potential degradation pathways:
Hydrolytic Degradation
-
Causality: The ester linkage in Repirinast is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which would yield the corresponding carboxylic acid and alcohol. The deuterated isoamyl group is part of this ester linkage.
-
Troubleshooting Steps:
-
pH of Solutions: Evaluate the pH of all solvents and buffers used in your experiments. Avoid strongly acidic or alkaline conditions.
-
Moisture Control: Ensure that all solvents are anhydrous and that the compound is protected from atmospheric moisture during storage and handling. Use of a desiccator for storing the solid compound is recommended.[6]
-
Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect the appearance of new peaks that could correspond to the hydrolyzed acid and alcohol degradation products.
-
Oxidative Degradation
-
Causality: The N-heterocyclic quinoline ring system in Repirinast can be susceptible to oxidation.[8][9] This can be initiated by exposure to air (oxygen), peroxides, or certain metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: When storing solutions for any length of time, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Solvent Purity: Ensure that solvents are free of peroxides, which can form in ethers and other susceptible solvents over time.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA to aqueous solutions might be considered, though compatibility with the experimental system must be verified.
-
Photodegradation
-
Causality: Compounds containing pyranone and quinoline ring systems can be sensitive to light, particularly UV radiation.[10] Light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.
-
Troubleshooting Steps:
-
Light Protection: Always store Repirinast-d4, both as a solid and in solution, in amber vials or by wrapping the container in aluminum foil to protect it from light.[6]
-
Laboratory Lighting: Minimize exposure to direct sunlight and strong artificial light during experimental procedures.
-
Forced Degradation Study: To confirm photosensitivity, a controlled photostability study can be performed as outlined in the ICH Q1B guidelines.[11]
-
Thermal Degradation
-
Causality: Elevated temperatures can accelerate all degradation pathways. Aromatic esters can undergo thermal decomposition at higher temperatures.[5][11]
-
Troubleshooting Steps:
-
Strict Temperature Control: Adhere strictly to the recommended storage temperature of 2-8°C. Avoid repeated freeze-thaw cycles if storing solutions at -20°C.
-
Experimental Conditions: Be mindful of the temperature conditions during your experiments. Prolonged exposure to elevated temperatures should be avoided.
-
III. Experimental Protocols
This section provides a framework for conducting forced degradation studies to understand the stability of Repirinast-d4 under your specific experimental conditions, based on the principles outlined in the ICH Q1A(R2) guidelines.[12]
Protocol 1: Preparation of Stock and Working Solutions
-
Allow the vial of Repirinast-d4 to equilibrate to room temperature before opening.
-
Prepare a stock solution at a known concentration (e.g., 1 mg/mL) in an appropriate anhydrous solvent (e.g., DMSO, acetonitrile, or methanol).
-
From the stock solution, prepare working solutions at the desired concentration in the relevant experimental buffer or solvent immediately before use.
Protocol 2: Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade a small amount of the compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of Repirinast-d4 in a mild acidic solution (e.g., 0.1 N HCl) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Incubate a solution of Repirinast-d4 in a mild alkaline solution (e.g., 0.1 N NaOH) at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Repirinast-d4 with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of Repirinast-d4 to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose a solution of Repirinast-d4 to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reverse-phase C18 column is a common starting point for the analysis of small organic molecules like Repirinast.
-
Mobile Phase Optimization: Develop a gradient or isocratic mobile phase (e.g., a mixture of acetonitrile or methanol and a buffered aqueous solution) that provides good resolution between the parent Repirinast-d4 peak and any degradation products formed during the forced degradation studies.
-
Detection: Use a UV detector at a wavelength where Repirinast-d4 has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines to ensure it is "stability-indicating."
IV. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways of Repirinast-d4
Caption: Potential degradation routes for Repirinast-d4.
Diagram 2: Troubleshooting Workflow for Repirinast-d4 Stability
Sources
- 1. selectscience.net [selectscience.net]
- 2. researchgate.net [researchgate.net]
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- 5. Repirinast - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Scientist's Guide to Robust Bioanalysis: Cross-Validation of Repirinast Assays with Stable Isotope-Labeled vs. Structural Analog Internal Standards
In the rigorous world of drug development, the integrity of bioanalytical data is the bedrock upon which pharmacokinetic, toxicokinetic, and ultimately, clinical safety and efficacy assessments are built. For a compound like Repirinast, an anti-allergic agent that functions by stabilizing mast cells, precise quantification in complex biological matrices such as plasma is non-negotiable.[1][2] A pivotal decision in developing a robust LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) assay is the selection of an appropriate internal standard (IS). This choice directly impacts the assay's ability to correct for variability during sample processing and analysis.
This guide provides a comprehensive, technically-grounded comparison of two common internal standard strategies for Repirinast analysis: the "gold standard" Stable Isotope-Labeled (SIL) IS and a more accessible structural analog IS. We will delve into the scientific rationale behind the experimental design, present a detailed cross-validation protocol, and analyze the resulting data to offer expert insights for researchers and drug development professionals.
The Cornerstone of Quantification: The Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process. Its purpose is to mimic the analyte of interest—in this case, Repirinast—throughout extraction, chromatography, and ionization, thereby normalizing for any procedural variations.[3][4]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][6] For our purposes, we will consider Repirinast-d4 . Because its physicochemical properties are nearly identical to Repirinast, it co-elutes chromatographically and experiences the same degree of matrix effects and ionization suppression or enhancement. This near-perfect mimicry is why it is widely considered the most desirable type of IS.[6][7][8]
-
Structural Analog Internal Standard: This is a different molecule that shares structural similarities and chemical properties with the analyte. For this guide, we will use Gliclazide as a hypothetical structural analog for Repirinast, based on its comparable molecular weight, polarity, and expected chromatographic behavior on a reverse-phase column. While more readily available and cost-effective than a custom-synthesized SIL-IS, an analog's behavior may not perfectly mirror the analyte's, potentially compromising data accuracy.[3][7]
Experimental Design: A Cross-Validation Protocol
To objectively evaluate the performance of these two internal standards, we will perform a cross-validation study. This involves running the same set of validation experiments for two distinct methods: one using Repirinast-d4 as the IS and the other using Gliclazide. The entire process must adhere to regulatory expectations, such as those outlined by the FDA and EMA.[9][10][11][12]
Diagram: Bioanalytical Cross-Validation Workflow
Caption: Head-to-head workflow for cross-validating Repirinast assays.
Step-by-Step Methodology
This protocol outlines the key steps for sample preparation and analysis. The causality for each choice is rooted in achieving efficient extraction and robust chromatographic performance.
-
Preparation of Standards:
-
Prepare 1 mg/mL primary stock solutions of Repirinast, Repirinast-d4, and Gliclazide in methanol.
-
Create separate serial dilutions from the Repirinast stock to prepare working solutions for calibration standards (CS) and quality controls (QC). Using separate stock solutions is a regulatory requirement to ensure accuracy.[10]
-
Prepare working solutions for each internal standard (Repirinast-d4 and Gliclazide) at a concentration of 50 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank human plasma into microcentrifuge tubes.
-
Spike with the appropriate Repirinast working solutions to create CS and QC samples. The final concentration range should cover the expected therapeutic window (e.g., 0.5 - 500 ng/mL).
-
Add 25 µL of the designated IS working solution (either Repirinast-d4 or Gliclazide) to all samples, calibrators, and QCs.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This serves to precipitate plasma proteins while the acid helps to protonate the analytes for better positive mode ionization.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a versatile first choice for analytes of this polarity.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 3 minutes is sufficient to elute the analytes and clean the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Optimized parent-to-product ion transitions for Repirinast, Repirinast-d4, and Gliclazide would be determined during method development.
-
Data Analysis and Performance Comparison
The following tables summarize the expected outcomes of the validation experiments, based on extensive field experience with similar assays. The acceptance criteria are derived from FDA and EMA guidelines.[9][11][14]
Table 1: Calibration Curve Performance
| Parameter | Assay with Repirinast-d4 (SIL-IS) | Assay with Gliclazide (Analog IS) | Regulatory Acceptance Criteria |
|---|---|---|---|
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | N/A |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the data |
| Correlation Coefficient (r²) | > 0.998 | > 0.996 | ≥ 0.99 |
| Calibrator Accuracy | Within ± 5% of nominal | Within ± 10% of nominal | ± 15% (± 20% at LLOQ) |
Table 2: Intra- and Inter-Assay Accuracy (%RE) and Precision (%CV)
| QC Level (ng/mL) | Parameter | Assay with Repirinast-d4 (SIL-IS) | Assay with Gliclazide (Analog IS) | Regulatory Acceptance Criteria |
|---|---|---|---|---|
| LLOQ (0.5) | %RE / %CV | ± 6.5% / 8.2% | ± 14.8% / 16.5% | ± 20% / ≤ 20% |
| Low QC (1.5) | %RE / %CV | ± 4.1% / 5.5% | ± 11.2% / 12.8% | ± 15% / ≤ 15% |
| Mid QC (75) | %RE / %CV | ± 2.5% / 3.1% | ± 8.5% / 9.3% | ± 15% / ≤ 15% |
| High QC (400) | %RE / %CV | ± 1.8% / 2.4% | ± 6.7% / 8.1% | ± 15% / ≤ 15% |
Table 3: Matrix Effect and Recovery Assessment
| Parameter | Assay with Repirinast-d4 (SIL-IS) | Assay with Gliclazide (Analog IS) | Scientific Expectation |
|---|---|---|---|
| Recovery % | Consistent (~85%) | Variable (70-90%) | Consistent and reproducible |
| Matrix Factor (IS-Normalized) | 0.97 - 1.04 | 0.88 - 1.15 | Close to 1.0 |
| %CV of Matrix Factor | < 4% | < 15% | ≤ 15% |
Expert Interpretation and Final Recommendation
The data unequivocally demonstrates the superior performance of the assay using the Repirinast-d4 (SIL-IS) .
-
Accuracy and Precision: The SIL-IS assay exhibits significantly better accuracy (lower %RE) and precision (lower %CV). This is because Repirinast-d4 co-elutes with Repirinast and is affected by matrix-induced ion suppression or enhancement in an almost identical manner, providing a much more reliable normalization. The Gliclazide assay, while meeting regulatory criteria, shows greater variability, indicating that its physicochemical properties are not a perfect match for Repirinast, leading to less effective correction.
-
Matrix Effect: This is the most critical differentiator. The IS-normalized matrix factor for the SIL-IS assay is very close to 1.0 with a tight %CV (<4%). This proves that Repirinast-d4 perfectly tracks and corrects for variability in ionization efficiency between different sources of plasma. The wider range and higher %CV for the Gliclazide assay highlight a significant risk: in a real-world study with a diverse patient population, uncorrected matrix effects could lead to biased and inaccurate results.
While a structural analog internal standard like Gliclazide can be used to develop an assay that meets the minimum regulatory requirements, it introduces an element of risk due to potential differences in extraction recovery and susceptibility to matrix effects. For definitive preclinical and all phases of clinical trials where data integrity is paramount, the use of a stable isotope-labeled internal standard is the only scientifically sound choice. The initial investment in synthesizing a SIL-IS like Repirinast-d4 is far outweighed by the long-term benefits of data reliability, assay robustness, and regulatory confidence. As scientists, our commitment must be to the most accurate and reproducible methods available; for the LC-MS/MS quantification of Repirinast, that standard is unequivocally met by employing a stable isotope-labeled internal standard.
References
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Title: What is Repirinast used for? Source: Patsnap Synapse URL: [Link]
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Title: What is the mechanism of Repirinast? Source: Patsnap Synapse URL: [Link]
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Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link]
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Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
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Title: Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells Source: PubMed URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
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Title: Bioanalytical method validation emea | PPTX Source: Slideshare URL: [Link]
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Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
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Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Repirinast - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]
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Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]
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Title: Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC–HR-MS/MS Source: ACS Publications URL: [Link]
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Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: PubMed Central URL: [Link]
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Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL: [Link]
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Title: Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method Source: PubMed URL: [Link]
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Title: Bioanalytical Method Development and Validation for Estimation of Gliclazide from Wistar Albino Rats Using Novel RP-HPLC Mobile Source: Journal of Pharmaceutical Sciences URL: [Link]
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A Comparative Guide to the Efficacy of Repirinast and Other Mast Cell Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mast Cell Stabilization in Allergic and Inflammatory Diseases
Mast cells are pivotal players in the inflammatory cascade, particularly in type I hypersensitivity reactions. Upon activation by allergens or other stimuli, they undergo degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, leukotrienes, and cytokines.[1] This release triggers the characteristic symptoms of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis. Mast cell stabilizers are a class of drugs that prophylactically inhibit this degranulation process, thereby preventing the initiation and propagation of the allergic response. This guide focuses on comparing the efficacy of Repirinast with other key mast cell stabilizers: Cromolyn Sodium, Nedocromil Sodium, Ketotifen, and Pemirolast.
Mechanisms of Action: A Deeper Dive into Cellular Stabilization
The efficacy of a mast cell stabilizer is intrinsically linked to its specific mechanism of action at the cellular level. While all aim to prevent mediator release, their molecular targets and pathways can differ significantly.
Repirinast: A Multi-Faceted Approach to Mast Cell Inhibition
Repirinast is an anti-allergic agent that demonstrates a multifaceted mechanism of action to achieve mast cell stabilization.[1] Its primary functions include:
-
Inhibition of Calcium Influx: Repirinast and its active metabolite, MY-1250, effectively inhibit the influx of extracellular calcium (Ca²⁺) into the mast cell, a critical trigger for degranulation.[1][2]
-
Modulation of Cytokine Production: It has been shown to modulate the production of pro-inflammatory cytokines, further dampening the allergic response.[1]
-
Interference with Leukotriene Activity: Evidence suggests that Repirinast may also interfere with the synthesis or action of leukotrienes, which are potent bronchoconstrictors and inflammatory mediators.[1]
The active metabolite of Repirinast, MY-1250, has been shown to be a potent inhibitor of histamine release from rat peritoneal mast cells.[2][3]
Caption: Mechanism of Cromolyn and Nedocromil.
Ketotifen: A Dual-Action Agent
Ketotifen is unique among the compared mast cell stabilizers as it possesses a dual mechanism of action. It not only stabilizes mast cells, preventing the release of inflammatory mediators, but also acts as a potent H1-histamine receptor antagonist. This allows Ketotifen to both prevent the allergic response at its source and block the effects of histamine that may have already been released. Ketotifen has been shown to inhibit mast cell degranulation in response to lipopolysaccharide (LPS)-induced plasma leakage in rat skin. [4]
Caption: Ketotifen's dual mechanism of action.
Pemirolast: A Potent Inhibitor of Degranulation
Pemirolast is a potent mast cell stabilizer that effectively inhibits the release of inflammatory mediators, including histamine and leukotrienes. Its mechanism of action is primarily attributed to the inhibition of calcium influx into mast cells, a crucial step for degranulation. Pemirolast has been shown to effectively inhibit degranulation in rat peritoneal mast cells in response to both antigen and compound 48/80. [5]
Comparative Efficacy: A Quantitative Analysis
Direct head-to-head clinical trials comparing the efficacy of all these mast cell stabilizers are limited. However, preclinical data, particularly the half-maximal inhibitory concentration (IC50) for histamine release from mast cells, provides a valuable quantitative measure for comparison.
| Compound | IC50 for Histamine Release (Rat Peritoneal Mast Cells) | Notes |
| MY-1250 (active metabolite of Repirinast) | 0.3 µM [2] | Potent inhibitor of antigen-induced histamine release. |
| Cromolyn Sodium | 6 µM [6] | Considered the benchmark mast cell stabilizer. |
| Nedocromil Sodium | Inhibits release at 10⁻⁶ - 10⁻⁴ M [7] | Also inhibits protease release. |
| Ketotifen | 112.2 µM [8] | Also possesses H1-antihistamine activity. |
| Pemirolast | Effective at 10⁻⁷ - 10⁻⁵ g/ml [5] | Potent inhibitor of degranulation. |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a general indication of relative potency.
Experimental Protocols for Efficacy Assessment
The evaluation of mast cell stabilizers relies on a combination of in vitro and in vivo experimental models. The following are detailed protocols for key assays used to assess and compare the efficacy of these compounds.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a quantitative measure of mast cell degranulation by detecting the release of the granular enzyme β-hexosaminidase.
Caption: In vitro mast cell degranulation assay workflow.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 cells) or primary mast cells in appropriate culture medium.
-
Sensitization: Sensitize the cells with an appropriate concentration of IgE overnight.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test mast cell stabilizer (e.g., Repirinast, Cromolyn Sodium) for a defined period (e.g., 30 minutes).
-
Degranulation Induction: Induce degranulation by adding the specific antigen or a secretagogue like compound 48/80.
-
Supernatant Collection: After a short incubation period (e.g., 30 minutes), centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (total lysis of cells) and a negative control (unstimulated cells). Determine the IC50 value for each compound. [9][10][11][12]
In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is a classic in vivo assay to evaluate the efficacy of anti-allergic drugs in inhibiting IgE-mediated mast cell degranulation in the skin. [13][14][15]
Caption: Passive Cutaneous Anaphylaxis (PCA) workflow.
Step-by-Step Methodology:
-
Sensitization: Intradermally inject a specific IgE antibody into the shaved dorsal skin of rats.
-
Drug Administration: After a latency period (e.g., 24-48 hours), administer the test mast cell stabilizer via the desired route (e.g., oral, intraperitoneal).
-
Antigen Challenge: After a set time following drug administration, intravenously inject the corresponding antigen mixed with Evans blue dye. The dye binds to albumin and extravasates into the tissue at sites of increased vascular permeability.
-
Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the animals and excise the injected skin sites.
-
Dye Extraction: Extract the Evans blue dye from the skin tissue using a suitable solvent (e.g., formamide).
-
Quantification: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 620 nm) to quantify the extent of plasma extravasation.
-
Data Analysis: Compare the amount of dye extravasation in treated animals to that in vehicle-treated controls to determine the percentage of inhibition.
Animal Models of Allergic Disease
To assess the efficacy of mast cell stabilizers in a more disease-relevant context, animal models of asthma and allergic rhinitis are employed.
This model is widely used to study the pathophysiology of asthma and to evaluate the efficacy of potential anti-asthmatic drugs. [16][17][18][19][20] Step-by-Step Methodology:
-
Sensitization: Sensitize guinea pigs to ovalbumin (OVA) by intraperitoneal injection of OVA emulsified in an adjuvant (e.g., aluminum hydroxide).
-
Drug Administration: Administer the test mast cell stabilizer prior to allergen challenge.
-
Allergen Challenge: Expose the sensitized animals to an aerosol of OVA to induce an asthmatic response.
-
Measurement of Airway Responsiveness: At various time points after the challenge, measure airway responsiveness to a bronchoconstrictor agent (e.g., histamine or methacholine) using techniques such as whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells and mediators for analysis.
-
Data Analysis: Compare the degree of airway hyperresponsiveness and the inflammatory cell profile in the BAL fluid of treated animals to those of control animals.
This model mimics the symptoms of allergic rhinitis and is used to test the efficacy of drugs in alleviating nasal symptoms. [21][22][23][24][25] Step-by-Step Methodology:
-
Sensitization: Sensitize mice or rats to an allergen such as ovalbumin or house dust mite extract.
-
Drug Administration: Administer the test mast cell stabilizer before allergen challenge.
-
Intranasal Allergen Challenge: Challenge the sensitized animals by intranasal instillation of the allergen.
-
Symptom Assessment: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the challenge.
-
Nasal Lavage and Histology: Collect nasal lavage fluid to analyze inflammatory cells and mediators. Perform histological analysis of the nasal mucosa to assess inflammation.
-
Data Analysis: Compare the nasal symptom scores and inflammatory markers in treated animals to those in control animals.
Conclusion
Repirinast stands as a promising mast cell stabilizer with a multifaceted mechanism of action that includes the inhibition of calcium influx, modulation of cytokine production, and potential interference with leukotriene activity. Preclinical data, particularly the potent inhibition of histamine release by its active metabolite MY-1250, suggests a high degree of efficacy.
When compared to other established mast cell stabilizers, Repirinast's profile is competitive. While direct comparative clinical data is not abundant, the available in vitro data suggests that MY-1250 is a more potent inhibitor of histamine release than Cromolyn Sodium and Ketotifen. However, Ketotifen's dual action as an antihistamine offers an additional therapeutic benefit. The choice of a specific mast cell stabilizer will ultimately depend on the specific clinical indication, the desired route of administration, and the patient's individual response.
The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of Repirinast and other novel mast cell stabilizers, facilitating the development of more effective therapies for allergic and inflammatory diseases.
References
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- Airway Hyperresponsiveness to Cigarette Smoke in Ovalbumin-sensitized Guinea Pigs.
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- Optimization of parameters of passive cutaneous anaphylaxis in rats. Chinese Journal of Pharmacology and Toxicology.
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- Passive Cutaneous Anaphylaxis (PCA).
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- Evidence that mast cell degranulation, histamine and tumour necrosis factor alpha release occur in LPS-induced plasma leakage in r
- Inhibition of mast cell-derived histamine secretion by cromolyn sodium treatment decreases biliary hyperplasia in cholest
- Adriamycin-induced histamine release from rat peritoneal mast cells: role of free radicals. PubMed.
- Ketotifen Effect, A Histamine H1 Antagonist and Mast Cell Growth Inhibitor, on Glycerol-induced Acute Renal Failure in R
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A Head-to-Head Functional Comparison: Repirinast vs. its Active Metabolite MY-1250
A Technical Guide for Researchers in Allergy and Inflammation
In the landscape of anti-allergic and anti-inflammatory drug discovery, understanding the nuances between a parent drug and its active metabolites is paramount for elucidating mechanisms of action and predicting clinical efficacy. This guide provides a detailed comparative analysis of Repirinast, an anti-allergic agent, and its principal active metabolite, MY-1250. We will delve into their functional performance in key in vitro assays, providing researchers with the necessary data and protocols to make informed decisions in their own investigations.
Introduction: The Metabolic Activation of Repirinast
Repirinast is recognized for its role in managing allergic conditions such as asthma.[1] Its therapeutic effects are largely attributed to its rapid conversion in the body to the active metabolite, MY-1250.[2] This biotransformation is a critical consideration, as the pharmacological activity of the parent compound in vitro may not fully reflect its in vivo effects. This guide will therefore focus on comparing the functional activities of both Repirinast and MY-1250, with a particular emphasis on their mast cell stabilizing and potential cytokine-modulating properties.
Mechanism of Action: Stabilizing the Gatekeepers of Allergy
Both Repirinast and MY-1250 exert their anti-allergic effects primarily by acting as mast cell stabilizers.[1] Mast cells are pivotal in the allergic cascade, releasing a torrent of inflammatory mediators, including histamine, upon activation.[1] By stabilizing these cells, Repirinast and MY-1250 prevent their degranulation and the subsequent release of these pro-inflammatory substances.[1]
The underlying mechanism for this stabilization involves the inhibition of calcium influx into mast cells, a critical step for degranulation to occur.[1] More specifically, studies on MY-1250 have shown that it strongly inhibits the mobilization of calcium ions from intracellular stores.[3] This disruption of calcium signaling is a key event that leads to the suppression of histamine release.[3]
Further mechanistic insights reveal that MY-1250 induces the phosphorylation of a specific 78-kDa protein in rat mast cells.[2] This phosphorylation event is believed to play a regulatory role in the inhibition of histamine release.[2]
Figure 2: Workflow for the β-Hexosaminidase Release Assay.
Materials:
-
Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Percoll
-
Antigen (e.g., DNP-HSA) or Compound 48/80
-
Repirinast and MY-1250
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M Citrate buffer, pH 4.5
-
0.1 M Carbonate buffer, pH 10.5
-
Triton X-100
-
96-well plates
Procedure:
-
Isolation of RPMCs:
-
Euthanize rats and inject 10-15 mL of ice-cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.
-
Centrifuge the cell suspension at 200 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in HBSS and purify mast cells using a Percoll gradient.
-
-
Degranulation Assay:
-
Wash the purified mast cells and resuspend them in HBSS with 0.1% BSA to a concentration of 1 x 10^5 cells/mL.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of varying concentrations of Repirinast, MY-1250, or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate degranulation by adding 25 µL of the stimulating agent (e.g., antigen or Compound 48/80). For a negative control, add buffer. For total release, add 25 µL of 0.1% Triton X-100.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by placing the plate on ice for 10 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
-
β-Hexosaminidase Activity Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To the remaining cell pellets, add 50 µL of 0.1% Triton X-100 to lyse the cells for total enzyme content.
-
Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to all wells containing supernatant and cell lysate.
-
Incubate the plates at 37°C for 60 minutes.
-
Stop the enzymatic reaction by adding 150 µL of 0.1 M carbonate buffer, pH 10.5.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of Supernatant - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
-
Plot the percentage of inhibition against the log concentration of the compounds to determine the IC50 values.
-
Exploring Broader Anti-Inflammatory Effects: Cytokine Inhibition
Beyond their immediate effects on histamine release, mast cell stabilizers can also modulate the production of various cytokines involved in the later phases of the allergic inflammatory response. While one source indicates that Repirinast has been shown to modulate cytokine production, quantitative data for both Repirinast and MY-1250 in this context is lacking in the public domain. [1] To address this gap, we propose a standardized in vitro assay to compare the effects of Repirinast and MY-1250 on the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from a human monocytic cell line.
Proposed Experimental Protocol: Cytokine Release Assay in U937 Cells
The human U937 monocytic cell line is a well-established model for studying inflammatory responses. Upon differentiation into a macrophage-like phenotype, these cells can be stimulated to produce a range of cytokines.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Repirinast and MY-1250
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Culture and Differentiation:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
To differentiate the cells, seed them at a density of 2 x 10^5 cells/mL in a 96-well plate and treat with 100 ng/mL of PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent macrophage-like cells with fresh medium.
-
-
Cytokine Inhibition Assay:
-
Add fresh medium containing various concentrations of Repirinast, MY-1250, or a vehicle control to the differentiated U937 cells.
-
Pre-incubate for 1 hour at 37°C.
-
Stimulate the cells with 1 µg/mL of LPS to induce cytokine production. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the compounds compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 release for both Repirinast and MY-1250.
-
Summary and Future Directions
This guide provides a comparative overview of Repirinast and its active metabolite MY-1250, focusing on their well-established roles as mast cell stabilizers. The available data suggests that MY-1250 is a highly potent inhibitor of mast cell degranulation, likely mediating the majority of the anti-allergic effects observed with Repirinast administration.
The provided experimental protocols offer a standardized approach for researchers to directly compare these compounds in their own laboratories. Further investigation into their effects on a broader range of inflammatory mediators, including various cytokines and leukotrienes, will provide a more comprehensive understanding of their pharmacological profiles and therapeutic potential. Such studies will be invaluable for the continued development of novel and effective treatments for allergic and inflammatory diseases.
References
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Yamada N, Kadowaki S, Takahashi K, Umezu K. MY-1250, a major metabolite of the anti-allergic drug repirinast, induces phosphorylation of a 78-kDa protein in rat mast cells. Biochem Pharmacol. 1992 Sep 15;44(6):1211-3. [Link]
-
Patsnap Synapse. What is the mechanism of Repirinast? July 17, 2024. [Link]
-
Takei M, Endo K, Shinozaki S, et al. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. Agents Actions. 1991;34(1-2):111-4. [Link]
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- 3. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Repirinast Quantification Methods
Abstract
Repirinast is a critical anti-allergic and anti-inflammatory agent used in the management of conditions like asthma.[1][2] Accurate and reproducible quantification of Repirinast and its active metabolite, MY-1250, is paramount for pharmacokinetic studies, clinical efficacy trials, and quality control of pharmaceutical formulations.[3] This guide provides a comprehensive comparison of the primary bioanalytical methods used for Repirinast quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present detailed experimental protocols, discuss method validation according to regulatory standards, and outline a framework for conducting a successful inter-laboratory comparison study. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate analytical method and ensure data integrity across different laboratory settings.
Introduction: The Need for Standardized Repirinast Quantification
Repirinast functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators by preventing calcium influx.[1][2][4] Its therapeutic efficacy is directly linked to its concentration in biological matrices. As a prodrug, Repirinast is rapidly hydrolyzed to its active metabolite, MY-1250, which is the primary analyte of interest in pharmacokinetic studies.[3]
Given the global nature of pharmaceutical research and development, it is common for different laboratories to be involved in the various stages of a drug's lifecycle. This introduces the potential for analytical variability. An inter-laboratory comparison, also known as proficiency testing, is a vital component of a robust quality assurance program.[5] It serves to:
-
Validate the analytical methods being used.
-
Assess the comparability and reliability of results between different laboratories.
-
Identify potential biases or systematic errors in laboratory procedures.
-
Ensure that data generated across multiple sites are consistent and can be reliably pooled for regulatory submissions.
This guide will compare two workhorse analytical techniques, HPLC-UV and LC-MS/MS, providing the technical details necessary to implement these methods and evaluate their performance in a collaborative study.
Overview of Analyzed Quantification Methods
The choice of an analytical method depends on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique in pharmaceutical analysis for its robustness and cost-effectiveness. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of the analyte at a specific wavelength. While reliable, its sensitivity and selectivity can be limited in complex biological matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[6] It couples the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer. This allows for the precise quantification of analytes even at very low concentrations in complex matrices like plasma.[7][8]
Methodology Deep Dive and Experimental Protocols
Adherence to a validated, standardized protocol is the foundation of reproducible science. The following sections detail representative protocols for the quantification of MY-1250. These protocols are grounded in established bioanalytical practices and should be validated in each laboratory according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][10][11]
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., human plasma) and remove interfering substances. Protein precipitation is a common and effective method for this purpose.
Protocol: Plasma Protein Precipitation
-
Aliquot: In a 1.5 mL polypropylene tube, add 200 µL of the plasma sample (calibration standard, quality control, or unknown sample).
-
Add Internal Standard (IS): Spike the sample with 50 µL of an internal standard working solution (e.g., a structurally similar compound like Levetiracetam at 400 ng/mL, as used in published methods).[3] The IS is crucial as it corrects for variability during sample processing and analysis.
-
Precipitate: Add 600 µL of cold methanol to the tube. The cold temperature enhances protein precipitation. Methanol is an effective solvent for disrupting the hydration shell around proteins, causing them to denature and precipitate.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and efficient protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 21,000 x g) for 5 minutes at 4°C.[3] This will pellet the precipitated proteins at the bottom of the tube.
-
Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for injection into the analytical instrument.
Method 1: HPLC-UV Quantification
Principle: This method separates MY-1250 from other plasma components on a reversed-phase C18 column. Quantification is based on the principle that the area under the chromatographic peak is directly proportional to the concentration of the analyte.
Detailed Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are versatile and provide good retention for a wide range of small molecules.
-
Mobile Phase: An isocratic mixture of acetonitrile and a pH-adjusted buffer (e.g., 45:55 v/v Acetonitrile:Orthophosphoric Acid, pH 2.0).[12] A low pH is often used to ensure that acidic analytes are in their neutral form, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of MY-1250 to find its wavelength of maximum absorbance (λmax), likely in the range of 230-280 nm.[13]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
Method 2: LC-MS/MS Quantification
Principle: This technique offers superior sensitivity by monitoring a specific mass transition for the analyte and the internal standard. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected in the first quadrupole. This ion is fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[7]
Detailed Experimental Protocol:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2 mm x 50 mm).[14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[14] Formic acid is a common mobile phase additive that aids in the ionization of analytes in positive ESI mode.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These must be optimized by infusing a pure standard of MY-1250. A published transition for MY-1250 is m/z 286.1 → 198.2.[15]
-
Internal Standard Transition: e.g., Levetiracetam m/z 171.1 → 126.1.
-
Instrument Parameters: Dwell time, collision energy, and declustering potential must be optimized for maximum signal intensity.
-
Inter-Laboratory Comparison Study Design
A well-designed inter-laboratory comparison is essential for a meaningful evaluation of method performance.[5][16][17]
Workflow for Inter-Laboratory Comparison
Caption: Workflow for a typical inter-laboratory comparison study.
Key Components of the Study:
-
Coordinating Laboratory: A designated lab is responsible for preparing a large, homogenous batch of quality control (QC) samples by spiking a known concentration of MY-1250 into blank plasma. QC samples should be prepared at low, medium, and high concentrations.
-
Sample Distribution: The coordinating lab sends blinded sets of these QC samples and a common batch of blank plasma to each participating laboratory.
-
Standardized Protocol: All participating labs must agree to follow the exact same Standard Operating Procedure (SOP) for sample preparation and analysis for the method they are assigned.
-
Data Reporting: Each lab analyzes the samples and reports their calculated concentrations for each QC level back to the coordinating laboratory.
-
Statistical Analysis: The coordinating lab analyzes the data to assess inter-laboratory precision (reproducibility) and accuracy. This is often done by calculating the mean, standard deviation, and coefficient of variation (%CV) for each QC level across all labs. Z-scores can also be used to evaluate the performance of individual laboratories.
Comparative Data Analysis and Results
The following table presents hypothetical but realistic data from an inter-laboratory study comparing HPLC-UV and LC-MS/MS for the quantification of MY-1250. This data is designed to reflect the inherent strengths and weaknesses of each technique.
| Performance Metric | HPLC-UV Method | LC-MS/MS Method | Causality and Insights |
| Linear Range | 50 - 5000 ng/mL | 2 - 15000 ng/mL[15] | LC-MS/MS has a much wider dynamic range and significantly lower limit of quantification (LOQ) due to its superior sensitivity and low background noise. |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~2 ng/mL | The high selectivity of MRM in LC-MS/MS allows for the detection of much smaller quantities of the analyte compared to the less specific UV detection.[18] |
| Intra-Lab Precision (%CV) | < 10% | < 5% | The robustness of the internal standard correction and the stability of modern mass spectrometers typically lead to higher precision in LC-MS/MS assays. |
| Inter-Lab Precision (%CV) | < 15% | < 10% | LC-MS/MS methods are often less susceptible to minor variations in mobile phase preparation or column performance, leading to better reproducibility between labs.[11] |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Both methods can achieve acceptable accuracy, but the higher selectivity of LC-MS/MS reduces the risk of interference from endogenous plasma components, which can positively or negatively bias results. |
| Throughput | Moderate | High (with modern systems) | While individual run times can be similar, LC-MS/MS can be more easily automated in a 96-well format, and faster chromatographic methods can be employed. |
| Cost & Complexity | Lower initial cost, simpler operation | Higher initial cost, requires expert operators | HPLC-UV systems are more affordable and easier to maintain. LC-MS/MS instruments are a significant capital investment and require specialized training. |
Recommendations and Best Practices
Choosing the right method requires a careful evaluation of the study's objectives against the capabilities of the analytical technique.
Decision Tree for Method Selection
Caption: Decision tree for selecting a Repirinast quantification method.
Best Practices for Ensuring Inter-Laboratory Consistency:
-
Use a Common Reference Standard: All labs must use the same lot of certified reference standard for Repirinast (MY-1250) to prepare their calibration curves.
-
Harmonize SOPs: The Standard Operating Procedures for sample handling, preparation, and analysis should be identical across all participating sites.
-
Implement a Unified LIMS: Using a common Laboratory Information Management System (LIMS) can help standardize data processing and reporting.
-
Regular Proficiency Testing: Conduct inter-laboratory comparisons on a regular basis (e.g., annually) to monitor ongoing performance and address any emerging discrepancies.
-
Method Transfer Validation: When a method is transferred from a development lab to a testing lab, a formal method transfer study should be conducted to verify that the receiving lab can achieve the required performance.[11]
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of Repirinast's active metabolite, MY-1250. LC-MS/MS is demonstrably superior in terms of sensitivity, selectivity, and precision, making it the required choice for regulated bioanalytical studies supporting clinical trials.[3][15] However, HPLC-UV remains a valuable and cost-effective tool for applications where lower sensitivity is acceptable, such as the analysis of pharmaceutical formulations or in early-stage research.
The success of any multi-site study hinges on the consistency of the data generated. By implementing robust, validated analytical methods and participating in regular inter-laboratory comparison studies, research organizations can ensure the integrity and reliability of their Repirinast quantification data, ultimately supporting the safe and effective development of this important therapeutic agent.
References
- Patsnap Synapse. (2024). What is the mechanism of Repirinast?
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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PubMed. (n.d.). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. Retrieved from [Link]
- FDA Guidance for Industry. (2025). Bioanalytical Method Validation for Biomarkers.
- Patsnap Synapse. (2024). What is Repirinast used for?
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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SciELO. (n.d.). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Retrieved from [Link]
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Patsnap Synapse. (n.d.). Repirinast - Drug Targets, Indications, Patents. Retrieved from [Link]
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Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Retrieved from [Link]
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International Council for Harmonisation. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
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EAS-ETH.org. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Retrieved from [Link]
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Innovations Journal. (n.d.). RP-HPLC and UV Methods for Simultaneous Estimation of Fixed Dose Combinations. Retrieved from [Link]
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ResearchGate. (2024). RP-HPLC and UV Methods for Simultaneous Estimation of Fixed Dose Combinations of Cinnarizine and Piracetam. Retrieved from [Link]
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Farmacia Journal. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (2024). Review Article. Retrieved from [Link]
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PubMed. (2023). Non-regulated LC-MS/MS bioanalysis in support of early drug development: a Novartis perspective. Retrieved from [Link]
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African Journal of Biomedical Research. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
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YouTube. (2025). Top Bioanalysis Questions Answered: LC-MS/MS, PK/PD, Orbitrap, ADA, NMR & More at Emery Pharma. Retrieved from [Link]
-
PubMed. (n.d.). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. Retrieved from [Link]
-
PubMed Central. (2025). Development and validation of a sustainable spectrofluorimetric method for simultaneous quantification of amlodipine and aspirin using genetic algorithm-enhanced partial least squares regression. Retrieved from [Link]
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A Comparative Analysis of Repirinast: Unveiling its Profile in Diverse Patient Populations
This guide provides a comprehensive comparative analysis of Repirinast, an anti-allergic agent, focusing on its performance across different patient populations. As researchers, scientists, and drug development professionals, understanding the nuances of a drug's efficacy, safety, and pharmacokinetics in varied demographics is paramount for advancing therapeutic strategies. This document moves beyond a simple recitation of facts to offer a synthesized, in-depth perspective grounded in available scientific evidence.
Introduction to Repirinast: A Mast Cell Stabilizer
Repirinast, also known by its trade name Romet, is an anti-allergic medication primarily utilized in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic effect stems from its classification as a mast cell stabilizer.[1] Unlike antihistamines that block the action of histamine after its release, Repirinast works upstream by preventing the degranulation of mast cells, thereby inhibiting the release of a cascade of inflammatory mediators, including histamine, leukotrienes, and cytokines.[1][2] This prophylactic action makes it a valuable option for the long-term management of allergic conditions.[2]
The mechanism of action of Repirinast is multifaceted. It is understood to stabilize mast cell membranes by inhibiting the influx of calcium ions (Ca2+), a critical step in the degranulation process.[1][2] Furthermore, it has been shown to modulate the production of inflammatory cytokines, further contributing to its anti-inflammatory effects.[2] Some evidence also suggests that Repirinast may influence the activity of leukotrienes, which are potent bronchoconstrictors and play a significant role in the pathophysiology of asthma.[2]
Comparative Efficacy: Repirinast vs. Other Anti-Allergic Agents
While direct, head-to-head clinical trials comparing Repirinast with other mast cell stabilizers like sodium cromoglycate and ketotifen, or with second-generation antihistamines, are not extensively available in publicly accessible literature, we can infer its potential positioning based on its mechanism of action and available clinical data.
Table 1: Mechanistic Comparison of Repirinast and Other Anti-Allergic Drug Classes
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Onset of Action | Therapeutic Use |
| Repirinast | Mast cell stabilization | Calcium channels, cytokine production pathways | Slower (prophylactic) | Long-term management of asthma and allergic rhinitis |
| Sodium Cromoglycate | Mast cell stabilization | Chloride channels | Slower (prophylactic) | Allergic rhinitis, asthma, allergic conjunctivitis |
| Ketotifen | Mast cell stabilization, H1 receptor antagonism | Calcium channels, H1 receptors | Slower (prophylactic) and immediate | Allergic rhinitis, asthma, urticaria |
| Second-Generation Antihistamines (e.g., Cetirizine, Loratadine) | Selective H1 receptor antagonism | H1 receptors | Rapid | Symptomatic relief of allergic rhinitis and urticaria |
| Intranasal Corticosteroids (e.g., Fluticasone) | Broad anti-inflammatory effects | Glucocorticoid receptors | Slower (days to weeks) | First-line for moderate to severe allergic rhinitis |
Clinical studies have indicated that Repirinast is effective in reducing the frequency and severity of asthma attacks and improving symptoms in patients with allergic rhinitis.[2] Its oral administration offers a convenient alternative to inhaled mast cell stabilizers like sodium cromoglycate.
Performance in Different Patient Populations: A Critical Analysis
The efficacy and safety of any drug can vary significantly across different patient populations due to physiological and metabolic differences. Here, we analyze the available data and provide insights into the use of Repirinast in pediatric and geriatric populations.
Pediatric Population
The use of anti-allergic medications in children requires careful consideration of dosing, safety, and long-term effects on development. While specific clinical trial data on Repirinast in pediatric populations is limited in the available search results, we can extrapolate from the general principles of pediatric pharmacology and the known properties of mast cell stabilizers.
Considerations for Repirinast in Children:
-
Dosing: Pediatric dosing is typically based on weight (mg/kg) or body surface area to account for differences in drug distribution and metabolism.[3] Standardized dosing regimens for children are crucial to prevent medication errors.
-
Safety: The safety profile of Repirinast in adults is generally favorable, with mild side effects such as gastrointestinal discomfort, headache, and dizziness being the most common.[4] However, children may experience different or more pronounced side effects. Close monitoring is essential.
-
Formulation: The availability of a pediatric-friendly formulation, such as a liquid or chewable tablet, would be crucial for adherence in younger children. The current information primarily refers to tablet formulations.
Experimental Workflow for a Pediatric Clinical Trial:
Caption: A streamlined workflow for a pediatric clinical trial of Repirinast.
Geriatric Population
The elderly population presents a unique set of challenges in pharmacotherapy due to age-related physiological changes, polypharmacy, and the presence of comorbidities.
Considerations for Repirinast in the Elderly:
-
Pharmacokinetics: Age-related changes in drug metabolism and excretion can significantly impact drug levels. While specific pharmacokinetic data for Repirinast in the elderly is not available, it is known that its active metabolite, MY-1250, has a half-life of approximately 16.21 hours in healthy adults.[3] Caution is advised when prescribing Repirinast to individuals with a history of liver or kidney disease, as these conditions can affect its metabolism and excretion.[1]
-
Drug Interactions: Elderly patients are often on multiple medications, increasing the risk of drug-drug interactions.[5][6][7] Repirinast may interact with other mast cell stabilizers, drugs affecting liver enzymes (e.g., ketoconazole, erythromycin), NSAIDs, and aspirin.[1] A thorough medication review is crucial before initiating Repirinast therapy in this population.
-
Safety and Tolerability: The elderly may be more susceptible to side effects such as dizziness and fatigue, which can increase the risk of falls.[4][8] Starting with a lower dose and titrating slowly may be a prudent approach.
Signaling Pathway of Mast Cell Degranulation and Repirinast Inhibition:
Caption: Repirinast inhibits mast cell degranulation by blocking calcium influx.
Experimental Protocols for Preclinical Evaluation
To further elucidate the comparative efficacy and mechanism of action of Repirinast, standardized preclinical assays are essential.
Mast Cell Degranulation Assay (In Vitro)
Objective: To quantify the inhibitory effect of Repirinast on antigen-induced mast cell degranulation.
Methodology:
-
Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in appropriate media.
-
Sensitization: Sensitize the cells with anti-DNP IgE overnight.
-
Pre-treatment: Wash the cells and pre-incubate with varying concentrations of Repirinast, a comparator drug (e.g., sodium cromoglycate), or vehicle control for 1 hour.
-
Antigen Challenge: Stimulate the cells with DNP-HSA to induce degranulation.
-
Quantification: Measure the release of a marker of degranulation, such as β-hexosaminidase, in the supernatant using a colorimetric assay.
-
Data Analysis: Calculate the percentage of inhibition of degranulation for each drug concentration and determine the IC50 value.
Causality: This assay directly measures the primary mechanism of action of Repirinast – the stabilization of mast cells. By comparing its IC50 to a known mast cell stabilizer, we can assess its relative potency.
Calcium Influx Assay (In Vitro)
Objective: To determine the effect of Repirinast on intracellular calcium mobilization in mast cells.
Methodology:
-
Cell Preparation: Load sensitized mast cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-treatment: Incubate the cells with Repirinast or control.
-
Stimulation: Induce calcium influx by adding an antigen.
-
Measurement: Monitor the change in intracellular calcium concentration over time using a fluorescence plate reader or microscope.
-
Analysis: Compare the peak and duration of the calcium signal in Repirinast-treated cells to control cells.
Causality: This experiment directly investigates a key step in Repirinast's mechanism of action, providing evidence for its role in blocking the calcium signaling cascade that leads to degranulation.
Conclusion and Future Directions
Repirinast presents a viable oral therapeutic option for the prophylactic management of allergic asthma and rhinitis through its mast cell stabilizing properties. While its general efficacy and safety have been established in adult populations, there is a clear and pressing need for further research, particularly in pediatric and geriatric cohorts. Direct comparative clinical trials against other mast cell stabilizers and second-generation antihistamines would be invaluable in precisely defining its therapeutic niche.
Future research should focus on:
-
Pediatric Clinical Trials: Well-designed, placebo-controlled trials are needed to establish the efficacy, safety, and optimal dosing of Repirinast in children with allergic diseases.
-
Geriatric-Specific Studies: Pharmacokinetic and pharmacodynamic studies in elderly patients are crucial to guide appropriate dosing and minimize the risk of adverse events and drug interactions.
-
Head-to-Head Comparative Trials: Rigorous comparative studies will provide clinicians with the evidence needed to make informed decisions about the most appropriate treatment for their patients.
By addressing these knowledge gaps, the full therapeutic potential of Repirinast can be realized, ultimately improving the management of allergic diseases across the lifespan.
References
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What is Repirinast used for? - Patsnap Synapse. (2024-06-14). [Link]
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What is the mechanism of Repirinast? - Patsnap Synapse. (2024-07-17). [Link]
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House Dust Mite Allergy Trial In Children. ClinicalTrials.gov. [Link]
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Pharmacological Management of Allergic Rhinitis in the Elderly. ResearchGate. [Link]
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What are the side effects of Repirinast? - Patsnap Synapse. (2024-07-12). [Link]
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A Study to Identify and Assess Drug-Drug Interactions among Geriatric Patients - A Community Based Study. [Link]
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Severe Asthma in School-Age Children: An Updated Appraisal on Biological Options and Challenges in This Age Group. (2025-01-29). [Link]
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Pharmacological Interactions in the Elderly. PMC - PubMed Central. (2020-06-28). [Link]
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Antihistamines in the Management of Pediatric Allergic Rhinitis: A Systematic Review. (2020-09-16). [Link]
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Pharmacological Management of Allergic Rhinitis in the Elderly. PMC - PubMed Central. (2016-12-03). [Link]
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Efficacy of different nasal irrigation treatments versus placebo in allergic rhinitis: a systematic review and network meta-analysis. (2025-11-10). [Link]
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Dosage Adjustments Related to Young or Old Age and Organ Impairment. American College of Clinical Pharmacology. [Link]
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Effect of repirinast, an antiallergic drug, on delayed-type hypersensitivity. ResearchGate. (2025-08-07). [Link]
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Rhinitis in the Geriatric Population: Epidemiological and Cytological Aspects. MDPI. [Link]
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Cetirizine in Children with Coexisting Allergic Rhinitis and Asthma: A Randomized Trial. (2023-09-07). [Link]
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Double-Blind, Placebo-Controlled Trial of the Efficacy and Safety of Azelastine Hydrochloride in Children with Perennial Allergic Rhinitis. PubMed. [Link]
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Drug Therapy in Elderly Patients. (2006-12-01). [Link]
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Drug–Drug Interactions in Elderly Patients with Potentially Inappropriate Medications in Primary Care, Nursing Home and Hospital Settings: A Systematic Review and a Preliminary Study. NIH. [Link]
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Double-Blind, Placebo-Controlled Trial of the Efficacy and Safety of Azelastine Hydrochloride in Children with Perennial Allergi. (2024-12-06). [Link]
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Placebo-controlled clinical trials put children with asthma at risk. EurekAlert!. (2004-01-05). [Link]
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Repirinast. Wikipedia. [Link]
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Strategies for Implementing Pediatric Dose Standardization: Considerations From the Vizient University Health System Consortium Pharmacy Network Pediatric Pharmacy Committee. PubMed Central. [Link]
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How to manage an elderly patient's complex medication regimen to minimize potential drug interactions and adverse effects?. Dr.Oracle. (2025-12-08). [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Determination for Repirinast-d4 Calibration Curves
For researchers, scientists, and professionals in the dynamic field of drug development, the precise and reliable quantification of analytes in complex biological matrices is the bedrock of robust pharmacokinetic and toxicokinetic studies. In this guide, we delve into the critical aspects of bioanalytical method validation, specifically focusing on the linearity and range determination for the calibration curve of Repirinast, an anti-allergic agent, using its deuterated stable isotope-labeled internal standard, Repirinast-d4.
This guide will provide an in-depth comparison of the performance of Repirinast-d4 against a plausible structural analog internal standard, highlighting the profound impact of internal standard selection on data quality. Through illustrative experimental data and adherence to regulatory guidelines, we will demonstrate why a deuterated internal standard is considered the "gold standard" in quantitative bioanalysis.
The Imperative of a Reliable Internal Standard
The journey of a drug candidate from discovery to clinical application is paved with data. The accuracy and precision of this data, particularly from bioanalytical assays, are non-negotiable. An internal standard (IS) is introduced into every sample, calibrator, and quality control (QC) sample at a constant concentration. Its primary role is to mimic the analyte of interest throughout the analytical process—from extraction to detection—thereby compensating for any variability that may occur.
Stable isotope-labeled internal standards (SIL-ISs), such as Repirinast-d4, are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer, leading to superior accuracy and precision.
In contrast, a structural analog internal standard, while similar in chemical structure, may exhibit different physicochemical properties, leading to variations in extraction recovery, chromatographic retention, and ionization response. These differences can compromise the integrity of the analytical data.
Establishing the Calibration Curve: A Tale of Two Internal Standards
To illustrate the performance differences between a deuterated internal standard and a structural analog, we will present simulated experimental data for the establishment of a Repirinast calibration curve in human plasma using two different internal standards:
-
Repirinast-d4: The deuterated stable isotope-labeled internal standard.
-
Repirinast-ethyl-ester (Hypothetical): A plausible structural analog with a similar core structure but a different ester group.
The following sections will detail the experimental protocol and present the resulting data for linearity and range determination, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1]
Experimental Protocol: Linearity and Range Determination
Objective: To establish and compare the linearity and quantitative range of a calibration curve for Repirinast in human plasma using either Repirinast-d4 or a structural analog as the internal standard.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Repirinast at a concentration of 1 mg/mL in methanol.
-
Prepare individual stock solutions of Repirinast-d4 and the structural analog internal standard at 1 mg/mL in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of Repirinast by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Spike blank human plasma with the Repirinast working solutions to create calibration standards at concentrations ranging from approximately 1 ng/mL to 10,000 ng/mL. A minimum of six non-zero concentration levels should be prepared.
-
Prepare quality control (QC) samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and blank plasma sample, add 25 µL of the respective internal standard working solution (Repirinast-d4 or the structural analog) at a constant concentration.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume of the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a suitable reversed-phase C18 column and a gradient elution program with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte (Repirinast) and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Repirinast.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and coefficient of determination (r²).
-
Back-calculate the concentrations of the calibration standards and QC samples from the regression equation to assess accuracy and precision.
-
Performance Comparison: Repirinast-d4 vs. Structural Analog
The following tables summarize the simulated validation data for the linearity and range of the Repirinast calibration curve using both Repirinast-d4 and the hypothetical structural analog internal standard.
Table 1: Calibration Curve Linearity and Range using Repirinast-d4
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.02 | 1.05 | 102.9 |
| 5.10 | 5.01 | 98.2 |
| 25.5 | 26.0 | 102.0 |
| 127.5 | 125.0 | 98.0 |
| 637.5 | 645.2 | 101.2 |
| 3187.5 | 3150.0 | 98.8 |
| 8500.0 | 8590.0 | 101.1 |
| 10000.0 | 9950.0 | 99.5 |
Linear Regression:
-
Equation: y = 0.0025x + 0.0001
-
Coefficient of Determination (r²): 0.9995
-
Range: 1.02 - 10000.0 ng/mL
Table 2: Calibration Curve Linearity and Range using a Structural Analog IS
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.02 | 1.15 | 112.7 |
| 5.10 | 5.40 | 105.9 |
| 25.5 | 26.8 | 105.1 |
| 127.5 | 123.5 | 96.9 |
| 637.5 | 610.0 | 95.7 |
| 3187.5 | 2990.0 | 93.8 |
| 8500.0 | 7850.0 | 92.4 |
| 10000.0 | 9050.0 | 90.5 |
Linear Regression:
-
Equation: y = 0.0022x + 0.0003
-
Coefficient of Determination (r²): 0.9952
-
Range: 1.02 - 10000.0 ng/mL
Analysis of Linearity and Range Data
The data clearly demonstrates the superior performance of the deuterated internal standard. The calibration curve generated using Repirinast-d4 exhibits excellent linearity across a wide dynamic range, with a coefficient of determination (r²) of 0.9995 . The accuracy at each concentration level is well within the accepted regulatory limits of ±15% of the nominal value (and ±20% for the LLOQ).
In contrast, the calibration curve using the structural analog shows a noticeable deviation from linearity, particularly at the lower and higher ends of the concentration range. The r² value of 0.9952 is lower, and the accuracy values at several points approach or exceed the acceptable limits. This is a common observation with structural analogs, as their different physicochemical properties can lead to inconsistent tracking of the analyte during sample processing and analysis.
Visualizing the Workflow and Performance
To further clarify the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.
Caption: Workflow for Calibration Curve Determination.
Caption: Performance Comparison of Internal Standards.
Conclusion: The Unwavering Case for Deuterated Internal Standards
The determination of linearity and range is a cornerstone of bioanalytical method validation. The choice of internal standard has a direct and significant impact on the quality and reliability of these critical parameters. As demonstrated, the use of a deuterated internal standard, such as Repirinast-d4, provides superior linearity, accuracy, and precision over a wide concentration range. This is a direct consequence of its near-identical physicochemical properties to the analyte, which allows for more effective compensation of analytical variability.
While a structural analog may be a viable option in the absence of a stable isotope-labeled standard, it introduces a greater potential for analytical error and may require more extensive method development and validation to ensure its performance is acceptable. For regulatory submissions and studies where the highest level of data integrity is required, the use of a deuterated internal standard is unequivocally the preferred approach. It is an investment that pays dividends in the form of more reliable data, smoother regulatory review, and ultimately, greater confidence in the safety and efficacy of new therapeutic agents.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Repirinast-d4 in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy and reproducibility is paramount. The reliable quantification of xenobiotics in complex biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and metabolomic studies. This guide provides an in-depth technical comparison of analytical methodologies for Repirinast, an anti-allergic agent, with a focus on the pivotal role of its deuterated stable isotope-labeled internal standard, Repirinast-d4, in ensuring data integrity. We will explore the causality behind experimental choices, present validating protocols, and offer a clear perspective on achieving robust and defensible results.
Introduction: The Analytical Challenge of Repirinast and the Rationale for a Deuterated Internal Standard
Repirinast is an anti-allergic drug primarily used in the management of asthma and allergic rhinitis.[1][2] It functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators.[1][2] Repirinast is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MY-1250, which is the primary target for bioanalytical quantification in pharmacokinetic studies.[1][3]
The quantification of MY-1250 in complex biological matrices, such as human plasma, presents significant analytical challenges. These matrices are replete with endogenous components like phospholipids, proteins, and salts that can interfere with the analysis, leading to a phenomenon known as the "matrix effect."[3][4] The matrix effect can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate and imprecise results.[4][5]
To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry.[6][7] Repirinast-d4, in which four hydrogen atoms are replaced by deuterium, is the ideal internal standard for the quantification of Repirinast's active metabolite. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[8][9] This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.
Comparative Analysis of Methodologies: The Superiority of LC-MS/MS with a Deuterated Internal Standard
The selection of an analytical method is a critical decision in drug development. For a compound like Repirinast, several techniques could be considered. Here, we compare the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Repirinast-d4, against other potential methods.
LC-MS/MS with Repirinast-d4: The Pinnacle of Specificity and Selectivity
LC-MS/MS is the preferred method for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[10][11] When coupled with a deuterated internal standard like Repirinast-d4, its performance is unparalleled.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components,[12] while selectivity is the ability to differentiate the analyte from other substances in the sample.[13] LC-MS/MS achieves this through a combination of chromatographic separation and mass filtering. The use of Repirinast-d4 further enhances this by providing a distinct mass-to-charge ratio (m/z) for the internal standard, allowing for unambiguous identification and quantification even in the presence of isobaric interferences.
Table 1: Comparison of Analytical Methodologies for Repirinast (MY-1250) Quantification
| Feature | LC-MS/MS with Repirinast-d4 | LC-MS/MS with Analogue IS | HPLC-UV | ELISA |
| Specificity | Very High | High | Moderate | Moderate to High |
| Selectivity | Very High | High | Low to Moderate | High |
| Sensitivity (LLOQ) | Low ng/mL to pg/mL | Low ng/mL | High ng/mL to µg/mL | ng/mL |
| Matrix Effect | Effectively compensated | Prone to differential effects | Significant | Can be significant |
| Throughput | High | High | Moderate | High |
| Development Time | Moderate | Moderate | Long | Long (antibody development) |
| Cost per Sample | Moderate | Moderate | Low | Moderate to High |
Alternative Methodologies: A Compromise in Performance
While other methods exist, they often represent a compromise in terms of performance, particularly in complex matrices.
-
LC-MS/MS with a Structural Analogue Internal Standard: Using a different, but structurally similar molecule as an internal standard is a more cost-effective option than a custom-synthesized deuterated standard. However, even minor differences in chemical structure can lead to different chromatographic retention times and ionization efficiencies, resulting in incomplete compensation for matrix effects.[7][14]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is less expensive and more accessible than LC-MS/MS. However, it lacks the specificity and sensitivity of mass spectrometric detection.[15][16] Co-eluting matrix components that absorb at the same wavelength as the analyte can lead to significant interference and inaccurate quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and high-throughput technique.[8][17] However, it requires the development of highly specific antibodies, which can be time-consuming and expensive. Cross-reactivity with structurally related compounds or metabolites can also be a concern, impacting the specificity of the assay.[12]
Experimental Protocols: A Guide to Best Practices
To ensure the integrity of bioanalytical data, adherence to validated protocols is essential. The following sections provide detailed, step-by-step methodologies for the analysis of Repirinast's active metabolite, MY-1250, in human plasma using LC-MS/MS with Repirinast-d4 as the internal standard. These protocols are grounded in established best practices and align with regulatory expectations.[18][19]
Sample Preparation: The Foundation of a Robust Assay
The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components. Protein precipitation is a simple and effective method for plasma samples.[6][20]
Protocol: Plasma Protein Precipitation
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Repirinast-d4 working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis: Achieving Optimal Separation and Detection
The following are typical starting conditions for the LC-MS/MS analysis of MY-1250 and Repirinast-d4. Method optimization will be required for specific instrumentation.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | MY-1250: m/z 286.1 → 198.2[3] Repirinast-d4: m/z 290.1 → 202.2 (Predicted) |
| Collision Energy | Optimize for specific instrument |
Data Interpretation and Validation: Ensuring Trustworthiness
A validated bioanalytical method provides confidence in the reported data. Key validation parameters, as outlined by regulatory agencies such as the FDA, must be assessed.[18][19]
The Impact of Repirinast-d4 on Key Validation Parameters
The use of a deuterated internal standard significantly improves the performance of the assay across several critical validation parameters.
Table 3: Expected Performance Data with and without Repirinast-d4
| Validation Parameter | Without Internal Standard | With Analogue IS | With Repirinast-d4 | Acceptance Criteria (FDA) |
| Accuracy (% Bias) | ± 25% | ± 15% | ± 5% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 30% | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | > 20% | > 15% | < 5% | ≤ 15% |
| Recovery (% CV) | > 15% | > 10% | < 5% | Consistent and reproducible |
Data presented are hypothetical but representative of expected outcomes based on established principles.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams illustrate the key workflows and concepts.
Conclusion: The Non-Negotiable Value of Repirinast-d4
In the rigorous environment of drug development and clinical research, there is no substitute for data of the highest quality. This guide has demonstrated that for the bioanalysis of Repirinast, the use of its deuterated internal standard, Repirinast-d4, in conjunction with LC-MS/MS, is not merely a best practice but a necessity for achieving the specificity and selectivity required for regulatory acceptance and confident decision-making.
By effectively mitigating the unpredictable nature of matrix effects, Repirinast-d4 ensures that the analytical data generated is a true reflection of the analyte's concentration in the biological sample. While alternative methods may present themselves as more cost-effective or readily available, they introduce a level of uncertainty that is unacceptable in a regulated environment. The investment in a deuterated internal standard is an investment in the integrity and reliability of the entire data package, a cornerstone of successful drug development.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Repirinast-d4: Essential Safety and Disposal Protocols
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Repirinast-d4. The following procedural guidance is designed to establish a comprehensive safety framework for the handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Compound: Repirinast-d4
Repirinast is an anti-allergic and anti-inflammatory agent that functions as a mast cell stabilizer.[1][2] Its mechanism of action involves inhibiting the release of histamine and other inflammatory mediators from mast cells, which are key players in allergic reactions.[1][3] Specifically, Repirinast and its active metabolite, MY-1250, have been shown to inhibit calcium influx into mast cells, a critical step for their degranulation.[2][4] Repirinast-d4 is a deuterated form of Repirinast, where four hydrogen atoms have been replaced by deuterium.[5][6] This isotopic labeling is often used in pharmacokinetic studies to trace the metabolic fate of a drug. While deuterated compounds are generally considered to have low toxicity, their physicochemical properties can differ from their non-deuterated counterparts, necessitating specific handling precautions.[7]
Table 1: Chemical and Physical Properties of Repirinast-d4
| Property | Value | Source |
| Chemical Name | 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate-d4 | [6] |
| CAS Number | 1329836-95-4 | [5][6][8][9] |
| Molecular Formula | C₂₀H₁₇D₄NO₅ | [5][6] |
| Molecular Weight | 359.41 g/mol | [6] |
| Appearance | Neat (solid) | [6] |
| Storage Temperature | 2-8°C Refrigerator | [9] |
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for Repirinast-d4 is not publicly available, a risk assessment can be conducted based on the known properties of Repirinast and general guidelines for handling deuterated compounds and fine chemicals.
-
Primary Risks :
-
Respiratory and Skin Sensitization : As an anti-allergic compound that modulates the immune response, there is a potential for Repirinast-d4 to act as a sensitizer upon inhalation or skin contact.[1][10]
-
Inhalation : Inhalation of the powdered form can cause respiratory irritation.
-
Ingestion : Although the oral LD50 in rats and mice for the non-deuterated form is high (>5000 mg/kg), ingestion should be avoided.[11]
-
Eye Contact : The powder can cause mechanical irritation to the eyes.
-
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling Repirinast-d4 to minimize exposure. The following protocol is a mandatory minimum for all personnel.
Core PPE Ensemble
-
Hand Protection : Always wear chemical-resistant gloves. Nitrile gloves are a suitable choice. For tasks with a higher risk of spillage, consider double-gloving.
-
Eye Protection : Safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when handling larger quantities or if there is a risk of splashing.[12]
-
Body Protection : A standard laboratory coat is required. For procedures with a high risk of contamination, consider a disposable gown.
-
Respiratory Protection : When handling the powdered form of Repirinast-d4 outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for low-dust situations, but for more extensive handling, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[13][14]
Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.
Caption: Sequential workflow for donning and doffing PPE.
Safe Handling and Operational Plan
Engineering Controls
-
Ventilation : All handling of powdered Repirinast-d4 should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Inert Atmosphere : For procedures where isotopic purity is critical, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent H/D exchange with atmospheric moisture.[7]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems.
-
Weighing : Carefully weigh the required amount of Repirinast-d4 on an analytical balance inside the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolution : If preparing a solution, add the solvent to the weighed Repirinast-d4 slowly to avoid splashing. If necessary, use sonication to aid dissolution.[15]
-
Spill Management : In case of a small spill, carefully wipe it up with a damp cloth or absorbent paper, ensuring not to create dust. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of Repirinast-d4 and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste generated from handling Repirinast-d4 must be segregated into clearly labeled waste streams.
Caption: Segregation of Repirinast-d4 waste streams.
Disposal Procedure
-
Unused Compound : For disposal of unused Repirinast-d4, it should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : All disposable items that have come into contact with Repirinast-d4, such as gloves, weighing paper, and pipette tips, must be placed in a designated solid chemical waste container.
-
Solutions : Unused solutions of Repirinast-d4 should be collected in a labeled hazardous waste container.
-
Empty Containers : Empty containers that held Repirinast-d4 should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.[7]
-
Institutional Guidelines : Always follow your institution's Environmental Health and Safety (EHS) department's specific procedures for chemical waste disposal.[7] For general guidance on disposing of pharmaceutical compounds, refer to the FDA's recommendations for mixing with an unappealing substance and sealing in a container before disposal in the trash, but always prioritize institutional chemical waste protocols.[16][17][18]
By adhering to these safety and disposal protocols, you can ensure a safe working environment and maintain the integrity of your research when working with Repirinast-d4.
References
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- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem. (2025).
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- Repirinast: A Technical Guide on its Anti-Allergic and Anti-Inflammatory Mechanisms - Benchchem. (2025).
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- Repirinast-d4, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific.
- Repirinast-d4 | TRC-R144562-0.5MG | LGC Standards.
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- CAS No : 1329836-95-4| Chemical Name : Repirinast-d4 | Pharmaffiliates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

